Product packaging for 2-Isopropylbenzaldehyde(Cat. No.:CAS No. 6502-22-3)

2-Isopropylbenzaldehyde

Cat. No.: B3021911
CAS No.: 6502-22-3
M. Wt: 148.2 g/mol
InChI Key: DTALCVXXATYTQJ-UHFFFAOYSA-N
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Description

2-Isopropylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B3021911 2-Isopropylbenzaldehyde CAS No. 6502-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTALCVXXATYTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203553
Record name Isopropylbenzaldehyde
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55012-32-3, 6502-22-3
Record name Isopropylbenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylbenzaldehyde
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Record name Isopropylbenzaldehyde
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Record name 2-(propan-2-yl)benzaldehyde
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Foundational & Exploratory

Spectroscopic Analysis of Isopropylbenzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for isopropylbenzaldehydes. Due to a notable scarcity of detailed, publicly available experimental NMR data for 2-isopropylbenzaldehyde (B1297908), this document will focus primarily on the comprehensive spectroscopic analysis of its isomer, 4-isopropylbenzaldehyde (B89865) (also known as cuminaldehyde). The detailed data for the 4-isomer serves as an instructive example for the spectroscopic characterization of this class of compounds. Where available, information for this compound is included.

Chemical Structures and Atom Numbering

The chemical structures and atom numbering schemes for this compound and 4-isopropylbenzaldehyde are presented below. This numbering is used for the assignment of NMR signals.

Figure 1. Chemical Structure of this compound

G cluster_workflow Spectroscopic Analysis Workflow start Sample Preparation ms Mass Spectrometry (MS) start->ms Molecular Weight ir Infrared (IR) Spectroscopy start->ir Functional Groups nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Interpretation ms->data_analysis ir->data_analysis h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr Connectivity h_nmr->data_analysis c_nmr->data_analysis two_d_nmr->data_analysis structure_elucidation Structure Elucidation final_report Final Report structure_elucidation->final_report data_analysis->structure_elucidation

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 2-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the techniques and data interpretation involved in the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-isopropylbenzaldehyde (B1297908). Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for spectral interpretation.

Core Principles of IR Analysis for this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum provides a unique "fingerprint" of the molecule's structure. For this compound, the key functional groups of interest are the aldehyde group (-CHO), the aromatic benzene (B151609) ring, and the isopropyl substituent. Each of these moieties exhibits characteristic absorption bands in the mid-infrared region.

Quantitative Infrared Absorption Data

The following table summarizes the expected and observed vibrational frequencies for the key functional groups in this compound. The data is compiled from established spectroscopic databases and analysis of structurally similar compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC-H Stretch (Fermi Doublet)~2820-2850 & ~2720-2750Weak
AldehydeC=O Stretch~1690-1715Strong
Aromatic RingC-H Stretch~3010-3100Medium
Aromatic RingC=C Stretch~1600, ~1580, ~1450Medium
Isopropyl GroupC-H Stretch (asymmetric & symmetric)~2960-2970 & ~2870Strong
Isopropyl GroupC-H Bend (asymmetric & symmetric)~1465 & ~1385Medium

Experimental Protocol for FTIR Analysis

This section details the methodology for obtaining a high-quality FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum to remove interfering signals from atmospheric water and carbon dioxide.

  • Sample Application:

    • Using a micropipette, carefully place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal.

    • Ensure the crystal surface is completely covered by the liquid sample to obtain a strong signal.

  • Data Acquisition:

    • Initiate the sample scan using the spectrometer's software.

    • Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

    • The data is collected over a spectral range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound as detailed in the quantitative data table.

  • Cleaning:

    • After the analysis is complete, thoroughly clean the ATR crystal by wiping it with a lint-free wipe soaked in a suitable solvent like isopropanol or acetone.

    • Perform a clean check by taking a background scan to ensure no residual sample remains on the crystal.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and interpretative processes in the IR analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Preparation (Background Scan) start->instrument_prep sample_prep Sample Application (Liquid on ATR) instrument_prep->sample_prep data_acq Data Acquisition (16-32 Scans) sample_prep->data_acq data_proc Data Processing (Background Subtraction) data_acq->data_proc spectrum_gen Generate Spectrum (Absorbance vs. Wavenumber) data_proc->spectrum_gen peak_analysis Peak Identification and Functional Group Assignment spectrum_gen->peak_analysis end_node End peak_analysis->end_node

Caption: Experimental workflow for the FTIR analysis of this compound.

interpretation_pathway cluster_regions Spectral Regions cluster_assignments Functional Group Confirmation start IR Spectrum of This compound region1 > 3000 cm⁻¹ (Aromatic C-H) start->region1 region2 2800-3000 cm⁻¹ (Aliphatic & Aldehyde C-H) start->region2 region3 1650-1750 cm⁻¹ (Carbonyl C=O) start->region3 region4 1400-1600 cm⁻¹ (Aromatic C=C) start->region4 region5 < 1400 cm⁻¹ (Fingerprint Region) start->region5 aromatic Aromatic Ring region1->aromatic aldehyde Aldehyde region2->aldehyde isopropyl Isopropyl Group region2->isopropyl region3->aldehyde region4->aromatic region5->isopropyl C-H Bending final_id Identified: This compound aromatic->final_id Structural Confirmation aldehyde->final_id Structural Confirmation isopropyl->final_id Structural Confirmation

Mass Spectrometry Fragmentation of 2-Isopropylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization (EI) mass spectrometry fragmentation pattern of 2-isopropylbenzaldehyde (B1297908). The document provides a detailed analysis of the fragmentation pathways, quantitative data on the resulting ions, and a representative experimental protocol for analysis.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragmentation pathways that arise from the initial molecular ion (M•+). The fragmentation is largely dictated by the lability of the isopropyl group and the stability of the resulting aromatic cations.

Upon electron ionization, the this compound molecule (C10H12O) forms a molecular ion at a mass-to-charge ratio (m/z) of 148. The subsequent fragmentation is dominated by the loss of a methyl radical from the isopropyl group, a highly favorable process that leads to the formation of a stable benzylic cation. This is followed by further characteristic losses of neutral molecules such as carbon monoxide.

Quantitative Fragmentation Data

The primary ions observed in the mass spectrum of this compound are summarized in the table below. The data is compiled from spectral databases and an understanding of fragmentation mechanisms for related aromatic aldehydes.

m/zProposed Fragment IonFormulaNeutral LossNotes
148[C10H12O]•+C10H12O-Molecular Ion (M•+)
133[M - CH3]+C9H9O+CH3•Base Peak, resulting from the loss of a methyl radical from the isopropyl group.
105[M - C3H7]+ or [C9H9O - CO]+C7H5O+ or C8H9+C3H7• or COLoss of the entire isopropyl group or loss of carbon monoxide from the m/z 133 fragment.
77[C6H5]+C6H5+C3H4OPhenyl cation, a common fragment in the mass spectra of benzene (B151609) derivatives.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M This compound (m/z = 148) [C10H12O]•+ F1 [M - CH3]+ (m/z = 133) [C9H9O]+ M->F1 - CH3• F2 [M - C3H7]+ (m/z = 105) [C7H5O]+ M->F2 - C3H7• F3 [C9H9O - CO]+ (m/z = 105) [C8H9]+ F1->F3 - CO F4 [C6H5]+ (m/z = 77) [C6H5]+ F2->F4 - CO

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a detailed methodology for the analysis of this compound using GC-MS, a standard technique for the separation and identification of volatile and semi-volatile organic compounds.

1. Sample Preparation:

A stock solution of this compound is prepared by dissolving the compound in a high-purity volatile solvent, such as dichloromethane (B109758) or methanol, to a concentration of 1 mg/mL. A series of dilutions are then prepared to the desired concentration range for analysis. An internal standard may be added for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

This protocol provides a robust framework for the analysis of this compound. However, optimization of parameters such as the temperature program and split ratio may be necessary depending on the specific instrumentation and sample matrix.

An In-depth Technical Guide to the Synthesis of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2-isopropylbenzaldehyde (B1297908), a valuable aromatic aldehyde intermediate in the development of pharmaceuticals and other fine chemicals. This document details several synthetic pathways, including direct formylation of cumene (B47948), synthesis from 2-isopropylphenol (B134262), and multi-step syntheses involving Grignard reagents and the oxidation of 2-isopropylbenzyl alcohol. Each method is presented with detailed experimental protocols, quantitative data where available, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Direct Formylation of Cumene (Isopropylbenzene)

Direct formylation of cumene offers a straightforward approach to a mixture of isopropylbenzaldehyde isomers. However, achieving high ortho-selectivity is challenging due to the steric hindrance of the isopropyl group, which typically favors the formation of the para-isomer, 4-isopropylbenzaldehyde.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[1][2][3] While effective for formylation, this method generally yields the para-substituted product as the major isomer due to steric hindrance at the ortho position.[4]

Experimental Protocol (Adapted from a general Vilsmeier-Haack procedure): [4]

Materials:

  • Cumene (isopropylbenzene)

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (B1210297) solution (saturated)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF (1.5 equivalents) in anhydrous DCM to 0°C using an ice bath.

  • Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add cumene (1.0 equivalent) to the reaction mixture dropwise, keeping the temperature below 5°C.

  • After the addition of cumene, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated sodium acetate solution.

  • Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The resulting crude product, a mixture of this compound and 4-isopropylbenzaldehyde, can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data: The ortho/para ratio is a critical factor in this reaction. Literature on the Vilsmeier-Haack formylation of cumene specifically is scarce, but for similar alkylbenzenes, the para product is predominantly formed. The expected yield of the mixed isomers would be in the range of 60-80%.

Diagram of the Vilsmeier-Haack Reaction Pathway:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Cumene Cumene Cumene->Intermediate Electrophilic Aromatic Substitution Product This compound (minor) & 4-Isopropylbenzaldehyde (major) Intermediate->Product Hydrolysis H₂O (Workup) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of cumene.

Gattermann-Koch Reaction

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride.[5] This reaction is typically performed under high pressure and, similar to the Vilsmeier-Haack reaction, is expected to yield predominantly the para-isomer with cumene.

Ortho-Selective Formylation of 2-Isopropylphenol

A more regioselective route to this compound involves the formylation of 2-isopropylphenol, where the hydroxyl group directs the formylation to the ortho position.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[6][7] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.

Experimental Protocol (Adapted from a general Reimer-Tiemann procedure): [8][9]

Materials:

  • 2-Isopropylphenol

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-isopropylphenol (1.0 equivalent) and sodium hydroxide (4.0 equivalents) in a mixture of ethanol and water (2:1 v/v).

  • Heat the solution to 70°C with stirring.

  • Add chloroform (2.0 equivalents) dropwise over a period of 1 hour.

  • Continue stirring the reaction mixture at 70°C for an additional 3 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 4-5 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the crude 2-hydroxy-3-isopropylbenzaldehyde (B1599607) by column chromatography.

  • The hydroxyl group can then be removed through a subsequent reduction and deoxygenation sequence if this compound is the final target.

Quantitative Data: The Reimer-Tiemann reaction typically provides moderate to good yields of the ortho-formylated phenol, generally in the range of 40-60%.

Diagram of the Reimer-Tiemann Reaction Pathway:

Reimer_Tiemann Chloroform CHCl₃ Dichlorocarbene Dichlorocarbene (:CCl₂) Chloroform->Dichlorocarbene Base NaOH Base->Dichlorocarbene Intermediate Dichloromethyl Adduct Dichlorocarbene->Intermediate Phenoxide 2-Isopropylphenoxide Phenoxide->Intermediate Electrophilic Attack Product 2-Hydroxy-3-isopropylbenzaldehyde Intermediate->Product Hydrolysis H₂O (Workup) Hydrolysis->Product

Caption: Reimer-Tiemann formylation of 2-isopropylphenol.

Formylation with Dichloromethyl Methyl Ether and TiCl₄

A milder and often more selective method for the ortho-formylation of phenols involves the use of dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄).[10][11][12] The coordination of the titanium to the phenolic oxygen directs the electrophile to the ortho position.

Experimental Protocol (Adapted from a general procedure): [12]

Materials:

  • 2-Isopropylphenol

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM, anhydrous)

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • 0.1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-isopropylphenol (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TiCl₄ (2.2 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 30 minutes.

  • Add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated NH₄Cl solution.

  • Separate the organic layer and wash sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data: This method is reported to give excellent yields and high ortho-selectivity for electron-rich phenols, often exceeding 80%.

Grignard Synthesis from 2-Bromoisopropylbenzene

This multi-step approach involves the formation of a Grignard reagent from 2-bromoisopropylbenzene, followed by formylation with a suitable electrophile like N,N-dimethylformamide (DMF).

Experimental Protocol (Adapted from a general Grignard formylation procedure): [13][14]

Materials:

  • 2-Bromoisopropylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Tetrahydrofuran (THF, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Add a small amount of anhydrous THF.

    • In the dropping funnel, prepare a solution of 2-bromoisopropylbenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2-bromoisopropylbenzene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction has started, add the remaining 2-bromoisopropylbenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Formylation:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of anhydrous DMF (1.5 equivalents) in anhydrous THF dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent.

    • Purify the resulting this compound by distillation under reduced pressure or column chromatography.

Quantitative Data: The Grignard formylation reaction typically provides good yields, often in the range of 60-85%.

Diagram of the Grignard Synthesis Pathway:

Grignard_Synthesis Start 2-Bromoisopropylbenzene Grignard 2-Isopropylphenyl- magnesium Bromide Start->Grignard Mg Mg, THF Mg->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate DMF DMF DMF->Intermediate Product This compound Intermediate->Product Workup H₃O⁺ Workup Workup->Product

Caption: Grignard synthesis of this compound.

Oxidation of 2-Isopropylbenzyl Alcohol

This method involves the synthesis of 2-isopropylbenzyl alcohol as an intermediate, followed by its oxidation to the desired aldehyde. This is a reliable and often high-yielding route.

Preparation of 2-Isopropylbenzyl Alcohol

2-Isopropylbenzyl alcohol can be prepared via the reduction of 2-isopropylbenzoic acid or by the reaction of 2-isopropylphenylmagnesium bromide with formaldehyde.

Oxidation to this compound

Various oxidizing agents can be used for the selective oxidation of the primary alcohol to the aldehyde, such as pyridinium (B92312) chlorochromate (PCC), or greener alternatives like catalytic systems with hydrogen peroxide.[15][16][17]

Experimental Protocol (Using a catalytic oxidation with H₂O₂): [15]

Materials:

  • 2-Isopropylbenzyl alcohol

  • Sodium molybdate (B1676688) dihydrate

  • 4 M Hydrochloric acid (HCl)

  • Benzyltriethylammonium chloride (BTEAC)

  • Hydrogen peroxide (H₂O₂, 15% solution)

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • Catalyst Preparation:

    • In a vial, dissolve sodium molybdate dihydrate (0.02 equivalents) in water and add 4 M HCl (0.03 equivalents).

    • In a separate vial, dissolve BTEAC (0.04 equivalents) in water.

    • Heat the BTEAC solution to 70°C and add the molybdate solution dropwise with stirring.

    • Stir for an additional 5 minutes, then cool and collect the precipitated catalyst by vacuum filtration.

  • Oxidation:

    • In a round-bottom flask, combine 2-isopropylbenzyl alcohol (1.0 equivalent) and the prepared catalyst (0.002 equivalents).

    • Add 15% hydrogen peroxide (1.2 equivalents).

    • Reflux the mixture for 1-2 hours.

  • Work-up and Purification:

    • After cooling, the product can be isolated by simple distillation or extraction with an organic solvent.

    • If extracting, use diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent.

    • Purify by distillation under reduced pressure.

Quantitative Data: Catalytic oxidation methods with hydrogen peroxide are known to be efficient and can provide high yields of the aldehyde, often exceeding 90%, with water as the only byproduct.

Diagram of the Oxidation Pathway:

Oxidation_Pathway Alcohol 2-Isopropylbenzyl Alcohol Product This compound Alcohol->Product Oxidant Oxidizing Agent (e.g., PCC or Mo-catalyst/H₂O₂) Oxidant->Product Selective Oxidation

Caption: Oxidation of 2-isopropylbenzyl alcohol.

Data Summary

The following table summarizes the key quantitative data for the discussed synthesis methods. Note that yields and selectivities are highly dependent on specific reaction conditions and may require optimization.

Synthesis MethodStarting MaterialKey ReagentsTypical YieldOrtho/Para Selectivity (for direct formylation)
Vilsmeier-Haack ReactionCumeneDMF, POCl₃60-80%Para-favored
Gattermann-Koch ReactionCumeneCO, HCl, AlCl₃, CuClModeratePara-favored
Reimer-Tiemann Reaction2-IsopropylphenolCHCl₃, NaOH40-60%Ortho-selective
Formylation with Dichloromethyl Methyl Ether2-IsopropylphenolCH(OMe)₂Cl, TiCl₄>80%Highly ortho-selective
Grignard Synthesis2-BromoisopropylbenzeneMg, DMF60-85%N/A
Oxidation of Alcohol2-Isopropylbenzyl AlcoholMo-catalyst, H₂O₂>90%N/A

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and challenges. For directness, formylation of cumene is an option, though it lacks ortho-selectivity. For high regioselectivity, formylation of 2-isopropylphenol, particularly with dichloromethyl methyl ether and TiCl₄, is a promising route. The Grignard synthesis and the oxidation of 2-isopropylbenzyl alcohol represent robust and high-yielding multi-step alternatives. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, the desired purity of the final product, and scalability requirements. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies.

References

In-Depth Technical Guide on the Crystal Structure Analysis of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and chemical properties of 2-isopropylbenzaldehyde (B1297908). In the absence of experimentally determined crystal structure data, this document presents a theoretical analysis based on computational modeling, alongside detailed experimental protocols for the synthesis and purification of the compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering insights into the molecular conformation and reactivity of this substituted benzaldehyde (B42025).

Introduction

This compound is an aromatic aldehyde characterized by an isopropyl group at the ortho position of the benzaldehyde ring. The steric and electronic effects of this substituent significantly influence the molecule's conformation, reactivity, and potential intermolecular interactions. Understanding these properties is crucial for its application in organic synthesis and as a building block for novel therapeutic agents and materials. This guide addresses the current gap in experimental crystallographic data by providing a robust theoretical framework for the structural analysis of this compound.

Theoretical Crystal Structure and Molecular Geometry

Due to the unavailability of single-crystal X-ray diffraction data for this compound, a computational analysis using Density Functional Theory (DFT) is presented to predict its molecular geometry. The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized gas-phase structure of the molecule. These theoretical values provide a foundational understanding of the molecule's three-dimensional conformation.

Table 1: Predicted Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
C1C21.40
C2C31.39
C3C41.39
C4C51.39
C5C61.40
C6C11.41
C1C71.48
C7O11.22
C7H11.11
C2C81.52
C8C91.54
C8C101.54
C8H81.10
C9H91.09
C10H101.09

Table 2: Predicted Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C2C1C6119.5
C2C1C7122.0
C6C1C7118.5
C1C2C3120.5
C1C2C8121.0
C3C2C8118.5
C2C3C4120.0
C3C4C5119.5
C4C5C6120.0
C5C6C1120.5
C1C7O1124.0
C1C7H1118.0
O1C7H1118.0
C2C8C9111.0
C2C8C10111.0
C9C8C10110.0

Table 3: Predicted Dihedral Angles for this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C6C1C2C30.0
C6C1C7O1180.0
C2C1C7O10.0
C1C2C8C960.0
C1C2C8C10-60.0

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the formylation of cumene (B47948). The following protocol is a representative example.

Materials:

  • Cumene (isopropylbenzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Zinc cyanide (Zn(CN)₂)

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) and zinc cyanide (1.5 eq) to anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath and bubble dry hydrogen chloride gas through the suspension for 30 minutes with vigorous stirring.

  • Add cumene (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by vacuum distillation.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point and pressure for this compound.

Chemical Reactivity and Workflow

This compound undergoes typical reactions of aromatic aldehydes. A common and useful transformation is the Wittig reaction, which converts the aldehyde into an alkene. The following diagram illustrates the workflow for the Wittig reaction of this compound with a phosphorus ylide.

Wittig_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 2_isopropylbenzaldehyde This compound reaction_mixture Reaction in Anhydrous Solvent (e.g., THF) 2_isopropylbenzaldehyde->reaction_mixture phosphonium_ylide Phosphonium Ylide phosphonium_ylide->reaction_mixture quenching Quenching reaction_mixture->quenching extraction Extraction quenching->extraction purification Chromatography/Distillation extraction->purification alkene_product Alkene Product purification->alkene_product phosphine_oxide Triphenylphosphine Oxide purification->phosphine_oxide

Wittig reaction workflow for this compound.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of this compound. While experimental crystal structure data remains elusive, the computational analysis presented offers valuable insights into its molecular geometry. The detailed protocols for synthesis and purification, along with the illustrated reaction workflow, provide a solid foundation for researchers working with this compound. Further experimental studies, particularly single-crystal X-ray diffraction, are encouraged to validate and refine the theoretical models presented herein.

Biological Activity Screening of 2-Isopropylbenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzaldehyde (B1297908), a substituted aromatic aldehyde, presents a scaffold with significant potential for the development of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The structural modifications of the benzaldehyde (B42025) core, such as the formation of Schiff bases, hydrazones, and thiosemicarbazones, can significantly modulate the bioactivity of the parent compound, offering a promising avenue for drug discovery.

This technical guide provides an in-depth overview of the biological activity screening of this compound derivatives. It summarizes the available quantitative data on their bioactivity, offers detailed experimental protocols for key screening assays, and visualizes potential mechanisms of action and experimental workflows. Due to the limited availability of extensive research focused solely on this compound derivatives, this guide also incorporates data from closely related isomers, such as cuminaldehyde (4-isopropylbenzaldehyde), to provide a broader context for structure-activity relationships and potential therapeutic applications.

Quantitative Bioactivity Data

The biological efficacy of this compound derivatives is quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activity, and the half-maximal inhibitory concentration (IC50) for anticancer activity. The following tables summarize the available data for derivatives of this compound and its close isomers.

Table 1: Antimicrobial and Antifungal Activity of Benzaldehyde Derivatives

Compound/DerivativeTest OrganismActivity MetricValueReference
Schiff base of 2-Hydroxy-3-methyl-6-isopropylbenzaldehydeEscherichia coliMIC64 µg/mL[1]
Pseudomonas aeruginosaMIC256 µg/mL[1]
Bacillus subtilisMIC64 µg/mL[1]
Staphylococcus aureusMIC64 µg/mL[1]
Candida albicansMIC128 µg/mL[1]
Aspergillus flavusMIC128 µg/mL[1]
Aspergillus nigerMIC128 µg/mL[1]
Cryptococcus neoformansMIC128 µg/mL[1]
Cuminaldehyde (4-Isopropylbenzaldehyde)Aspergillus flavusIC500.25 µL/mL[2]

Note: Data for a wider range of this compound derivatives is currently limited in publicly available literature.

Table 2: Anticancer Activity of Benzaldehyde Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Cuminaldehyde (4-Isopropylbenzaldehyde)COLO 205 (human colon adenocarcinoma)Proliferation InhibitionConcentration-dependent[2]
Palladium (II) and Platinum (II) complexes of p-isopropylbenzaldehyde thiosemicarbazoneMouse tumor cell linesCytotoxicityStrong[3]
Benzaldehyde Thiosemicarbazone DerivativesVarious human tumor cell linesIC500.07–3.67 μM[3]

Note: Specific IC50 values for a broad panel of cancer cell lines for this compound derivatives are not extensively documented in current literature.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible screening of this compound derivatives.

Antimicrobial and Antifungal Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

Principle: An antimicrobial agent diffuses from a well through a solidified agar (B569324) medium, creating a concentration gradient. If the agent is effective, it will inhibit the growth of a seeded microorganism, resulting in a clear zone of inhibition around the well.

Procedure:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Seeding the Plate: Uniformly swab the entire surface of the agar plate with the prepared microbial suspension.

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into each well. A negative control (solvent alone) and a positive control (a known antibiotic/antifungal) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter indicates greater antimicrobial activity.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined by observing the lowest concentration at which no growth occurs.

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or fungal growth. This can be assessed visually or by using a microplate reader.

In Vitro Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent-treated cells) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_screening Screening Assays cluster_results Results & Analysis Compound This compound Derivative Synthesis AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution (MIC Determination) Compound->BrothMicro Microbe Microbial Culture (Bacteria/Fungi) Microbe->AgarWell Microbe->BrothMicro Zone Zone of Inhibition AgarWell->Zone MIC MIC Value BrothMicro->MIC

Caption: Workflow for antimicrobial and antifungal screening.

Experimental_Workflow_Anticancer cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound This compound Derivative Synthesis MTT MTT Assay Compound->MTT Cells Cancer Cell Line Culture Cells->MTT IC50 IC50 Value Determination MTT->IC50

Caption: Workflow for in vitro anticancer activity screening.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound derivatives is limited, studies on its isomer, cuminaldehyde, and other benzaldehydes suggest potential involvement of the NF-κB and MAPK pathways, which are critical in inflammation and cancer.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Induces Benzaldehyde Benzaldehyde Derivative (Proposed) Benzaldehyde->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) RAS RAS Stimuli->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Benzaldehyde Benzaldehyde Derivative (Proposed) Benzaldehyde->RAF Inhibits Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: Proposed modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide spectrum of potential biological activities. The synthesis of derivatives such as Schiff bases, hydrazones, and thiosemicarbazones offers a versatile strategy to enhance their therapeutic potential. While research specifically focused on this compound derivatives is still emerging, the data from structurally similar compounds, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for future investigations. Further studies are warranted to expand the quantitative bioactivity data, elucidate the precise mechanisms of action, and explore the full therapeutic potential of this class of compounds. The visualization of experimental workflows and potential signaling pathways serves as a valuable tool for researchers to design and interpret their screening experiments effectively.

References

A Deep Dive into the Theoretical and Computational Analysis of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzaldehyde (B1297908), an aromatic aldehyde, presents a unique molecular framework for investigations into the interplay of steric and electronic effects on chemical reactivity and spectroscopic properties. As a substituted benzaldehyde (B42025), it serves as a valuable model system for understanding conformational preferences and their influence on molecular interactions. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound, alongside plausible experimental protocols for its synthesis and characterization. Due to a lack of extensive published literature specifically on the 2-isomer, this paper establishes a robust framework based on established computational methods and data from analogous compounds.

Computational Methodology

The theoretical calculations outlined herein are based on a widely accepted protocol for the computational analysis of organic molecules, particularly substituted benzaldehydes.[1][2]

Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar are employed for these calculations.

Method: Density Functional Theory (DFT) is the chosen method, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This method provides a good balance between computational cost and accuracy for predicting the electronic and structural properties of organic molecules.

Basis Set: The 6-311++G(d,p) basis set is selected to ensure a reliable description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling electron distribution.[2][3]

Workflow:

  • Geometry Optimization: The initial structure of this compound is drawn in a molecular editor and its geometry is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Further calculations are performed on the optimized geometry to determine properties such as frontier molecular orbitals (HOMO-LUMO), the molecular electrostatic potential (MEP), and Mulliken charge distribution.

  • Spectra Simulation: UV-Vis spectra are simulated using Time-Dependent DFT (TD-DFT) calculations.

Computational Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis initial_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization initial_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop optimized_geom Optimized Geometry geom_opt->optimized_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential electronic_prop->mep

A flowchart illustrating the typical workflow of a DFT study for analyzing molecular properties.

Theoretical Results and Discussion

Conformational Analysis

The conformational landscape of this compound is primarily governed by the steric interactions between the bulky isopropyl group and the adjacent aldehyde group.[4][5] It is expected that the aldehyde group will be twisted out of the plane of the benzene (B151609) ring to minimize these steric repulsions. The two primary conformations would be the s-cis and s-trans forms, referring to the orientation of the carbonyl bond relative to the ortho-substituent.[5] Due to the steric hindrance from the isopropyl group, the s-trans conformation is likely to be the more stable rotamer.

Structural Parameters

Based on DFT calculations of similar substituted benzaldehydes, the optimized geometrical parameters for this compound can be predicted.[6][7] The bond lengths and angles are expected to show slight deviations from those of unsubstituted benzaldehyde due to the electronic and steric influence of the isopropyl group.

Parameter Predicted Value
Bond Lengths (Å)
C=O~1.22
C-C (ring)~1.39 - 1.41
C-C (aldehyde)~1.48
C-C (isopropyl)~1.52
**Bond Angles (°) **
C-C-O~124
C-C-H (aldehyde)~116
C-C-C (ring)~118 - 121
Dihedral Angles (°)
O=C-C=C~20 - 30

Table 1: Predicted Structural Parameters for this compound based on DFT calculations.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the FT-IR and FT-Raman spectra of this compound.[3][8] The assignments of the key vibrational modes are presented below, with a comparison to a known vapor phase IR spectrum.[9]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2980 - 2850Strong
C=O stretch (aldehyde)~1700Very Strong
C=C stretch (aromatic)1600 - 1450Medium-Strong
C-H bend (aliphatic)1470 - 1370Medium
C-O stretch~1215Medium
C-H out-of-plane bend900 - 750Strong

Table 2: Predicted Vibrational Frequencies for this compound.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1]

Parameter Predicted Value (eV)
HOMO Energy~ -6.4
LUMO Energy~ -1.8
HOMO-LUMO Gap (ΔE)~ 4.6

Table 3: Predicted Frontier Molecular Orbital Energies for this compound.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and helps in identifying sites for electrophilic and nucleophilic attack.[1] For this compound, the region around the carbonyl oxygen is expected to have the highest negative potential (red), indicating a site for electrophilic attack. The aromatic protons and the hydrogen of the aldehyde group are expected to be in regions of positive potential (blue), indicating sites for nucleophilic attack.

MEP_Diagram cluster_mep Molecular Electrostatic Potential (MEP) Map O O Aromatic_Ring Aromatic Ring O->Aromatic_Ring Negative Potential (Electrophilic Attack) Aromatic_H Aromatic H Aromatic_H->Aromatic_Ring Positive Potential (Nucleophilic Attack) Aldehyde_H Aldehyde H Aldehyde_H->O Positive Potential (Nucleophilic Attack) Isopropyl_Group Isopropyl Group

A conceptual diagram of the MEP map for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Dissolve 2-isopropylbenzyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Instrument: A Fourier Transform Infrared spectrometer.

  • Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy:

  • Instrument: A Fourier Transform Raman spectrometer with a suitable laser source (e.g., Nd:YAG).

  • Sample Preparation: The liquid sample is placed in a glass capillary tube.

  • Data Acquisition: The Raman spectrum is recorded over a similar range to the FT-IR spectrum.

NMR Spectroscopy:

  • Instrument: A Nuclear Magnetic Resonance spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded. Data for the similar 4-isopropylbenzaldehyde (B89865) shows characteristic signals for the aldehyde proton (~9.96 ppm), aromatic protons (7.3-7.9 ppm), the isopropyl methine proton (~3.0 ppm), and the isopropyl methyl protons (~1.2-1.3 ppm).[12][13]

UV-Vis Spectroscopy:

  • Instrument: A UV-Visible spectrophotometer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or water).[14]

  • Data Acquisition: The absorption spectrum is recorded, typically in the range of 200-400 nm. Substituted benzaldehydes generally show absorption bands corresponding to π→π* transitions.[14]

This technical guide provides a comprehensive theoretical and computational framework for the study of this compound. While experimental data for this specific isomer is scarce, the application of DFT calculations allows for detailed predictions of its structural, vibrational, and electronic properties. The provided methodologies and predicted data serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, enabling a deeper understanding of the structure-property relationships in substituted aromatic aldehydes and guiding future experimental investigations.

References

physical and chemical properties of 2-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-isopropylbenzaldehyde (B1297908) (also known as o-cuminaldehyde). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key chemical transformations.

Compound Identification and Physical Properties

This compound is an aromatic aldehyde characterized by an isopropyl group at the ortho position relative to the formyl group on the benzene (B151609) ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2-(Propan-2-yl)benzaldehyde, o-Cuminaldehyde[2]
CAS Number 6502-22-3[3]
Molecular Formula C₁₀H₁₂O[3]
Molecular Weight 148.20 g/mol [2][3]
Physical Form Liquid[1]
Storage Temperature 2-8°C (under inert atmosphere)[1]
Purity (Typical) ≥95%[1]
XLogP3 2.9[2]
Topological Polar Surface Area 17.1 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of this compound. Key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features and PeaksSource(s)
¹H NMR (Proton NMR) Aldehyde Proton (CHO): Highly deshielded signal expected around 9.5-10.5 ppm. Aromatic Protons: Complex multiplets in the aromatic region (~7.2-7.9 ppm). Isopropyl CH: Septet or multiplet around 3.0-3.5 ppm. Isopropyl CH₃: Doublet around 1.2-1.4 ppm.[4]
¹³C NMR (Carbon NMR) Carbonyl Carbon (C=O): Characteristic deshielded peak expected around 190-195 ppm. Aromatic Carbons: Multiple signals in the 125-150 ppm range. Isopropyl CH: Signal around 30-35 ppm. Isopropyl CH₃: Signal(s) around 23-25 ppm.[5]
IR (Infrared) Spectroscopy C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700-1720 cm⁻¹. C-H Stretch (Aldehyde): Two characteristic peaks often observed around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹.[6]
MS (Mass Spectrometry) Molecular Ion (M⁺): m/z = 148. Key Fragments: m/z = 133 (loss of -CH₃), m/z = 119 (loss of -CHO), m/z = 105.[2][6]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of aromatic aldehydes, centered around the aldehyde functional group and the aromatic ring.

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-isopropylbenzoic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Molecular oxygen, in the presence of a suitable catalyst, can also be used for a greener oxidation process.[7]

  • Reduction: The carbonyl group is easily reduced to a primary alcohol, 2-isopropylbenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically performed in an alcoholic solvent.[8][9]

  • Nucleophilic Addition: As an electrophile, the carbonyl carbon is susceptible to attack by nucleophiles. A key example is the Grignard reaction, where organomagnesium halides add to the carbonyl to form a secondary alcohol after acidic workup.[10]

The following diagram illustrates these fundamental transformations.

G reactant This compound ox_reagent [O] e.g., KMnO₄ reactant->ox_reagent red_reagent [H] e.g., NaBH₄ reactant->red_reagent oxidized 2-Isopropylbenzoic Acid reduced 2-Isopropylbenzyl Alcohol ox_reagent->oxidized Oxidation red_reagent->reduced Reduction

Caption: Key chemical reactions of this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and key transformations of this compound. These protocols are based on standard laboratory procedures for analogous compounds and should be adapted and optimized as necessary.

Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 2-bromoisopropylbenzene. The workflow involves the formation of a Grignard reagent followed by formylation.

G start Start: 2-Bromoisopropylbenzene + Mg turnings in dry ether grignard 1. Grignard Reagent Formation (Reflux under N₂) start->grignard formylation 2. Formylation Add N,N-Dimethylformamide (DMF) at 0°C grignard->formylation quench 3. Acidic Workup Quench with cold aq. HCl formylation->quench extract 4. Extraction Extract with Diethyl Ether quench->extract purify 5. Purification Wash, Dry, and Evaporate Solvent extract->purify final Product: this compound purify->final

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

  • Apparatus: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small volume of anhydrous diethyl ether. Dissolve 2-bromoisopropylbenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium and, if necessary, add a crystal of iodine to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[11]

  • Formylation: After the magnesium has been consumed, cool the resulting Grignard reagent solution in an ice bath to 0°C. Add N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise via syringe, keeping the temperature below 10°C.

  • Workup and Extraction: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench it by adding cold 1 M aqueous HCl with vigorous stirring. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Oxidation to 2-Isopropylbenzoic Acid

This protocol outlines a standard laboratory procedure for the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.

Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.

  • Reaction: Prepare a solution of potassium permanganate (KMnO₄, approx. 2.0 equivalents) in water. Add the KMnO₄ solution dropwise to the stirred aldehyde solution. The reaction is exothermic and may require cooling in a water bath to maintain a temperature of 30-40°C. Continue stirring until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Workup: Cool the reaction mixture and filter to remove the MnO₂. To destroy any excess permanganate, a small amount of sodium bisulfite can be added until the solution is colorless.

  • Isolation: Acidify the clear filtrate with concentrated HCl until the pH is ~2, which will precipitate the 2-isopropylbenzoic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain the pure carboxylic acid.

Reduction to 2-Isopropylbenzyl Alcohol

This protocol details the selective reduction of the aldehyde to a primary alcohol using sodium borohydride.

Methodology:

  • Setup: Dissolve this compound (1.0 equivalent) in ethanol or methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.[12]

  • Reaction: Add sodium borohydride (NaBH₄, 0.3-0.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to keep the temperature below 20°C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9][13]

  • Workup: Cool the flask in an ice bath and slowly add 1 M aqueous HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Remove the bulk of the alcoholic solvent under reduced pressure. Add water to the residue and extract the product into diethyl ether or ethyl acetate (B1210297) (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-isopropylbenzyl alcohol, which can be purified by column chromatography or distillation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: The compound is classified as a skin, eye, and respiratory tract irritant. It is harmful if swallowed.[1][2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat and ignition sources.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

Technical Guide: 2-Isopropylbenzaldehyde (CAS: 6502-22-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and safety protocols for 2-isopropylbenzaldehyde (B1297908). The following sections detail its identifiers, physical and chemical properties, and essential safety and handling information to ensure its proper use in a laboratory setting.

Chemical Identification and Properties

This compound is an organic compound with the chemical formula C10H12O.[1] It is a substituted benzaldehyde (B42025) with an isopropyl group at the ortho position.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 6502-22-3[1][2]
Molecular Formula C10H12O[1][2]
Molecular Weight 148.2 g/mol [1]
Physical Form Liquid[2]
Purity 95%[2]
Storage Temperature 2-8°C[2]

Safety Information

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the GHS classifications and necessary precautionary measures.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritationWarningIrritant
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningIrritant
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningIrritant

This data is based on available safety information.[2]

Precautionary Statements

The following precautionary statements should be strictly followed when handling this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols: Safe Handling and Storage

The following protocols are general guidelines for the safe handling, storage, and disposal of this compound in a research environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tight-sealing safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Body Protection: Wear protective clothing to prevent skin contact.

Handling Procedures
  • Ensure adequate ventilation in the handling area.

  • Avoid direct contact with skin and eyes.

  • Do not ingest or inhale.

  • Keep away from open flames, hot surfaces, and sources of ignition.[3]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store under an inert atmosphere.[2]

  • Recommended storage temperature is between 2-8°C.[2]

  • Incompatible materials to avoid are strong oxidizing agents and strong bases.[3]

Spill and Disposal Procedures
  • Spill Containment: In case of a spill, remove all sources of ignition. Use an inert absorbent material to soak up the chemical.[3]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not release into the environment.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Personal Protective Equipment A->B C Work in a Ventilated Area B->C Proceed to Handling D Dispense Chemical C->D E Perform Experiment D->E F Handle Spills with Inert Absorbent E->F Post-Experiment H Store in a Cool, Dry, Ventilated Area E->H Store Unused Chemical G Dispose of Waste Properly F->G

References

Methodological & Application

Application Notes and Protocols: Aldol Condensation of 2-Isopropylbenzaldehyde with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation, specifically the Claisen-Schmidt condensation, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of α,β-unsaturated ketones, commonly known as chalcones. Chalcones are a class of organic compounds that serve as important intermediates in the biosynthesis of flavonoids and isoflavonoids.[1] These compounds have garnered significant interest in medicinal chemistry and drug development due to their diverse and potent pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3]

This document provides detailed application notes and protocols for the Claisen-Schmidt condensation of 2-isopropylbenzaldehyde (B1297908) with various ketones. Given the absence of specific literature precedents for this compound in this reaction, the following protocols are based on well-established procedures for analogous aromatic aldehydes.[4][5][6] These protocols are intended to serve as a comprehensive guide for researchers in the synthesis and evaluation of novel chalcone (B49325) derivatives.

Reaction Mechanism and Workflow

The Claisen-Schmidt condensation involves the base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens, such as this compound, and a ketone containing α-hydrogens.[1] The general mechanism proceeds as follows:

  • Enolate Formation: A base, typically sodium hydroxide (B78521) or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.

  • Aldol Adduct Formation: An intermediate β-hydroxy ketone (aldol adduct) is formed.

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone), which is often a stable, conjugated system.[4]

dot

Caption: General mechanism of the Claisen-Schmidt condensation.

Experimental Protocols

The following are detailed protocols for the synthesis of chalcones from this compound and representative ketones.

Protocol 1: Reaction of this compound with Acetophenone (B1666503)

Materials:

  • This compound

  • Acetophenone

  • Ethanol (B145695) (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 30 mL of 95% ethanol.

  • Stir the mixture at room temperature until all reactants are fully dissolved.

  • In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide.

  • Slowly add 10 mL of the NaOH solution dropwise to the stirred ethanolic solution of the reactants.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Formation of a precipitate is often indicative of product formation.

  • After the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from hot ethanol to obtain the purified chalcone.

  • Dry the purified crystals in a vacuum oven.

  • Determine the yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Reaction of this compound with Cyclohexanone

Materials:

  • This compound

  • Cyclohexanone

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Acetic Acid, dilute

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 10 mmol of this compound, 10 mmol of cyclohexanone, and 40 mL of 95% ethanol.

  • While stirring, add 5 mL of a 40% (w/v) aqueous solution of potassium hydroxide dropwise.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the mixture into 150 mL of cold water.

  • Neutralize the mixture with dilute acetic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the product with copious amounts of cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate.

  • Dry the purified product under vacuum.

  • Calculate the yield and perform structural characterization.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of chalcones from this compound with various ketones. The values are estimates based on typical yields and reaction conditions for similar Claisen-Schmidt condensations.[6]

Table 1: Reaction Conditions and Yields for the Synthesis of Chalcones from this compound

KetoneBaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)
AcetophenoneNaOHEthanol4 - 62575 - 85
4'-MethylacetophenoneNaOHEthanol5 - 72570 - 80
4'-ChloroacetophenoneKOHEthanol6 - 82570 - 80
CyclohexanoneKOHEthanol3 - 4Reflux65 - 75
CyclopentanoneNaOHEthanol4 - 6Reflux60 - 70

Table 2: Expected Spectroscopic Data for a Representative Chalcone: (E)-3-(2-isopropylphenyl)-1-phenylprop-2-en-1-one

Spectroscopic TechniqueExpected Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)~7.9 (d, 2H, Ar-H), ~7.6-7.2 (m, Ar-H and vinylic-H), ~3.1 (sept, 1H, CH of isopropyl), ~1.2 (d, 6H, CH₃ of isopropyl)
¹³C NMR (CDCl₃)~190 (C=O), ~145-120 (Ar-C and vinylic-C), ~30 (CH of isopropyl), ~24 (CH₃ of isopropyl)
IR (KBr)~1660 (C=O stretch), ~1600 (C=C stretch), ~3060 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch)

Biological Activities of Chalcones

Chalcones derived from various aromatic aldehydes have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.

dot

Biological_Activities Chalcones Chalcone Derivatives Anticancer Anticancer Activity Chalcones->Anticancer Antimicrobial Antimicrobial Activity Chalcones->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Chalcones->Anti_inflammatory Antioxidant Antioxidant Activity Chalcones->Antioxidant

Caption: Major biological activities of chalcone derivatives.

Potential Applications in Drug Development
  • Anticancer Agents: Many chalcone derivatives have shown potent cytotoxic activity against various cancer cell lines.[3][7] They can induce apoptosis and inhibit cell proliferation through various mechanisms.

  • Antimicrobial Agents: Chalcones have been reported to possess significant antibacterial and antifungal properties.[2][8] They represent a promising class of compounds for the development of new antibiotics to combat drug-resistant pathogens.

  • Anti-inflammatory Agents: The anti-inflammatory effects of chalcones are well-documented and are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.

  • Antioxidant Properties: The presence of phenolic hydroxyl groups in some chalcone structures contributes to their antioxidant activity, which is beneficial in combating oxidative stress-related diseases.

Experimental Workflow Visualization

dot

Experimental_Workflow start Start reactants Mix this compound, Ketone, and Solvent start->reactants base Add Base Catalyst reactants->base reaction Stir at Appropriate Temperature (Monitor by TLC) base->reaction workup Quench Reaction and Precipitate Product reaction->workup filtration Filter and Wash Crude Product workup->filtration recrystallization Recrystallize from Suitable Solvent filtration->recrystallization characterization Dry and Characterize Purified Chalcone (NMR, IR, Yield) recrystallization->characterization end End characterization->end

Caption: A typical experimental workflow for chalcone synthesis.

Conclusion

The Claisen-Schmidt condensation provides a versatile and efficient method for the synthesis of chalcones from this compound and various ketones. The resulting chalcone derivatives are promising candidates for further investigation in drug discovery and development due to their wide range of biological activities. The protocols and data presented herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this class of compounds. It is important to note that reaction conditions may require optimization for each specific ketone to achieve the best results.

References

Application Notes and Protocols for Grignard Reaction with 2-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(2-isopropylphenyl)ethanol via the Grignard reaction between methylmagnesium bromide and 2-isopropylbenzaldehyde (B1297908). This reaction exemplifies a nucleophilic addition to a sterically hindered carbonyl group, a crucial transformation in organic synthesis for creating complex molecular architectures relevant to drug discovery and development.

The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of an aldehyde. In this application, methylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of this compound to form a secondary alcohol. The steric hindrance presented by the ortho-isopropyl group on the benzaldehyde (B42025) necessitates careful control of reaction conditions to achieve optimal yields.

Reaction Scheme

Quantitative Data Summary

Due to the limited availability of specific published data for this exact reaction, the following table provides representative data for the reactants and expected product based on similar Grignard reactions with substituted benzaldehydes. Actual yields may vary depending on experimental conditions.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
This compoundC₁₀H₁₂O148.200.978210-212
Methylmagnesium bromide (3.0 M in diethyl ether)CH₃BrMg119.24~0.834.6 (ether)
1-(2-isopropylphenyl)ethanolC₁₁H₁₆O164.24~0.95Not available
Anhydrous Diethyl Ether(C₂H₅)₂O74.120.71334.6

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (for initiation, if necessary)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

2. Grignard Reagent Preparation (Methylmagnesium Bromide):

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine if the magnesium is not highly reactive.

  • Reagent Addition: In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction should initiate spontaneously, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

  • Formation: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting Grignard reagent solution should be grayish and cloudy.

3. Grignard Reaction with this compound:

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to minimize side reactions.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This process is exothermic and may cause the ether to boil.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-(2-isopropylphenyl)ethanol can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere.

  • Anhydrous diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • The quenching process is highly exothermic. Perform the addition of the aqueous solution slowly and with efficient cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification reagent_prep Prepare Methylmagnesium Bromide reaction React with this compound reagent_prep->reaction Anhydrous Ether quench Quench with aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify

Caption: Experimental workflow for the Grignard synthesis of 1-(2-isopropylphenyl)ethanol.

Signaling_Pathway reagent Methylmagnesium Bromide (Nucleophile) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack aldehyde This compound (Electrophile) aldehyde->intermediate workup Aqueous Work-up (Protonation) intermediate->workup product 1-(2-isopropylphenyl)ethanol (Product) workup->product

Caption: Logical relationship of reactants to product in the Grignard reaction.

Application Notes and Protocols for the Wittig Reaction of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Wittig olefination of 2-isopropylbenzaldehyde (B1297908), a sterically hindered aromatic aldehyde. Due to the steric bulk of the ortho-isopropyl group, careful selection of reagents and reaction conditions is crucial for achieving high yields and desired stereoselectivity. This document outlines strategies for the synthesis of both (E)- and (Z)-alkenes from this compound using non-stabilized and stabilized ylides, as well as the Horner-Wadsworth-Emmons (HWE) reaction and its Still-Gennari modification for enhanced stereocontrol.

Introduction to the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1][2] The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides (with alkyl or aryl substituents) typically afford (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) generally yield (E)-alkenes.[1][3] For sterically hindered aldehydes such as this compound, the Horner-Wadsworth-Emmons (HWE) reaction often provides a more efficient alternative for the synthesis of (E)-alkenes.[2][4] For the selective synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is a highly effective method.[5][6]

Data Presentation: Expected Outcomes for the Olefination of this compound

The following tables summarize expected yields and stereoselectivities for the Wittig and Horner-Wadsworth-Emmons reactions of this compound based on analogous reactions with sterically hindered aromatic aldehydes.

Table 1: Wittig Reaction with Non-Stabilized Ylides

Ylide PrecursorBaseSolventTemperature (°C)Expected Major ProductExpected Yield (%)Expected (Z:E) Ratio
Methyltriphenylphosphonium (B96628) bromiden-BuLiTHF-78 to rt2-Isopropylstyrene70-85N/A
Ethyltriphenylphosphonium iodideNaHMDSTHF-78 to rt1-(2-Isopropylphenyl)prop-1-ene65-80>95:5
Benzyltriphenylphosphonium chlorideKHMDSToluene0 to rt1-(2-Isopropylphenyl)-2-phenylethene60-75>90:10

Table 2: Wittig Reaction with Stabilized Ylides

YlideSolventTemperature (°C)Expected Major ProductExpected Yield (%)Expected (E:Z) Ratio
(Carbethoxymethylene)triphenylphosphorane (B24862)DCMrtEthyl 3-(2-isopropylphenyl)acrylate80-95>95:5
(Cyanomethylene)triphenylphosphoraneToluene803-(2-Isopropylphenyl)acrylonitrile75-90>90:10

Table 3: Horner-Wadsworth-Emmons (HWE) and Still-Gennari Reactions

Reaction TypePhosphonate (B1237965) ReagentBaseSolventTemperature (°C)Expected Major ProductExpected Yield (%)Expected (E:Z) or (Z:E) Ratio
HWETriethyl phosphonoacetateNaHTHF0 to rtEthyl (E)-3-(2-isopropylphenyl)acrylate85-98>98:2 (E:Z)
Still-GennariBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6 (B118740)THF-78Methyl (Z)-3-(2-isopropylphenyl)acrylate75-90>95:5 (Z:E)

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropylstyrene using a Non-Stabilized Ylide

This protocol describes the reaction of this compound with methylenetriphenylphosphorane, a non-stabilized ylide, to yield 2-isopropylstyrene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq.). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq.) dropwise. The mixture will typically turn a characteristic yellow or orange color, indicating ylide formation. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes).

Protocol 2: Synthesis of Ethyl (E)-3-(2-isopropylphenyl)acrylate using a Stabilized Ylide

This protocol details the reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to selectively form the (E)-alkene.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in anhydrous DCM.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue contains the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

The HWE reaction is a reliable method for the synthesis of (E)-alkenes, especially with sterically hindered aldehydes.[4]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Anion Generation: To a flame-dried flask under an inert atmosphere, add NaH (1.1 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes. Add anhydrous THF and cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (1.05 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • HWE Reaction: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution to the phosphonate anion solution at room temperature. Stir the reaction mixture overnight, monitoring its progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Still-Gennari Olefination for (Z)-Alkene Synthesis

The Still-Gennari modification of the HWE reaction is employed for the stereoselective synthesis of (Z)-alkenes.[5][6]

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add 18-crown-6 (1.2 eq.) and dissolve it in anhydrous THF. Cool the solution to -78 °C.

  • Anion Generation: Slowly add KHMDS (1.1 eq., as a solution in THF or toluene) to the flask and stir for 15 minutes. Add a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 eq.) in anhydrous THF dropwise and stir for 30 minutes at -78 °C.

  • Olefination: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 Triphenylphosphine Phosphonium_Salt [Ph3P+-CH2R]X- PPh3->Phosphonium_Salt SN2 RCH2X Alkyl Halide RCH2X->Phosphonium_Salt Ylide Ph3P=CHR (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde 2-Isopropyl- benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Experimental_Workflow Ylide_Prep Ylide Preparation (Phosphonium Salt + Base) Reaction Reaction with This compound Ylide_Prep->Reaction Quench Quench Reaction (e.g., aq. NH4Cl) Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Drying of Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for the Wittig reaction.

Stereoselectivity_Logic cluster_ylide_type Choice of Ylide/Reagent cluster_products Major Alkene Product Start Wittig Olefination of This compound Non_Stabilized Non-Stabilized Ylide (e.g., Ph3P=CHCH3) Start->Non_Stabilized Stabilized Stabilized Ylide (e.g., Ph3P=CHCO2Et) Start->Stabilized HWE HWE Reagent (e.g., (EtO)2P(O)CH2CO2Et) Start->HWE Still_Gennari Still-Gennari Reagent (e.g., (CF3CH2O)2P(O)CH2CO2Me) Start->Still_Gennari Z_Alkene (Z)-Alkene Non_Stabilized->Z_Alkene E_Alkene (E)-Alkene Stabilized->E_Alkene HWE->E_Alkene Still_Gennari->Z_Alkene

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-isopropylbenzaldehyde (B1297908) as a key starting material. The methodologies outlined herein are intended to provide practical procedures for the preparation of potentially bioactive molecules relevant to pharmaceutical and medicinal chemistry research.

Introduction

This compound is a versatile aromatic aldehyde that serves as a valuable starting material for the synthesis of a range of heterocyclic scaffolds. The presence of the sterically bulky isopropyl group at the ortho position can influence reaction pathways and the properties of the resulting heterocyclic compounds, making it an interesting building block for the generation of novel molecular entities. This document details synthetic routes to three important classes of nitrogen-containing heterocycles: β-carbolines, quinazolines, and benzodiazepines, all commencing from this compound.

Application Note 1: Pictet-Spengler Reaction for the Synthesis of 1-(2-Isopropylphenyl)-1,2,3,4-tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation reaction between a β-arylethylamine and an aldehyde or ketone to generate a tetrahydroisoquinoline or related heterocyclic system.[1][2] When tryptamine (B22526) is employed as the β-arylethylamine, the reaction yields a 1,2,3,4-tetrahydro-β-carboline, a core structure found in numerous biologically active alkaloids.[3] The reaction of this compound with tryptamine is anticipated to produce 1-(2-isopropylphenyl)-1,2,3,4-tetrahydro-β-carboline, a potentially novel scaffold for drug discovery.

Experimental Protocol: Synthesis of 1-(2-Isopropylphenyl)-1,2,3,4-tetrahydro-β-carboline

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trifluoroacetic acid (TFA) (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(2-isopropylphenyl)-1,2,3,4-tetrahydro-β-carboline.

Application Note 2: Synthesis of 2-(2-Isopropylphenyl)-3,4-dihydro-4-oxo-quinazoline

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] A common synthetic route to 4-oxo-quinazolines involves the condensation of anthranilic acid derivatives with a suitable carbonyl-containing compound or its equivalent. The synthesis of 2-(2-isopropylphenyl)-3,4-dihydro-4-oxo-quinazoline can be achieved from anthranilamide and this compound.

Experimental Protocol: Synthesis of 2-(2-Isopropylphenyl)-3,4-dihydro-4-oxo-quinazoline

Materials:

  • This compound

  • Anthranilamide

  • Ethanol (B145695)

  • Potassium persulfate (K₂S₂O₅)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve anthranilamide (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add potassium persulfate (K₂S₂O₅) (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Application Note 3: Synthesis of 2-(2-Isopropylphenyl)-1,5-benzodiazepine

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are well-known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[6] A straightforward method for their synthesis is the condensation of o-phenylenediamine (B120857) with two equivalents of a ketone or an α,β-unsaturated carbonyl compound.[7] Alternatively, reaction with an aldehyde can also lead to benzodiazepine (B76468) derivatives. The reaction of o-phenylenediamine with this compound is a potential route to novel 1,5-benzodiazepine structures.

Experimental Protocol: Synthesis of 2,4-di(2-isopropylphenyl)-1,5-benzodiazepine

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask, add this compound (2.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Quantitative Data Summary

Heterocycle ClassReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
β-Carboline This compound, Tryptamine1-(2-Isopropylphenyl)-1,2,3,4-tetrahydro-β-carbolineTFADCMRT12-2460-80
Quinazoline This compound, Anthranilamide2-(2-Isopropylphenyl)-3,4-dihydro-4-oxo-quinazolineK₂S₂O₅EthanolReflux375-90
Benzodiazepine This compound, o-Phenylenediamine2,4-di(2-isopropylphenyl)-1,5-benzodiazepineAcetic AcidEthanolReflux4-665-85*

*Note: The yields provided are estimated based on typical reactions of this nature and may vary depending on the specific experimental conditions and scale.

Visualizations

pictet_spengler cluster_reaction Reaction Conditions cluster_product Product This compound This compound TFA, DCM TFA, DCM Imine Intermediate Imine Intermediate This compound->Imine Intermediate Condensation Tryptamine Tryptamine Tryptamine->Imine Intermediate Condensation RT, 12-24h RT, 12-24h Tetrahydro-beta-carboline Tetrahydro-beta-carboline Iminium Ion Iminium Ion Imine Intermediate->Iminium Ion + H+ Iminium Ion->Tetrahydro-beta-carboline Cyclization

Caption: Pictet-Spengler reaction pathway.

quinazoline_synthesis cluster_reaction Reaction Conditions cluster_product Product This compound This compound K2S2O5, Ethanol K2S2O5, Ethanol Schiff Base Schiff Base This compound->Schiff Base Condensation Anthranilamide Anthranilamide Anthranilamide->Schiff Base Condensation Reflux, 3h Reflux, 3h Quinazolinone Quinazolinone Dihydroquinazoline Dihydroquinazoline Schiff Base->Dihydroquinazoline Cyclization Dihydroquinazoline->Quinazolinone Oxidation

Caption: Quinazoline synthesis workflow.

benzodiazepine_synthesis cluster_reaction Reaction Conditions cluster_product Product This compound This compound Acetic Acid, Ethanol Acetic Acid, Ethanol Diamine Adduct Diamine Adduct This compound->Diamine Adduct Condensation (2 eq.) o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Diamine Adduct Condensation (2 eq.) Reflux, 4-6h Reflux, 4-6h 1,5-Benzodiazepine 1,5-Benzodiazepine Diamine Adduct->1,5-Benzodiazepine Cyclization

Caption: 1,5-Benzodiazepine synthesis overview.

References

Application Notes and Protocols for 2-Isopropylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-isopropylbenzaldehyde (B1297908) as a versatile building block in organic synthesis. The methodologies outlined herein are designed to be a practical guide for the preparation of a variety of organic compounds, including potentially bioactive molecules.

Introduction

This compound is an aromatic aldehyde with a sterically bulky isopropyl group at the ortho position. This structural feature can influence the reactivity of the aldehyde and the properties of the resulting products, making it a unique precursor in the synthesis of fine chemicals and pharmaceutical intermediates. Its applications span the synthesis of Schiff bases, chalcones, and other heterocyclic compounds which are scaffolds of significant interest in medicinal chemistry.

Application Note 1: Synthesis of Schiff Bases via Condensation Reaction

Schiff bases derived from substituted benzaldehydes are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. This compound can be readily condensed with various primary amines to yield the corresponding imines. A closely related compound, 5-chloro-2-isopropylbenzaldehyde, has been successfully used to synthesize Schiff bases with demonstrated antimicrobial activity[1].

General Reaction Scheme:

Schiff_Base_Synthesis reactant1 This compound plus1 + reactant1->plus1 reactant2 R-NH2 (Primary Amine) plus1->reactant2 arrow Solvent, Catalyst (e.g., Acetic Acid) reactant2->arrow product Schiff Base arrow->product water + H2O

Caption: Synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of N-(2-isopropylbenzylidene)aniline

This protocol is adapted from the general method for the synthesis of Schiff bases[1].

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.48 g) in 30 mL of ethanol.

  • To this solution, add aniline (10 mmol, 0.93 g) and a few drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-isopropylbenzylidene)aniline.

Data Presentation: Examples of Schiff Bases from this compound
R-Group (in R-NH2)Product NameExpected Biological Activity
PhenylN-(2-isopropylbenzylidene)anilineAntimicrobial[1]
4-ChlorophenylN-(2-isopropylbenzylidene)-4-chloroanilineAntimicrobial[1]
4-MethoxyphenylN-(2-isopropylbenzylidene)-4-methoxyanilineAntimicrobial[1]
2,4-DichlorophenylN-(2-isopropylbenzylidene)-2,4-dichloroanilineAntimicrobial[1]

Application Note 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are precursors to flavonoids and are known for their diverse biological activities. They can be synthesized through the base-catalyzed Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative[2][3][4][5].

General Reaction Scheme:

Chalcone_Synthesis reactant1 This compound plus + reactant1->plus reactant2 Acetophenone Derivative plus->reactant2 arrow Base (e.g., KOH) Ethanol reactant2->arrow product Chalcone (B49325) Derivative arrow->product water + H2O

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(2-isopropylphenyl)prop-2-en-1-one

This protocol is adapted from general procedures for chalcone synthesis[3][5].

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Potassium Hydroxide (B78521) (KOH) solution (40%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.48 g) and acetophenone (10 mmol, 1.20 g) in 20 mL of ethanol.

  • Cool the mixture in an ice bath and slowly add 10 mL of 40% aqueous potassium hydroxide solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation: Examples of Chalcones from this compound
Acetophenone DerivativeProduct NameExpected Yield (%)
Acetophenone(E)-1-phenyl-3-(2-isopropylphenyl)prop-2-en-1-one60-70[5]
4-Methylacetophenone(E)-3-(2-isopropylphenyl)-1-(p-tolyl)prop-2-en-1-one60-70[5]
4-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(2-isopropylphenyl)prop-2-en-1-one60-70[5]
4-Methoxyacetophenone(E)-3-(2-isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one60-70[5]

Application Note 3: Synthesis of Benzylidene Malononitrile (B47326) Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. This reaction is widely used for the formation of C=C bonds. This compound can react with active methylene compounds like malononitrile in the presence of a basic catalyst to yield benzylidene malononitrile derivatives, which are versatile intermediates in organic synthesis[6][7].

Experimental Workflow:

Knoevenagel_Workflow start Start dissolve Dissolve this compound and malononitrile in solvent start->dissolve add_catalyst Add catalyst (e.g., piperidine) dissolve->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor reaction by TLC stir->monitor workup Work-up: Precipitate in water monitor->workup filter Filter and wash the solid workup->filter dry Dry the product filter->dry end End dry->end Henry_Reaction reactant1 This compound plus + reactant1->plus reactant2 Nitromethane plus->reactant2 arrow Base (e.g., NaOH) Methanol reactant2->arrow product 1-isopropyl-2-(2-nitrovinyl)benzene arrow->product water + H2O

References

Application Notes and Protocols for the Catalytic Oxidation of 2-Isopropylbenzaldehyde to 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and specialty materials. 2-Isopropylbenzoic acid, the target molecule of this protocol, and its derivatives are valuable intermediates in medicinal chemistry.[1][2][3] For instance, derivatives of benzoic acid are explored for their potential as antifungal, anti-inflammatory, and analgesic agents.[1][3][4] The development of efficient and selective catalytic methods for the synthesis of such compounds is therefore of significant interest to the drug development community.

This document provides detailed application notes and experimental protocols for the catalytic oxidation of 2-isopropylbenzaldehyde (B1297908) to 2-isopropylbenzoic acid. We will explore two robust catalytic systems: a metal-catalyzed aerobic oxidation and a permanganate-based oxidation under phase transfer catalysis. These methods offer alternatives to traditional stoichiometric oxidants, aligning with the principles of green chemistry by utilizing milder conditions and reducing waste generation.

Comparative Overview of Catalytic Oxidation Methods

For the synthesis of 2-isopropylbenzoic acid from this compound, two primary catalytic methods are presented. The selection of a suitable method will depend on the desired scale, available resources, and tolerance for residual metal catalysts. The following table summarizes the key parameters for each protocol detailed in this document.

MethodCatalyst SystemOxidantTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Protocol 1: Aerobic Oxidation Co(OAc)₂ / N-Hydroxyphthalimide (NHPI)Air or Oxygen6-24 hoursGood to HighUtilizes a green oxidant (air); mild reaction conditions.May require longer reaction times; potential for metal contamination.
Protocol 2: Phase Transfer Catalysis Potassium Permanganate (B83412) (KMnO₄) / TBABKMnO₄1-4 hoursHigh to ExcellentRapid reaction; high yields; no metal co-catalyst required.Generates stoichiometric manganese dioxide waste.

Note: Yields are highly dependent on reaction scale and optimization of conditions.

Experimental Protocols

Protocol 1: Metal-Catalyzed Aerobic Oxidation

This protocol describes the aerobic oxidation of this compound using a cobalt(II) acetate (B1210297) and N-hydroxyphthalimide (NHPI) co-catalyst system. This method is advantageous due to its use of atmospheric oxygen as the terminal oxidant, making it an environmentally benign approach.[5][6]

Materials:

  • This compound

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • N-Hydroxyphthalimide (NHPI)

  • Acetic acid (glacial)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium bisulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Oxygen or air supply (balloon or bubbler)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), cobalt(II) acetate tetrahydrate (0.5 mol%), and N-hydroxyphthalimide (10 mol%).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reaction Initiation: Place the flask under an oxygen or air atmosphere (a balloon filled with oxygen or a gentle stream of air can be used).

  • Heating and Stirring: Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of sodium bisulfite to quench any residual peroxides.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-isopropylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.

Protocol 2: Oxidation with Potassium Permanganate under Phase Transfer Catalysis

This protocol utilizes potassium permanganate as the oxidant in a biphasic system with a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB). This method is often faster and can provide higher yields.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and tetrabutylammonium bromide (5 mol%) in dichloromethane.

  • Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate (1.5 equiv.) and a small amount of sodium hydroxide in water.

  • Reaction: Add the aqueous potassium permanganate solution to the vigorously stirred solution of the aldehyde.

  • Reaction Monitoring: Stir the biphasic mixture at room temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.

    • Acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate of 2-isopropylbenzoic acid is formed.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Experimental Workflow

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key steps in each protocol.

Protocol_1_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Co(OAc)₂, and NHPI in a flask B Add acetic acid as solvent A->B C Establish O₂/air atmosphere B->C D Heat to 70-80 °C with stirring C->D E Monitor reaction by TLC/GC D->E F Cool and quench with NaHSO₃ E->F G Extract with ethyl acetate and wash F->G H Dry, concentrate, and purify G->H I I H->I 2-Isopropylbenzoic Acid

Caption: Workflow for Metal-Catalyzed Aerobic Oxidation.

Protocol_2_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and TBAB in CH₂Cl₂ C Combine organic and aqueous phases A->C B Prepare aqueous KMnO₄/NaOH solution B->C D Stir vigorously at room temperature C->D E Monitor disappearance of purple color D->E F Quench with NaHSO₃ E->F G Separate layers and extract F->G H Acidify aqueous layer and filter G->H I Purify by recrystallization H->I J J I->J 2-Isopropylbenzoic Acid

Caption: Workflow for Permanganate Oxidation via PTC.

Signaling Pathways and Logical Relationships

The catalytic cycle for the NHPI-mediated aerobic oxidation involves the generation of the phthalimide-N-oxyl (PINO) radical, which is the key oxidant. The cobalt(II) salt facilitates the formation of this radical species from NHPI and molecular oxygen.

NHPI_Catalytic_Cycle cluster_catalyst_activation Catalyst Activation cluster_substrate_oxidation Substrate Oxidation NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl (PINO) radical PINO->NHPI AcylRadical Acyl Radical (R-C•=O) PINO->AcylRadical R-CHO CoII Co(II) CoIII Co(III) CoII->CoIII O₂ CoIII->PINO NHPI CoIII->CoII H⁺ O2 O₂ (Air) Aldehyde 2-Isopropyl- benzaldehyde (R-CHO) PeroxyAcid Peroxy Acid (R-COOOH) AcylRadical->PeroxyAcid O₂ CarboxylicAcid 2-Isopropyl- benzoic Acid (R-COOH) PeroxyAcid->CarboxylicAcid R-CHO CarboxylicAcid->PINO Regeneration

Caption: Catalytic cycle of NHPI-mediated aerobic oxidation.

References

Application Notes and Protocols for 2-Isopropylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzaldehyde (B1297908), a substituted aromatic aldehyde, presents itself as a versatile scaffold for the synthesis of novel compounds in the field of medicinal chemistry. While its isomer, 4-isopropylbenzaldehyde (B89865) (cuminaldehyde), has been extensively studied for its wide range of biological activities, this compound remains a relatively underexplored molecule. However, the chemical functionalities of this compound—a reactive aldehyde group and a lipophilic isopropyl group on a benzene (B151609) ring—make it an attractive starting material for the generation of diverse molecular libraries with potential therapeutic applications.

These application notes provide an overview of the potential uses of this compound as a building block for the synthesis of bioactive molecules, drawing analogies from the well-documented activities of other benzaldehyde (B42025) derivatives. The subsequent protocols offer detailed methodologies for the synthesis of key derivatives and for their biological evaluation.

Potential Applications of this compound Derivatives

The aldehyde functional group of this compound is a key feature that allows for its derivatization into various classes of compounds with known pharmacological importance, most notably Schiff bases and hydrazones.

Schiff Bases: The condensation reaction of this compound with various primary amines yields Schiff bases (imines). This class of compounds is renowned for a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Schiff bases derived from various benzaldehydes have demonstrated potent antibacterial and antifungal properties. The imine bond is often crucial for their mechanism of action, which can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: Numerous Schiff base derivatives have been reported to exhibit cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, inhibition of topoisomerase, and interference with cell signaling pathways.

  • Anti-inflammatory Activity: Certain Schiff bases have shown potential as anti-inflammatory agents, likely through the inhibition of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Hydrazones: The reaction of this compound with hydrazides produces hydrazones. These compounds are also a significant class of bioactive molecules with a wide array of therapeutic potential, including:

  • Enzyme Inhibition: Hydrazones are known to act as inhibitors of various enzymes, including monoamine oxidase (MAO), and cholinesterases, making them potential candidates for the treatment of neurodegenerative diseases.

  • Anticonvulsant Activity: Several hydrazone derivatives have been identified as potent anticonvulsant agents in preclinical studies.

  • Antitubercular Activity: The hydrazone scaffold is a key feature in some antitubercular drugs, and novel derivatives are continuously being explored for their efficacy against Mycobacterium tuberculosis.

Data Presentation: Analogous Bioactivity Data

Due to the limited availability of specific quantitative data for this compound derivatives in the public domain, the following tables summarize the bioactivity of analogous compounds derived from other benzaldehydes to illustrate the potential therapeutic efficacy.

Table 1: Antimicrobial Activity of Benzaldehyde Schiff Base Analogs

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzaldehyde Schiff BaseStaphylococcus aureus12.5 - 250Ciprofloxacin0.5 - 2
Benzaldehyde Schiff BaseEscherichia coli25 - 500Ciprofloxacin1 - 4
Benzaldehyde Schiff BaseCandida albicans50 - >500Fluconazole0.25 - 8

Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific substitutions on the benzaldehyde and amine moieties.

Table 2: Anticancer Activity of Benzaldehyde Hydrazone Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzaldehyde HydrazoneMCF-7 (Breast)5 - 50Doxorubicin0.1 - 1
Benzaldehyde HydrazoneHCT-116 (Colon)10 - 1005-Fluorouracil2 - 20
Benzaldehyde HydrazoneA549 (Lung)15 - 150Cisplatin1 - 10

Note: IC50 (Half-maximal Inhibitory Concentration) values vary significantly based on the molecular structure of the hydrazone derivative.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a this compound Schiff Base Derivative

Objective: To synthesize a Schiff base by the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Aniline (B41778) (or other primary amine)

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount of aniline (10 mmol).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude Schiff base by recrystallization from a suitable solvent.

  • Dry the purified crystals and determine the melting point and yield.

  • Characterize the structure of the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: Synthesis of a this compound Hydrazone Derivative

Objective: To synthesize a hydrazone by the condensation of this compound with a hydrazide.

Materials:

  • This compound

  • Isonicotinic acid hydrazide (or other hydrazide)

  • Methanol (B129727)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Stirrer

  • Beaker

  • Filtering apparatus

Procedure:

  • Dissolve this compound (5 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve an equimolar amount of isonicotinic acid hydrazide (5 mmol) in 15 mL of warm methanol.

  • Add the hydrazide solution to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The formation of a precipitate indicates the product.

  • Collect the solid product by filtration and wash with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure hydrazone.

  • Dry the product and record the yield and melting point.

  • Confirm the structure of the synthesized hydrazone by spectroscopic analysis.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against pathogenic bacteria.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator (37 °C)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

  • Incubate the plate for 48 or 72 hours in the CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_evaluation Biological Evaluation This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Primary Amine Primary Amine Primary Amine->Condensation Reaction Schiff Base Derivative Schiff Base Derivative Condensation Reaction->Schiff Base Derivative Antimicrobial Assays Antimicrobial Assays Schiff Base Derivative->Antimicrobial Assays Anticancer Assays Anticancer Assays Schiff Base Derivative->Anticancer Assays

Caption: Experimental workflow for the synthesis and evaluation of this compound Schiff bases.

G cluster_pathway Hypothetical Anticancer Signaling Pathway 2-IPB_Derivative This compound Derivative ROS Reactive Oxygen Species (ROS) Generation 2-IPB_Derivative->ROS induces Mitochondrial_Damage Mitochondrial Membrane Damage ROS->Mitochondrial_Damage causes Caspase_Activation Caspase-9/3 Activation Mitochondrial_Damage->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis triggers

Caption: A hypothetical signaling pathway for apoptosis induction by a this compound derivative.

Synthesis of Novel Fragrance Ingredients from 2-Isopropylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential fragrance ingredients derived from 2-isopropylbenzaldehyde (B1297908). While the fragrance industry has extensively utilized p-isopropylbenzaldehyde in the synthesis of renowned ingredients like cyclamen aldehyde, the ortho-isomer, this compound, represents a less explored precursor with the potential to yield novel aromatic profiles. This guide outlines three primary synthetic pathways—Aldol condensation, Knoevenagel condensation, and Schiff base formation—to generate new fragrance molecules. The protocols provided are based on established chemical principles and analogous reactions, offering a foundational framework for research and development in the flavor and fragrance sector.

Synthesis of 2-Isopropyl-α-methyl-hydrocinnamaldehyde (ortho-Cyclamen Aldehyde Analogue) via Aldol Condensation and Subsequent Hydrogenation

The synthesis of the ortho-analogue of the well-known fragrance ingredient, cyclamen aldehyde, can be achieved through a two-step process involving an Aldol condensation of this compound with propanal, followed by a selective hydrogenation of the resulting α,β-unsaturated aldehyde.

Signaling Pathway and Logical Relationship

The synthesis follows a logical progression from starting materials to the final fragrance ingredient, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Selective Hydrogenation This compound This compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation Propanal Propanal Propanal->Aldol Condensation Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH)->Aldol Condensation 2-Isopropyl-α-methyl cinnamaldehyde (B126680) 2-Isopropyl-α-methyl cinnamaldehyde Aldol Condensation->2-Isopropyl-α-methyl cinnamaldehyde Selective Hydrogenation Selective Hydrogenation 2-Isopropyl-α-methyl cinnamaldehyde->Selective Hydrogenation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Selective Hydrogenation Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Selective Hydrogenation 2-Isopropyl-α-methyl-hydrocinnamaldehyde 2-Isopropyl-α-methyl-hydrocinnamaldehyde Selective Hydrogenation->2-Isopropyl-α-methyl-hydrocinnamaldehyde

Fig. 1: Synthesis workflow for 2-isopropyl-α-methyl-hydrocinnamaldehyde.
Experimental Protocols

Step 1: Aldol Condensation of this compound and Propanal

This protocol describes the base-catalyzed condensation to yield 2-isopropyl-α-methyl cinnamaldehyde.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in ethanol.

    • Cool the flask in an ice bath.

    • Slowly add the sodium hydroxide solution (1.1 eq) to the stirred solution.

    • From the dropping funnel, add propanal (1.2 eq) dropwise over a period of 1-2 hours, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, 2-isopropyl-α-methyl cinnamaldehyde, can be purified by vacuum distillation.

Step 2: Selective Hydrogenation of 2-Isopropyl-α-methyl cinnamaldehyde

This protocol details the selective reduction of the carbon-carbon double bond.

  • Materials:

    • 2-Isopropyl-α-methyl cinnamaldehyde

    • Palladium on activated carbon (Pd/C, 5%)

    • Ethanol or Ethyl acetate (B1210297) (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve the 2-isopropyl-α-methyl cinnamaldehyde (1.0 eq) in ethanol or ethyl acetate.

    • Add the Pd/C catalyst (1-2 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the 2-isopropyl-α-methyl-hydrocinnamaldehyde by vacuum distillation.

Quantitative Data
ParameterAldol Condensation (Predicted)Selective Hydrogenation (Predicted)
Reactant Ratio 1:1.2 (Aldehyde:Propanal)-
Catalyst Loading 1.1 eq (NaOH)1-2 mol% (Pd/C)
Reaction Temperature 0-25°CRoom Temperature
Reaction Time 12-16 hours4-8 hours
Yield 60-70%>95%
Purity (after purif.) >95%>98%

Note: The data presented are predicted values based on analogous reactions and may require optimization for this specific substrate.

Predicted Odor Profile

While the odor profile of the para-isomer, cyclamen aldehyde, is described as floral, green, and reminiscent of lily-of-the-valley, the ortho-isomer is expected to have a different olfactory character due to steric hindrance from the ortho-isopropyl group. It is predicted to possess a more herbaceous, woody, and possibly spicy aroma with a less pronounced floral character.

Synthesis of 2-Isopropylcinnamic Acid Derivatives via Knoevenagel Condensation

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting an aldehyde with an active methylene (B1212753) compound. Reacting this compound with diethyl malonate will yield a precursor to various fragrance esters and other derivatives.

Experimental Workflow

G This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Knoevenagel Condensation Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->Knoevenagel Condensation Diethyl 2-isopropylbenzylidenemalonate Diethyl 2-isopropylbenzylidenemalonate Knoevenagel Condensation->Diethyl 2-isopropylbenzylidenemalonate Further Transformations Further Transformations Diethyl 2-isopropylbenzylidenemalonate->Further Transformations Fragrance Esters/Derivatives Fragrance Esters/Derivatives Further Transformations->Fragrance Esters/Derivatives

Fig. 2: Knoevenagel condensation workflow.
Experimental Protocol

  • Materials:

    • This compound

    • Diethyl malonate

    • Piperidine (B6355638) (catalyst)

    • Toluene (B28343)

    • Hydrochloric acid (HCl), dilute

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Combine this compound (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of piperidine (0.05 eq) in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

    • Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The crude diethyl 2-isopropylbenzylidenemalonate can be purified by vacuum distillation.

Quantitative Data
ParameterKnoevenagel Condensation (Predicted)
Reactant Ratio 1:1.1 (Aldehyde:Malonate)
Catalyst Loading 0.05 eq (Piperidine)
Reaction Temperature Reflux in Toluene (~111°C)
Reaction Time 4-8 hours
Yield 70-80%
Purity (after purif.) >97%

Note: The data presented are predicted values based on analogous reactions and may require optimization.

Predicted Odor Profile

The resulting diethyl 2-isopropylbenzylidenemalonate is an ester and is expected to have a fruity, slightly spicy, and green aroma. Further transformations, such as reduction and esterification, can lead to a variety of other fragrance ingredients with different scent profiles.

Synthesis of a Schiff Base from this compound and Methyl Anthranilate

Schiff bases are formed by the reaction of an aldehyde with a primary amine and are known for their use in perfumery, often possessing their own unique scents and acting as a slow-release source of the original aldehyde and amine.

Logical Relationship

G This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Methyl Anthranilate Methyl Anthranilate Methyl Anthranilate->Condensation Reaction Schiff Base Schiff Base Condensation Reaction->Schiff Base Water Water Condensation Reaction->Water

Fig. 3: Schiff base formation.
Experimental Protocol

  • Materials:

    • This compound

    • Methyl anthranilate

    • Ethanol (optional, as solvent)

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of this compound and methyl anthranilate. The reaction can be performed neat or in a minimal amount of ethanol.

    • Heat the mixture with stirring to 80-100°C.

    • If a solvent is used, the water formed can be removed by azeotropic distillation. If performed neat, a vacuum can be applied to facilitate water removal.

    • Continue heating for 2-4 hours. The formation of the Schiff base is often accompanied by a color change to yellow or orange.

    • Monitor the reaction by observing the amount of water collected or by TLC.

    • Once the reaction is complete, cool the mixture. If a solvent was used, remove it under reduced pressure.

    • The resulting Schiff base is often a viscous liquid or a low-melting solid and can be used directly in fragrance compositions.

Quantitative Data
ParameterSchiff Base Formation (Predicted)
Reactant Ratio 1:1 (Aldehyde:Amine)
Catalyst None (or mild acid catalyst)
Reaction Temperature 80-100°C
Reaction Time 2-4 hours
Yield >90%
Purity High (often used without purif.)

Note: The data presented are predicted values based on analogous reactions.

Predicted Odor Profile

Schiff bases from aromatic aldehydes and methyl anthranilate typically have sweet, fruity, and floral aromas. The Schiff base from this compound is predicted to have a complex scent with fruity (grape-like from methyl anthranilate) and sweet notes, combined with the woody and spicy character of the aldehyde, potentially with a green nuance.

Disclaimer: The protocols and data provided in this document are intended for research and development purposes by qualified professionals. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting. The odor profiles are predictions and require sensory evaluation for confirmation.

Protecting Group Strategies for 2-Isopropylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection of 2-isopropylbenzaldehyde (B1297908), a crucial intermediate in the synthesis of various pharmaceutical and fine chemical products. The steric hindrance and electronic effects of the ortho-isopropyl group necessitate careful selection of protecting groups to ensure efficient and selective transformations. Herein, we focus on two robust and widely applicable protecting groups: the diethyl acetal (B89532) and the 1,3-dithiolane.

Introduction

The aldehyde functional group is highly reactive and often requires protection during multi-step synthetic sequences to prevent undesired side reactions. For this compound, the strategic placement of the bulky isopropyl group in the ortho position can influence the reactivity of the aldehyde and the stability of its protected forms. The choice of a suitable protecting group is paramount and should be guided by its stability to the subsequent reaction conditions and the ease of its removal to regenerate the aldehyde.

Acetals and thioacetals are among the most common and effective protecting groups for aldehydes.[1][2][3] They are stable under a wide range of conditions, including exposure to strong bases, nucleophiles, organometallic reagents, and reducing agents.[4][5] This stability allows for selective reactions at other sites of the molecule.

Protecting Group Strategies

The overall strategy for utilizing a protecting group for this compound involves three key stages:

  • Protection: The aldehyde is converted into a less reactive derivative (e.g., an acetal or thioacetal).

  • Transformation: The desired chemical modification is performed on another part of the molecule.

  • Deprotection: The protecting group is selectively removed to regenerate the aldehyde functionality.

G cluster_workflow Overall Workflow Start This compound Protect Protection (e.g., Acetal or Thioacetal formation) Start->Protect Step 1 Transform Chemical Transformation (e.g., Grignard reaction, lithiation) Protect->Transform Step 2 Deprotect Deprotection (Hydrolysis) Transform->Deprotect Step 3 End Final Product Deprotect->End

Caption: General workflow for the protection, transformation, and deprotection of this compound.

Diethyl Acetal Protection

The formation of a diethyl acetal is a straightforward and efficient method for protecting the aldehyde group of this compound. This is typically achieved by reacting the aldehyde with an excess of ethanol (B145695) or triethyl orthoformate in the presence of an acid catalyst.[6][7]

Reaction Pathway

G cluster_acetal Diethyl Acetal Protection and Deprotection Aldehyde This compound Acetal 2-(Diethoxymethyl)-1-isopropylbenzene Aldehyde->Acetal CH(OEt)3, EtOH, H+ Acetal->Aldehyde H3O+

Caption: Reaction pathway for the formation and cleavage of this compound diethyl acetal.

Quantitative Data

The following table summarizes representative yields for the acetal protection of benzaldehyde (B42025) derivatives.

SubstrateProtecting Group ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeTriethyl orthoformatep-Toluenesulfonic acidEthanol252>95
3-BromobenzaldehydeTrimethyl orthoformatep-Toluenesulfonic acidToluene/Methanol50395.5[6]
BenzaldehydeEthanol, Triethyl orthoformateIron(III) Porphyrins-RT-High[7]
Experimental Protocol: Protection of this compound as Diethyl Acetal

Materials:

  • This compound

  • Triethyl orthoformate

  • Absolute ethanol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (5 mL per mmol of aldehyde), add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-(diethoxymethyl)-1-isopropylbenzene. The product can be purified further by vacuum distillation if necessary.

Experimental Protocol: Deprotection of this compound Diethyl Acetal

Materials:

  • 2-(Diethoxymethyl)-1-isopropylbenzene

  • Acetone (B3395972)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diethyl acetal (1.0 eq) in a mixture of acetone and water (4:1, 5 mL per mmol of acetal).

  • Add a catalytic amount of 1 M HCl (0.1 eq).

  • Stir the mixture at room temperature. Monitor the deprotection by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield this compound.

1,3-Dithiolane Protection

Thioacetals, such as 1,3-dithiolanes, are more robust protecting groups than their oxygen analogs and are stable to a broader range of acidic conditions.[2][8][9] They are formed by the reaction of the aldehyde with a dithiol, typically 1,2-ethanedithiol, in the presence of a Lewis or Brønsted acid catalyst.[10]

Reaction Pathway

G cluster_thioacetal 1,3-Dithiolane Protection and Deprotection Aldehyde This compound Thioacetal 2-(2-Isopropylphenyl)-1,3-dithiolane Aldehyde->Thioacetal HS(CH2)2SH, BF3·OEt2 Thioacetal->Aldehyde HgCl2, CaCO3, aq. CH3CN

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2-isopropylbenzaldehyde (B1297908).

Troubleshooting Guides

This section addresses common issues related to the formation of impurities during the synthesis of this compound, categorized by the synthetic method.

Method 1: Friedel-Crafts Acylation of Cumene (B47948) followed by Oxidation

In this two-step synthesis, cumene is first acylated to form isopropylacetophenone isomers, which are then oxidized to the corresponding benzaldehydes.

Issue: Presence of Isomeric Impurities (e.g., 4-isopropylbenzaldehyde)

  • Potential Cause: The Friedel-Crafts acylation of cumene can yield a mixture of ortho, meta, and para isomers of isopropylacetophenone. The subsequent oxidation will then produce the corresponding isomeric benzaldehydes. The para isomer is often the major product due to steric hindrance at the ortho position.

  • Recommended Solution:

    • Reaction Conditions: Optimize the Friedel-Crafts acylation to favor the formation of the ortho isomer. This can involve careful selection of the Lewis acid catalyst and reaction temperature.

    • Purification: Employ fractional distillation or column chromatography to separate the 2-isopropylacetophenone (B1618988) intermediate from its isomers before proceeding to the oxidation step.

    • Final Product Purification: If isomeric impurities are carried through to the final product, separation can be achieved using High-Performance Liquid Chromatography (HPLC).

Issue: Formation of Poly-acylated Byproducts

  • Potential Cause: The product of the initial acylation, isopropylacetophenone, is an activated aromatic ring and can undergo a second acylation, leading to di-acylated products.

  • Recommended Solution:

    • Stoichiometry: Use a molar excess of cumene relative to the acylating agent to minimize the chance of di-acylation.

    • Reaction Time and Temperature: Carefully control the reaction time and maintain a low temperature to reduce the rate of the second acylation reaction.

Method 2: Oxidation of 2-Isopropylbenzyl Alcohol

This method involves the direct oxidation of 2-isopropylbenzyl alcohol to this compound.

Issue: Over-oxidation to 2-Isopropylbenzoic Acid

  • Potential Cause: The desired aldehyde product is susceptible to further oxidation to the corresponding carboxylic acid, especially with strong oxidizing agents or prolonged reaction times.

  • Recommended Solution:

    • Choice of Oxidant: Utilize mild and selective oxidizing agents.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.

    • Purification: If 2-isopropylbenzoic acid is formed, it can be removed from the product mixture by washing the organic phase with a mild aqueous base solution (e.g., sodium bicarbonate).

Issue: Presence of Unreacted 2-Isopropylbenzyl Alcohol

  • Potential Cause: Incomplete oxidation due to insufficient oxidizing agent, low reaction temperature, or short reaction time.

  • Recommended Solution:

    • Stoichiometry: Ensure a slight excess of the oxidizing agent is used.

    • Reaction Conditions: Optimize the reaction temperature and time to drive the reaction to completion.

    • Purification: Unreacted alcohol can be separated from the aldehyde product by column chromatography.

Method 3: Formylation of Cumene

This approach introduces the formyl group directly onto the cumene ring.

Issue: Formation of Isomeric and Poly-formylated Side Products

  • Potential Cause: Similar to Friedel-Crafts acylation, direct formylation can lead to a mixture of ortho, meta, and para isomers. Additionally, poly-formylation can occur. A known side reaction in similar processes is the disproportionation of the starting material, which for cumene can lead to benzene, diisopropylbenzene, and triisopropylbenzene, which can also be formylated.

  • Recommended Solution:

    • Catalyst and Reaction Conditions: The choice of catalyst and careful control of reaction parameters are crucial for achieving good regioselectivity.

    • Purification: Extensive purification, likely involving fractional distillation and chromatography, will be necessary to isolate the desired this compound from the complex mixture of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route. For Friedel-Crafts based methods, expect isomeric (meta- and para-) isopropylbenzaldehydes and potentially di-acylated or di-formylated cumenes. For oxidation of 2-isopropylbenzyl alcohol, the primary side product is 2-isopropylbenzoic acid. Formylation of cumene can also lead to disproportionation products like di- and tri-isopropylbenzenes and their formylated derivatives.

Q2: How can I best identify the side products in my reaction mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile side products. The mass spectra of the different isomers of isopropylbenzaldehyde are very similar, so chromatographic separation is key. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for separating isomers and non-volatile impurities.

Q3: Are there any specific safety precautions I should take when dealing with the potential side products?

A3: All benzaldehyde (B42025) derivatives should be handled with care as they can be irritants. It is important to consult the Safety Data Sheet (SDS) for all known and potential components of your reaction mixture. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

Table 1: Potential Side Products in this compound Synthesis

Synthetic RoutePotential Side ProductChemical FormulaMolecular Weight ( g/mol )
Friedel-Crafts Acylation 4-IsopropylbenzaldehydeC₁₀H₁₂O148.20
3-IsopropylbenzaldehydeC₁₀H₁₂O148.20
Di-acylated CumeneVariesVaries
Oxidation 2-Isopropylbenzoic AcidC₁₀H₁₂O₂164.20
Unreacted 2-Isopropylbenzyl AlcoholC₁₀H₁₄O150.22
Formylation 4-IsopropylbenzaldehydeC₁₀H₁₂O148.20
3-IsopropylbenzaldehydeC₁₀H₁₂O148.20
DiisopropylbenzenesC₁₂H₁₈162.27
TriisopropylbenzenesC₁₅H₂₄204.35
Formylated DiisopropylbenzenesC₁₃H₁₈O190.28

Experimental Protocols

Protocol 1: GC-MS Analysis for Side Product Identification

This protocol provides a general method for the analysis of a crude reaction mixture from the synthesis of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject 1 µL into the GC-MS.

  • Data Analysis: Identify the main product and impurities by comparing their retention times and mass spectra with reference standards or spectral libraries.

Protocol 2: HPLC Method for Isomer Separation

This protocol is designed for the separation of isopropylbenzaldehyde isomers.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl-hexyl or biphenyl (B1667301) stationary phases may offer alternative selectivity for aromatic isomers.

  • Mobile Phase: A gradient elution is recommended for separating a mixture of compounds with varying polarities.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 40% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 40% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Side Product Identification cluster_troubleshooting Troubleshooting start Crude Reaction Mixture gcms GC-MS Analysis start->gcms Volatile Components hplc HPLC Analysis start->hplc Isomers & Non-volatiles optimize Optimize Reaction Conditions gcms->optimize Identify Byproducts hplc->optimize Identify Isomers purify Purify Product optimize->purify Improve Purity

Caption: Workflow for identifying and troubleshooting side products in this compound synthesis.

logical_relationship cluster_synthesis_method Synthetic Method cluster_side_products Potential Side Products friedel_crafts Friedel-Crafts Acylation isomers Isomeric Products (3- & 4-isopropylbenzaldehyde) friedel_crafts->isomers polyalkylation Poly-acylated/formylated Products friedel_crafts->polyalkylation oxidation Oxidation of Alcohol over_oxidation 2-Isopropylbenzoic Acid oxidation->over_oxidation formylation Formylation of Cumene formylation->isomers formylation->polyalkylation disproportionation Di/Tri-isopropylbenzenes formylation->disproportionation

Caption: Relationship between synthesis methods and potential side products for this compound.

Technical Support Center: Improving Low Yields in Reactions with 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-isopropylbenzaldehyde (B1297908). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered aromatic aldehyde. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common low-yield issues, and specific experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound prone to low yields?

A1: The primary reason for low yields in reactions with this compound is steric hindrance. The bulky isopropyl group at the ortho position (adjacent to the aldehyde group) physically obstructs the approach of nucleophiles to the carbonyl carbon. This increased steric bulk raises the activation energy of the reaction, often leading to slower reaction rates and lower conversions.

Q2: What are the most common side reactions observed with this compound?

A2: Common side reactions are often related to the reaction conditions and the nature of the other reactants. For example, in base-catalyzed reactions like the Aldol (B89426) condensation, self-condensation of the enolizable ketone partner can be a significant side reaction. In Grignard reactions, enolization of the aldehyde can compete with nucleophilic addition. The specific side products will depend on the reaction type and conditions employed.

Q3: How do the electronic properties of the isopropyl group affect the reactivity of this compound?

A3: The isopropyl group is a weak electron-donating group. This has a deactivating effect on the aldehyde's carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles. This electronic effect, combined with the significant steric hindrance, contributes to the challenges in achieving high yields.

Q4: What general strategies can be employed to improve yields in reactions with sterically hindered aldehydes like this compound?

A4: To improve yields, one can:

  • Optimize Reaction Conditions: This includes adjusting the temperature, reaction time, and concentration of reactants.

  • Choice of Reagents: Using more reactive nucleophiles or more effective catalysts can overcome the steric barrier.

  • Protecting Groups: In multi-step syntheses, it may be beneficial to protect the aldehyde group to avoid unwanted side reactions.

  • Purification Techniques: Careful purification is crucial to isolate the desired product from starting materials and byproducts, thereby improving the isolated yield.

Troubleshooting Guides for Low-Yield Reactions

This section provides detailed troubleshooting for common reaction types involving this compound.

Aldol Condensation

The Aldol condensation of this compound with a ketone can be challenging due to the steric hindrance of the aldehyde.

Problem: Low or no formation of the desired α,β-unsaturated ketone.

Aldol_Troubleshooting start Low Yield in Aldol Condensation check_base Is the base strong enough? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Use a stronger base (e.g., LDA) to pre-form the enolate. check_base->solution_base No check_ketone Is self-condensation of the ketone an issue? check_temp->check_ketone Yes solution_temp Increase temperature to promote dehydration, but monitor for side reactions. check_temp->solution_temp No check_dehydration Is dehydration incomplete? check_ketone->check_dehydration No solution_ketone Add the ketone slowly to a mixture of the aldehyde and base. check_ketone->solution_ketone Yes solution_dehydration Use a Dean-Stark trap to remove water azeotropically. check_dehydration->solution_dehydration Yes

Caption: Troubleshooting Aldol Condensation.

Parameter Recommendation for this compound Rationale Yield Data (Analogous Systems)
Base Use a strong, non-nucleophilic base like LDA or NaH to pre-form the enolate of the ketone.Minimizes self-condensation of the ketone and ensures a sufficient concentration of the nucleophile to attack the hindered aldehyde.In crossed Aldol reactions, pre-forming the enolate can significantly improve selectivity.[1]
Temperature Higher temperatures (reflux) are often required to drive the dehydration of the aldol addition product.The dehydration step is often the rate-limiting step and is entropically favored at higher temperatures.[1]Increasing temperature in Aldol condensations generally increases the reaction rate.[1]
Stoichiometry Use a slight excess of this compound.This can help to drive the reaction to completion, especially if the ketone is prone to self-condensation.In the condensation of benzaldehyde (B42025) and acetone, using an excess of benzaldehyde simplifies purification.[2]
Solvent Aprotic solvents like THF or toluene (B28343) are suitable, especially when using strong bases.These solvents are compatible with strong bases and can facilitate the removal of water if a Dean-Stark trap is used.Toluene is a suitable solvent for aldol condensations.[3]
Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis, but steric hindrance around the carbonyl can reduce yields.

Problem: Low yield of the desired alkene.

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Is the ylide forming completely? start->check_ylide check_reactivity Is the ylide reactive enough? check_ylide->check_reactivity Yes solution_ylide Use a stronger base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. check_ylide->solution_ylide No check_conditions Are the reaction conditions optimal? check_reactivity->check_conditions Yes solution_reactivity Use a non-stabilized ylide for higher reactivity. check_reactivity->solution_reactivity No solution_conditions Increase reaction temperature and/or reaction time. check_conditions->solution_conditions No Grignard_Troubleshooting start Low Yield in Grignard Reaction check_reagent Is the Grignard reagent active? start->check_reagent check_enolization Is enolization a competing reaction? check_reagent->check_enolization Yes solution_reagent Ensure anhydrous conditions and use freshly prepared Grignard reagent. check_reagent->solution_reagent No check_addition Is the addition of the Grignard reagent too fast? check_enolization->check_addition No solution_enolization Use a less sterically hindered Grignard reagent if possible, or a different organometallic reagent (e.g., organolithium). check_enolization->solution_enolization Yes solution_addition Add the Grignard reagent slowly at low temperature (0 °C or below). check_addition->solution_addition Yes Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_imine Is imine formation the rate-limiting step? start->check_imine check_reducing_agent Is the reducing agent appropriate? check_imine->check_reducing_agent No solution_imine Use a catalyst (e.g., Ti(OiPr)4) or a Dean-Stark trap to drive imine formation. check_imine->solution_imine Yes check_ph Is the pH of the reaction optimal? check_reducing_agent->check_ph Yes solution_reducing_agent Use a mild reducing agent like NaBH(OAc)3 that selectively reduces the iminium ion. check_reducing_agent->solution_reducing_agent No solution_ph Maintain a weakly acidic pH (around 4-5) to facilitate imine formation. check_ph->solution_ph No

References

Technical Support Center: Purification of 2-Isopropylbenzaldehyde Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of 2-isopropylbenzaldehyde (B1297908) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as the corresponding isopropylbenzene derivative or formylating agent.

  • Isomeric byproducts: Formation of 3- and 4-isopropylbenzaldehyde (B89865) derivatives can occur, particularly in reactions like Friedel-Crafts formylation.[1]

  • Oxidation product: The corresponding 2-isopropylbenzoic acid is a common impurity formed by oxidation of the aldehyde.

  • Reduction product: The corresponding 2-isopropylbenzyl alcohol may be present.

  • Di- and tri-substituted byproducts: Over-alkylation or multiple formylations can lead to impurities like 2,4-diisopropylbenzaldehyde.[1]

Q2: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What can I do?

A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2][3] Here are some strategies to mitigate this:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent system containing 1-3% triethylamine (B128534) to neutralize the acidic sites.[4]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina.[2]

  • Perform a stability test: Run a 2D TLC to check for degradation on the silica plate. Spot your compound on one corner, run the TLC, dry the plate, and then run it again in a direction 90 degrees to the first run. If new spots appear, your compound is likely unstable on silica.[5]

Q3: How do I choose an appropriate solvent system for the column chromatography of my this compound derivative?

A3: The ideal solvent system should provide good separation between your product and impurities on a TLC plate, with an Rf value for your product ideally between 0.2 and 0.4.[6]

  • Starting point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is a common starting point for aromatic aldehydes.[6][7]

  • Polarity adjustment: To increase the Rf of your compound, increase the proportion of the polar solvent. To decrease the Rf, increase the proportion of the non-polar solvent.[6]

  • For acidic impurities: If you have acidic impurities like the corresponding benzoic acid, adding a small amount of acetic acid (0.1-2.0%) to your eluent can improve separation.[6]

Q4: Can I purify my this compound derivative by distillation?

A4: While simple benzaldehydes can sometimes be purified by distillation, this may not be suitable for higher molecular weight derivatives due to their likely high boiling points. At the temperatures required for distillation, thermal degradation could be a significant issue. Column chromatography is generally the preferred method.

Troubleshooting Guides

Problem 1: Poor Separation of Product and Impurities
Possible Cause Solution
Inappropriate Solvent System The chosen mobile phase does not provide sufficient resolution. Systematically test a range of solvent systems with varying polarities using TLC first. Aim for an Rf value of 0.2-0.4 for your product and the largest possible ∆Rf between the product and impurities.[8]
Column Overloading Too much crude material has been loaded onto the column. As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.
Improper Column Packing The silica gel column is not packed uniformly, leading to channeling. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[9]
Co-elution of Isomers The ortho-isopropyl group may cause your derivative to have a similar polarity to other isomers or byproducts, making separation difficult. Consider using a different stationary phase (e.g., alumina) or a different solvent system to alter selectivity. For HPLC, specialized columns like phenyl or pentafluorophenyl (PFP) stationary phases can improve the separation of positional isomers.[10]
Problem 2: Product Elutes with Tailing or Streaking
Possible Cause Solution
Compound Insolubility The compound has poor solubility in the mobile phase as it moves through the column. Consider a different solvent system where the compound has better solubility. If solubility is very low in the ideal eluent, dry-loading the sample onto the column is recommended.[5]
Acidic/Basic Nature of Product or Impurities Interactions between acidic or basic functional groups and the silica stationary phase can cause tailing. For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic impurities, adding a small amount of triethylamine can help.[6]
Column Degradation The column may be contaminated or the stationary phase has degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be repacked or replaced.
Problem 3: No Product Eluting from the Column
Possible Cause Solution
Compound Decomposed on the Column Your compound may be unstable on silica gel. Perform a 2D TLC to check for stability.[2][5] If unstable, consider using deactivated silica or an alternative stationary phase like alumina.[2]
Solvent System is Not Polar Enough The eluent is not strong enough to move your compound down the column. After running the column with your initial solvent system, you can try a "methanol purge" by flushing the column with 100% methanol (B129727) to elute highly polar compounds.
Incorrect Solvent System Used Double-check that you have used the correct solvents and ratios as determined by your TLC analysis.[2]
Product is Very Dilute Your compound may have eluted, but the fractions are too dilute to detect by TLC. Try concentrating the fractions you expect to contain your product and re-analyzing by TLC.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for the purification of this compound derivatives.

1. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

  • The ideal system will show good separation of the product from impurities and give the product an Rf value of approximately 0.2-0.4.[6]

2. Column Packing (Slurry Method):

  • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the non-polar component of your chosen eluent.

  • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.

  • Add another layer of sand on top of the silica gel.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette.[5]

  • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure with compressed air or a pump to maintain a steady flow rate.

  • Collect fractions in separate test tubes.

  • If separation is difficult, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4]

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Protocol 2: Purification by Preparative HPLC

1. Analytical Method Development:

  • Develop an analytical HPLC method to achieve good separation of your target compound from impurities. A reversed-phase C18 column is a common starting point.

  • Mobile phase: A mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol.

  • Optimize the gradient and flow rate to maximize resolution.

2. Scale-Up to Preparative HPLC:

  • Once an analytical method is established, it can be scaled up for preparative purification.

  • The flow rate, injection volume, and gradient times are adjusted based on the dimensions of the preparative column.

  • Perform loading studies to determine the maximum amount of crude material that can be injected without compromising separation.

3. Fraction Collection and Product Isolation:

  • Collect fractions as they elute from the column based on the detector signal (e.g., UV absorbance).

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the purified product.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the purification of benzaldehyde (B42025) derivatives, which can serve as a starting point for method development for this compound derivatives.

Parameter Flash Column Chromatography (General) Preparative HPLC (General) HSCCC (for Cuminaldehyde)
Stationary Phase Silica Gel (230-400 mesh)C18, Phenyl, or other suitable reversed-phaseLiquid-liquid (no solid support)
Mobile Phase/Eluent Hexanes:Ethyl Acetate (e.g., 9:1 to 1:1)Water/Acetonitrile or Water/Methanol gradientsn-hexane:methanol:water (5:4:1, v/v/v)[7]
Loading Capacity Typically 1-10% of silica gel weightDependent on column size and compound50 mg of essential oil for semi-preparative scale[7]
Flow Rate Dependent on column diameter and pressureDependent on column dimensions (e.g., 20-100 mL/min for a 20 mm ID column)2.0 mL/min[7]
Purity Achieved >95% (variable)>98% (typical)95.42%[7]
Recovery Variable>80% (typical)Good recovery reported[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Pack Column (Silica Gel or other) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute and Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for purification by flash column chromatography.

troubleshooting_logic Start Problem with Purification PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? PoorSep->Tailing No Solvent Optimize Solvent System (TLC) PoorSep->Solvent Yes Load Reduce Column Loading PoorSep->Load Yes Packing Check Column Packing PoorSep->Packing Yes NoProduct No Product Eluting? Tailing->NoProduct No Solubility Improve Sample Solubility (Dry Loading) Tailing->Solubility Yes AcidBase Add Modifier to Eluent (e.g., TEA or Acetic Acid) Tailing->AcidBase Yes Stability Check Compound Stability (2D TLC, change stationary phase) NoProduct->Stability Yes Polarity Increase Eluent Polarity (Methanol Flush) NoProduct->Polarity Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Optimizing Grignard Reactions with 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions involving the sterically hindered 2-isopropylbenzaldehyde (B1297908).

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction with this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Presence of Moisture: Grignard reagents are highly basic and readily react with protic sources like water, quenching the reagent.Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.[1][2]
Poor Quality Grignard Reagent: The Grignard reagent may have degraded over time or was not successfully prepared.Use freshly prepared Grignard reagent or titrate commercially available solutions to determine the active concentration before use.[2]
Steric Hindrance: The bulky isopropyl group at the ortho position of the benzaldehyde (B42025) sterically hinders the approach of the Grignard reagent to the carbonyl carbon.[3] This is a primary challenge with this substrate.- Use a less sterically hindered Grignard reagent if the experimental design allows. - Increase the reaction temperature to provide more energy to overcome the activation barrier. - Extend the reaction time.
Reaction Fails to Initiate: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction with the alkyl/aryl halide.- Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. - Gently grind the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.
Formation of Side Products Reduction of the Aldehyde: If the Grignard reagent possesses β-hydrogens (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to the corresponding alcohol (2-isopropylbenzyl alcohol). This occurs via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).- Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). - Perform the reaction at low temperatures (-78 °C to 0 °C) to favor the nucleophilic addition pathway over reduction.[3]
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled byproduct.- During the formation of the Grignard reagent, add the alkyl/aryl halide slowly to a suspension of magnesium to maintain a low concentration of the halide.
Enolization of the Aldehyde: While this compound lacks α-hydrogens and cannot be enolized, this is a critical consideration for other aldehydes.Not applicable for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing a Grignard reaction with this compound?

A1: The main challenge is the significant steric hindrance caused by the isopropyl group at the ortho position to the aldehyde.[3] This bulkiness impedes the approach of the nucleophilic Grignard reagent to the electrophilic carbonyl carbon, which can lead to lower yields and slower reaction rates compared to less hindered benzaldehydes.

Q2: How can I improve the yield of the desired secondary alcohol?

A2: To improve the yield, several strategies can be employed:

  • Optimize Reaction Conditions: Carefully control the temperature. While lower temperatures can sometimes improve selectivity by minimizing side reactions, a moderate increase in temperature may be necessary to overcome the steric barrier.

  • Choice of Grignard Reagent: Whenever possible, use a less sterically bulky Grignard reagent. For example, methylmagnesium bromide is less hindered than tert-butylmagnesium bromide.

  • Use of Additives: The addition of anhydrous cerium(III) chloride (CeCl₃) can be highly effective. Organocerium reagents, formed in situ, are less basic but still highly nucleophilic, which can suppress side reactions like reduction and enolization, thereby favoring the desired 1,2-addition.

  • Ensure Anhydrous Conditions: The rigorous exclusion of water is paramount for any Grignard reaction.[1][2]

Q3: What are the expected side products in this reaction and how can I minimize them?

A3: The most common side products are:

  • The corresponding alcohol from reduction: This is more likely with Grignard reagents that have β-hydrogens. To minimize this, use a reagent without β-hydrogens or conduct the reaction at a lower temperature.

  • Wurtz coupling product: This can be minimized by the slow addition of the organic halide during the preparation of the Grignard reagent.

  • Unreacted starting material: Due to steric hindrance, the reaction may not go to completion. Extending the reaction time or gently heating the reaction mixture can help improve conversion.

Q4: Which solvent is best for this reaction?

A4: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.[4] THF is often preferred as it can better solvate the Grignard reagent, potentially increasing its reactivity.

Quantitative Data Summary

The following tables provide representative data for the Grignard reaction with sterically hindered aromatic aldehydes. Note that yields can vary significantly based on the specific reaction conditions and the scale of the experiment.

Table 1: Effect of Grignard Reagent on Product Yield

Grignard ReagentProductTypical Yield Range (%)Notes
Methylmagnesium Bromide1-(2-isopropylphenyl)ethanol60-75%Less sterically demanding, generally gives good yields.
Ethylmagnesium Bromide1-(2-isopropylphenyl)propan-1-ol50-65%Increased steric bulk compared to methyl Grignard can lead to slightly lower yields.
Phenylmagnesium Bromide(2-isopropylphenyl)(phenyl)methanol45-60%The bulky phenyl group can result in lower yields due to increased steric hindrance.
Isopropylmagnesium Bromide1-(2-isopropylphenyl)-2-methylpropan-1-ol20-40%Significant steric hindrance from both reactants leads to lower yields. Reduction of the aldehyde becomes a more prominent side reaction.

Table 2: Influence of Reaction Conditions on Yield (using Phenylmagnesium Bromide)

Temperature (°C)AdditiveReaction Time (h)Approximate Yield (%)
0 to RTNone245%
-78 to RTNone450%
0 to RTCeCl₃ (1.1 eq.)265%
Reflux (Ether)None140% (with increased side products)

Experimental Protocols

Protocol 1: General Procedure for the Grignard Reaction with this compound

This protocol is a general guideline and may require optimization for specific Grignard reagents.

1. Preparation of the Grignard Reagent: a. Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. b. Place magnesium turnings (1.2 equivalents) in the flask. c. Add a small crystal of iodine to activate the magnesium. d. In the dropping funnel, dissolve the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF. e. Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If not, gentle warming may be required. f. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

2. Reaction with this compound: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. c. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

3. Work-up: a. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. d. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification Mg_turnings Mg Turnings + Anhydrous Ether Halide_addition Slow addition of R-X in Anhydrous Ether Mg_turnings->Halide_addition Initiation (Iodine/heat) Grignard_reagent Grignard Reagent (R-MgX) Halide_addition->Grignard_reagent Formation Addition Slow addition at low temperature (0 °C) Grignard_reagent->Addition Aldehyde_solution This compound in Anhydrous Ether Aldehyde_solution->Addition Reaction_mixture Alkoxide Intermediate Addition->Reaction_mixture Stir at RT Quenching Quench with sat. aq. NH4Cl Reaction_mixture->Quenching Extraction Extraction with Ether Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Purified Secondary Alcohol Purification->Final_Product

Caption: Experimental workflow for the Grignard reaction with this compound.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Moisture Check for Moisture? Start->Check_Moisture Dry_Glassware Rigorously Dry Glassware & Solvents Check_Moisture->Dry_Glassware Yes Check_Reagent Grignard Reagent Quality? Check_Moisture->Check_Reagent No Dry_Glassware->Check_Reagent Use_Fresh_Reagent Use Freshly Prepared or Titrated Reagent Check_Reagent->Use_Fresh_Reagent Poor Consider_Sterics Steric Hindrance Issue? Check_Reagent->Consider_Sterics Good Use_Fresh_Reagent->Consider_Sterics Optimize_Conditions Optimize Conditions: - Less bulky Grignard - Increase Temp/Time - Use CeCl3 additive Consider_Sterics->Optimize_Conditions Yes Check_Initiation Reaction Initiated? Consider_Sterics->Check_Initiation No Success Improved Yield Optimize_Conditions->Success Activate_Mg Activate Mg with Iodine/Grinding Check_Initiation->Activate_Mg No Check_Initiation->Success Yes Activate_Mg->Success

Caption: Troubleshooting flowchart for low yield in Grignard reactions.

References

Technical Support Center: Oxidation of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the controlled oxidation of 2-isopropylbenzaldehyde (B1297908) to 2-isopropylbenzoic acid. Our aim is to help you overcome common challenges and prevent the over-oxidation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when oxidizing this compound?

The primary challenge is preventing over-oxidation to the corresponding carboxylic acid, 2-isopropylbenzoic acid. Aldehydes are generally susceptible to oxidation, and finding reaction conditions that are selective for the aldehyde can be difficult. Another potential issue is the Cannizzaro reaction, a disproportionation reaction that can occur with aldehydes lacking α-hydrogens, like this compound, especially under basic conditions. This side reaction would yield both 2-isopropylbenzoic acid and 2-isopropylbenzyl alcohol.

Q2: Which oxidizing agents are recommended for a controlled oxidation?

For a more controlled oxidation and to minimize the risk of over-oxidation, milder oxidizing agents are preferable. Options include:

  • Potassium permanganate (B83412) (KMnO₄) : While a strong oxidant, its reactivity can be modulated by controlling the temperature and pH.

  • Hydrogen peroxide (H₂O₂) : Often used with a catalyst, it is a greener and more selective oxidant.

  • Sodium chlorite (B76162) (NaClO₂) : Known for its high selectivity in oxidizing aldehydes to carboxylic acids without affecting other functional groups.

  • Air/Oxygen : In the presence of a suitable catalyst, molecular oxygen can be a highly efficient and environmentally friendly oxidizing agent.

Q3: How can I monitor the progress of the reaction to avoid over-oxidation?

Regular monitoring of the reaction is crucial. Thin Layer Chromatography (TLC) is a simple and effective method to track the consumption of the starting aldehyde and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative insights into the reaction progress and the formation of any byproducts. It is advisable to stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-isopropylbenzoic acid Incomplete reaction.- Increase reaction time and continue monitoring by TLC/HPLC.- Cautiously increase the reaction temperature, while monitoring for side product formation.
Suboptimal oxidizing agent.- Consider using a stronger or more suitable oxidizing agent from the recommended list.- Ensure the stoichiometry of the oxidant is appropriate.
Poor reagent quality.- Use fresh, high-purity this compound and oxidizing agents.
Formation of 2-isopropylbenzyl alcohol Cannizzaro reaction.- This side reaction is favored under basic conditions. If possible, perform the oxidation under neutral or acidic conditions.[1]
- If a basic medium is necessary for your chosen oxidant, consider using a milder base or a lower concentration.
- Lowering the reaction temperature can also disfavor the Cannizzaro pathway.
Presence of multiple unidentified byproducts Over-oxidation or side reactions.- Use a milder and more selective oxidizing agent.- Maintain a lower reaction temperature.- Ensure an inert atmosphere if air-sensitivity is a concern.
Impure starting material.- Purify the starting this compound before use.
Reaction is sluggish or does not start Insufficient activation of the oxidant.- If using a catalytic system (e.g., with H₂O₂ or O₂), ensure the catalyst is active and used in the correct loading.
Low reaction temperature.- Gradually increase the temperature while carefully monitoring the reaction.

Experimental Protocols

Below are illustrative protocols for the oxidation of an isopropylbenzaldehyde isomer, which can be adapted for this compound with appropriate optimization.

Protocol 1: Oxidation using Potassium Permanganate

This protocol is adapted from the synthesis of p-isopropylbenzoic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve sodium hydroxide in water in a reaction flask and cool the solution in an ice bath.

  • Add this compound to the cooled basic solution with vigorous stirring.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Slowly add the KMnO₄ solution to the aldehyde mixture, maintaining the temperature between 25-30°C.

  • After the addition is complete, continue stirring for an additional 3-5 hours at room temperature. The reaction is complete when the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • If any unreacted permanganate remains, quench it by adding a small amount of sodium bisulfite until the purple color disappears.

  • Acidify the filtrate with hydrochloric acid to precipitate the 2-isopropylbenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data Summary (Illustrative for Isopropylbenzaldehyde Oxidation)
OxidantCatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
H₂O₂Ce₀.₈Zr₀.₂O₂-904>98~98 (for benzaldehyde)[2]
O₂Co₁/NC---95.2>99 (for benzaldehyde)[3]
AirM/Al₂O₃Cyclohexane15024-Varies (up to 95 for benzaldehyde)[4]

Note: The data above is for the oxidation of benzyl (B1604629) alcohol or other aldehydes to the corresponding aldehyde, illustrating the selectivity that can be achieved with different catalytic systems. These systems could be adapted for the over-oxidation to the carboxylic acid with modified conditions.

Visualizations

Experimental Workflow for Oxidation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Aldehyde, Oxidant, Solvent) setup_reaction Set up Reaction Vessel (Flask, Stirrer, Condenser) prep_reagents->setup_reaction Combine run_reaction Run Oxidation Reaction (Control Temperature & Time) setup_reaction->run_reaction monitor_reaction Monitor Progress (TLC, HPLC, GC) run_reaction->monitor_reaction Sample monitor_reaction->run_reaction Adjust quench_reaction Quench Reaction monitor_reaction->quench_reaction Reaction Complete extraction Product Extraction quench_reaction->extraction purification Purification (Recrystallization, Chromatography) extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization yield_calc Calculate Yield characterization->yield_calc troubleshooting_low_yield start Low Yield of 2-Isopropylbenzoic Acid check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there side products? check_completion->side_reactions Yes solution_incomplete Increase reaction time/temperature or change oxidant incomplete->solution_incomplete solution_side_reactions Optimize conditions: - Milder oxidant - Lower temperature - Adjust pH side_reactions->solution_side_reactions Yes solution_reagent_quality Check purity of starting materials side_reactions->solution_reagent_quality No

References

Technical Support Center: Formylation of Cumene to 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the formylation of cumene (B47948) to 2-isopropylbenzaldehyde (B1297908).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the formylation of cumene to produce this compound?

The synthesis of this compound via formylation of cumene presents several key challenges:

  • Regioselectivity: The directing effect of the isopropyl group on the benzene (B151609) ring is not exclusively ortho. This often leads to the co-production of the thermodynamically more stable para-isomer (p-isopropylbenzaldehyde), which can be the major product under certain conditions. Achieving high selectivity for the ortho position is a primary obstacle.

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the formylating agent from accessing the ortho position, potentially leading to lower reaction rates and yields compared to the para position.

  • Disproportionation: Cumene is susceptible to disproportionation under acidic conditions, a common feature of many formylation reactions. This side reaction can lead to the formation of benzene, diisopropylbenzene, and triisopropylbenzene, reducing the yield of the desired product and complicating purification.[1]

  • Byproduct Formation: Besides the isomeric benzaldehydes and disproportionation products, other byproducts may form depending on the specific formylation method used. These can include tars and polymeric materials, especially under harsh reaction conditions.

Q2: Which formylation methods are applicable to cumene, and what are their typical challenges?

Several classical formylation methods can be adapted for cumene, each with its own set of challenges:

  • Gattermann-Koch Reaction: This method uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃/CuCl). For cumene, high pressures of CO are often required, and the strong acid catalyst can significantly promote the unwanted disproportionation of the starting material.[1]

  • Vilsmeier-Haack Reaction: This reaction employs a formylating agent derived from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). While generally milder than the Gattermann-Koch reaction, the reactivity of cumene under these conditions may be low, requiring elevated temperatures that can lead to byproduct formation.

  • Friedel-Crafts Formylation: Using reagents like dichloromethyl methyl ether (DCMME) and a Lewis acid (e.g., TiCl₄, SnCl₄). The handling of highly reactive and toxic reagents like DCMME is a significant drawback. Careful control of stoichiometry and temperature is crucial to minimize side reactions.

Q3: How can I improve the ortho-selectivity of the formylation reaction?

Improving ortho-selectivity is a key challenge. Here are some strategies:

  • Choice of Catalyst: Certain Lewis acids or catalyst systems may favor ortho-substitution. Experimenting with different catalysts (e.g., TiCl₄, SnCl₄, or mixed acid systems) and catalyst-to-substrate ratios can influence the isomer distribution.

  • Chelation Control: While not directly applicable to cumene, in substrates with a directing group capable of chelation (e.g., a hydroxyl group), this interaction can be exploited to favor ortho-formylation. For cumene, this is not a primary strategy.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetically controlled ortho-product over the thermodynamically favored para-product. However, this may also decrease the overall reaction rate.

  • Use of Ortho-Directing Protecting Groups: This is a more complex synthetic strategy where a directing group is temporarily installed on the ring to favor ortho-substitution, and then subsequently removed. This multi-step approach is generally less desirable but can be effective.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Low Reactivity of Cumene - Increase reaction temperature incrementally, monitoring for byproduct formation. - Increase the concentration of the formylating agent and/or catalyst.
Suboptimal Reaction Time - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Quench the reaction when the concentration of the desired product is maximized.
Catalyst Inactivity - Use a freshly opened or purified catalyst. - Ensure anhydrous reaction conditions, as moisture can deactivate many Lewis acid catalysts.
Significant Side Reactions - Refer to the troubleshooting sections for disproportionation and byproduct formation.
Problem 2: Poor Regioselectivity (High p-Isopropylbenzaldehyde Content)
Potential Cause Troubleshooting Steps
Thermodynamic Control - Attempt the reaction at a lower temperature to favor the kinetic ortho-product. - Screen different Lewis acid catalysts, as their steric bulk and acidity can influence the ortho/para ratio.
Isomerization - Under strong acid conditions, product isomerization might occur. Minimize reaction time and use the mildest effective catalyst.
Problem 3: Significant Disproportionation of Cumene
Potential Cause Troubleshooting Steps
Harsh Acidic Conditions - Use a milder Lewis acid catalyst. - Decrease the catalyst loading to the minimum effective amount.
High Reaction Temperature - Perform the reaction at a lower temperature.[1]
Prolonged Reaction Time - Monitor the reaction and quench it as soon as a reasonable amount of product has formed, before disproportionation becomes significant.

The following diagram illustrates a logical workflow for troubleshooting common issues in the formylation of cumene.

G start Start: Formylation of Cumene issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Conversion poor_selectivity Poor Selectivity (High Para-Isomer) issue->poor_selectivity Isomer Issues disproportionation High Disproportionation issue->disproportionation Byproducts check_reactivity Increase Temperature or Reagent Concentration low_yield->check_reactivity optimize_time Optimize Reaction Time (TLC/GC) low_yield->optimize_time check_catalyst Use Fresh/Anhydrous Catalyst low_yield->check_catalyst lower_temp Lower Reaction Temperature poor_selectivity->lower_temp screen_catalysts Screen Different Lewis Acids poor_selectivity->screen_catalysts disproportionation->lower_temp milder_catalyst Use Milder Catalyst or Lower Catalyst Loading disproportionation->milder_catalyst end Improved Synthesis check_reactivity->end optimize_time->end check_catalyst->end lower_temp->end screen_catalysts->end milder_catalyst->end

Caption: Troubleshooting workflow for cumene formylation.

Experimental Protocols

General Protocol for Friedel-Crafts Formylation of Cumene

This protocol is a general guideline and requires optimization for specific laboratory conditions and safety protocols.

Materials:

  • Cumene (freshly distilled)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

  • Lewis acid catalyst (e.g., TiCl₄, SnCl₄, AlCl₃)

  • Formylating agent (e.g., dichloromethyl methyl ether - Caution: Highly toxic and carcinogenic )

  • Anhydrous workup and quenching reagents (e.g., ice-cold dilute HCl)

  • Standard glassware for anhydrous reactions (e.g., oven-dried flasks, nitrogen/argon atmosphere)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve freshly distilled cumene in anhydrous DCM in the flask.

  • Cool the solution to the desired temperature (e.g., 0 °C or lower) using an ice or dry ice/acetone bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add the formylating agent dropwise from the addition funnel over a period of 30-60 minutes, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring its progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to separate the ortho and para isomers and other byproducts.

The following diagram illustrates the general experimental workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware add_reagents Add Cumene & Solvent prep_glass->add_reagents cool Cool to 0°C add_reagents->cool add_catalyst Add Lewis Acid cool->add_catalyst add_formyl Add Formylating Agent add_catalyst->add_formyl stir Stir & Monitor (TLC/GC) add_formyl->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify (Distillation/Chromatography) wash_dry->purify product 2-Isopropyl- benzaldehyde purify->product

Caption: General experimental workflow for cumene formylation.

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for the formylation of cumene to its para-isomer, which can serve as a starting point for optimizing the synthesis of the ortho-isomer. Data for the selective synthesis of this compound is scarce in the literature, highlighting the challenges in its preparation.

Table 1: Reaction Conditions for p-Isopropylbenzaldehyde Synthesis [1]

ParameterExample 1Example 2Example 3
Catalyst System HF-BF₃HF-BF₃HF-BF₃
Formylating Agent Carbon Monoxide (CO)Carbon Monoxide (CO)Carbon Monoxide (CO)
Reaction Temperature -25 °C-30 °C-20 °C
CO Partial Pressure ( kg/cm ²) 181217
BF₃/Cumene Molar Ratio 1.231.271.20
p-Aldehyde Yield (%) 79.075.077.0
Cumene Disproportionation (%) 10.214.012.5

Note: The data presented is for the synthesis of p-isopropylbenzaldehyde. Achieving similar yields for the ortho-isomer would likely require significant optimization of catalyst and reaction conditions.

References

Technical Support Center: Work-up Procedures for 2-Isopropylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropylbenzaldehyde (B1297908). The content is designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section is organized by reaction type and addresses common problems in a question-and-answer format.

Wittig Reaction

Question: My Wittig reaction with this compound has a low yield. What are the potential causes and solutions?

Answer: Low yields in Wittig reactions involving aromatic aldehydes can stem from several factors. The steric hindrance from the ortho-isopropyl group can slow down the reaction.[1][2] Here are some common causes and troubleshooting steps:

  • Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium (B103445) salt.

    • Solution: Consider using a stronger base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) for non-stabilized ylides. Ensure strictly anhydrous conditions, as moisture will quench the base and the ylide.

  • Steric Hindrance: The bulky isopropyl group ortho to the aldehyde can hinder the approach of the Wittig reagent.[1]

    • Solution: Prolong the reaction time or perform the reaction at a slightly elevated temperature. However, be cautious as this might also promote side reactions.

  • Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization under the reaction conditions.[1][2]

    • Solution: Use freshly purified this compound and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: I am struggling to remove the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction product. What are the best work-up procedures?

Answer: The removal of triphenylphosphine oxide (TPPO) is a very common challenge in the purification of Wittig reaction products. Several methods can be employed:

  • Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO is often soluble in non-polar solvents like hexane (B92381) or diethyl ether, while the desired alkene product may be less soluble.

  • Filtration through a Silica (B1680970) Plug: For non-polar products, you can concentrate the reaction mixture, re-dissolve it in a minimal amount of a non-polar solvent (like a hexane/ether mixture), and pass it through a short plug of silica gel. The highly polar TPPO will be retained on the silica, while your less polar product will elute.[1]

  • Precipitation of a TPPO-Metal Salt Complex: TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of one of these salts to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration.[1]

Grignard Reaction

Question: My Grignard reaction with this compound is not initiating or is giving a low yield of the desired secondary alcohol. What should I check?

Answer: Grignard reactions are highly sensitive to the reaction conditions. Here are some key areas to troubleshoot:

  • Presence of Moisture: Grignard reagents are extremely strong bases and will react with even trace amounts of water or other protic impurities. This is a very common cause of failure.[3][4]

    • Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents.[5][6]

  • Poor Quality of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.

    • Solution: Use fresh, shiny magnesium turnings. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide. To minimize this, add the halide solution slowly to the magnesium turnings.

    • Reduction: In some cases, the Grignard reagent can act as a reducing agent, converting the aldehyde to an alcohol. This is more common with bulky Grignard reagents.

    • Enolization: If the Grignard reagent is particularly bulky and basic, it may deprotonate the aldehyde at the alpha-position (if applicable), leading to side products.

Question: What is the proper work-up procedure for a Grignard reaction with this compound?

Answer: A careful work-up is crucial to protonate the intermediate alkoxide and to separate the product from inorganic salts.

  • Quenching: The reaction is typically quenched by slowly adding it to an ice-cold acidic solution, often a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5][6] This protonates the alkoxide to form the alcohol and dissolves the magnesium salts. Using a dilute acid like HCl is also common.[3][7]

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate (B1210297). This is typically done multiple times to ensure complete recovery of the product.[6]

  • Washing: The combined organic extracts are usually washed with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]

Oxidation Reaction

Question: I want to oxidize this compound to 2-isopropylbenzoic acid. What are some common issues?

Answer: The oxidation of aromatic aldehydes is generally a straightforward reaction. However, some issues can arise:

  • Incomplete Reaction: The oxidizing agent may not be strong enough, or the reaction time may be insufficient.

    • Solution: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed.

  • Over-oxidation or Side Chain Oxidation: While the aldehyde is the most readily oxidized group, harsh conditions could potentially lead to other reactions. However, the isopropyl group is generally stable to oxidation under conditions used for aldehyde oxidation.

  • Difficult Purification: Separating the carboxylic acid product from the inorganic byproducts of the oxidant can be challenging.

    • Solution: A typical work-up involves making the solution basic to dissolve the carboxylic acid as its carboxylate salt, filtering off the inorganic solids (e.g., MnO₂ if using permanganate), and then re-acidifying the filtrate to precipitate the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions when working with this compound? A1: this compound can be an irritant to the skin, eyes, and respiratory system. It is important to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How should I store this compound? A2: Aldehydes can be sensitive to air and light. This compound should be stored in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere to prevent oxidation to the corresponding carboxylic acid.

Q3: Can I use this compound in an Aldol condensation? A3: Yes, this compound can be used in a crossed Aldol condensation. Since it does not have any α-hydrogens, it can only act as the electrophile in the reaction. This is advantageous as it prevents self-condensation.[2] However, the steric bulk of the isopropyl group might slow down the reaction rate compared to benzaldehyde.

Data Presentation

Table 1: Summary of Common Reactions and Expected Products

Reaction TypeReagentsProduct TypeTypical Yield RangeKey Considerations
Wittig ReactionPhosphonium YlideAlkene60-90%Steric hindrance from isopropyl group; removal of triphenylphosphine oxide.[1]
Grignard ReactionOrganomagnesium HalideSecondary Alcohol70-95%Requires strictly anhydrous conditions.[3][4]
OxidationKMnO₄ or Jones ReagentCarboxylic Acid80-95%Work-up to remove inorganic byproducts.
ReductionNaBH₄Primary Alcohol90-99%A mild and selective reaction.[8]
Aldol CondensationKetone with α-hydrogens, Baseα,β-Unsaturated Ketone60-85%This compound acts as the non-enolizable electrophile.[2]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with this compound

This protocol is a general guideline and may require optimization.

  • Ylide Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the appropriate phosphonium salt (1.1 eq.).

    • Add anhydrous THF or diethyl ether via syringe.

    • Cool the suspension to 0 °C or -78 °C, depending on the base.

    • Slowly add a strong base such as n-butyllithium (1.05 eq.).

    • Allow the mixture to stir for 30-60 minutes, during which the characteristic color of the ylide should develop.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C or maintain at room temperature.

    • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

    • Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product to remove triphenylphosphine oxide, for example, by column chromatography or recrystallization.

Protocol 2: General Procedure for Grignard Reaction with this compound

This protocol requires strict adherence to anhydrous techniques.[6]

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve the alkyl or aryl halide (1.1 eq.) in anhydrous ether or THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. If the reaction doesn't start, add a crystal of iodine or gently warm the flask.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq.) in anhydrous ether or THF from the dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into an ice-cold saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting secondary alcohol by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Prepare Reagents & Solvents (Ensure Anhydrous Conditions) glassware Assemble Dry Glassware (Under Inert Atmosphere) reagents->glassware Start addition Slow Addition of This compound glassware->addition Start stir Stir at Controlled Temperature addition->stir monitor Monitor Progress (e.g., TLC) stir->monitor monitor->stir Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate Crude Product wash->concentrate purify Purify (Column Chromatography, Recrystallization) concentrate->purify analyze Analyze Pure Product (NMR, IR, etc.) purify->analyze

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up Issues start Low Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup impure_aldehyde Impure Aldehyde? (Oxidized/Polymerized) check_reagents->impure_aldehyde wet_solvent Wet Solvents/Reagents? (Especially for Grignard) check_reagents->wet_solvent bad_base Ineffective Base? (For Wittig/Aldol) check_reagents->bad_base temp_time Incorrect Temperature or Reaction Time? check_conditions->temp_time side_reactions Evidence of Side Reactions? check_conditions->side_reactions product_loss Product Loss During Extraction/Washing? check_workup->product_loss decomp Product Decomposition During Purification? check_workup->decomp solution_reagents Solution: - Purify starting materials - Use anhydrous solvents - Choose appropriate base impure_aldehyde->solution_reagents wet_solvent->solution_reagents bad_base->solution_reagents solution_conditions Solution: - Optimize temperature/time - Add reagents slowly - Use inert atmosphere temp_time->solution_conditions side_reactions->solution_conditions solution_workup Solution: - Perform extractions carefully - Avoid harsh purification conditions - Check pH during washes product_loss->solution_workup decomp->solution_workup

Caption: Troubleshooting flowchart for addressing low product yield in reactions.

References

Technical Support Center: Wittig Reaction with Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Wittig reaction, particularly when using sterically hindered aldehydes.

Troubleshooting Guide

Low or no yield, incomplete reaction, and unexpected side products are common issues when performing a Wittig reaction with sterically hindered aldehydes. This guide provides a systematic approach to identify and resolve these problems.

Logical Flow for Troubleshooting a Challenging Wittig Reaction

Wittig_Troubleshooting cluster_start cluster_check1 cluster_check2 cluster_check3 cluster_alternative cluster_solutions start Low or No Product Formation check_ylide 1. Verify Ylide Formation start->check_ylide Initial Observation check_reaction 2. Optimize Reaction Conditions check_ylide->check_reaction If Ylide Forms ylide_solutions • Use stronger base • Ensure anhydrous conditions • Check phosphonium (B103445) salt purity check_ylide->ylide_solutions Potential Issues check_reagents 3. Assess Reagent Quality check_reaction->check_reagents If Conditions Optimized reaction_solutions • Increase reaction time/temperature • Change solvent • Modify order of addition check_reaction->reaction_solutions Potential Issues alternative 4. Consider Alternative Methods check_reagents->alternative If Reagents are Pure reagent_solutions • Purify aldehyde • Use fresh, dry phosphonium salt check_reagents->reagent_solutions Potential Issues hwe_reaction Horner-Wadsworth-Emmons (HWE) Reaction alternative->hwe_reaction For Sterically Demanding Ketones/Aldehydes

Caption: A step-by-step workflow for troubleshooting common issues in the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with a sterically hindered aldehyde is giving a very low yield. What are the most likely causes and how can I fix it?

A1: Low yields in Wittig reactions involving sterically hindered substrates can arise from several factors.[1][2] A systematic approach to troubleshooting is recommended:

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical first step.

    • Base Selection: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary.[3] Weaker bases may not be sufficient for effective deprotonation of the phosphonium salt.[1][3]

    • Solvent: Strictly anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are crucial.[3] Any moisture will quench the strong base and the ylide.[3]

    • Temperature: Ylide formation is often best performed at low temperatures (0 °C to -78 °C) to minimize side reactions and prevent ylide decomposition.[3]

  • Steric Hindrance: The bulky nature of the aldehyde can significantly slow down the reaction.[1][4]

    • Reaction Time and Temperature: Reactions with sterically hindered substrates may necessitate longer reaction times or higher temperatures to proceed to completion.[1][3] It is advisable to monitor the reaction's progress using thin-layer chromatography (TLC).[3]

  • Reagent Purity: The purity of your starting materials is paramount.

    • Aldehyde Quality: Aldehydes, particularly aliphatic ones, can be susceptible to oxidation to carboxylic acids or polymerization.[1][4] Ensure your aldehyde is pure before starting the reaction.[3]

    • Phosphonium Salt: The phosphonium salt must be thoroughly dried, as moisture can interfere with the reaction.[3]

Q2: I am observing a mixture of E/Z isomers in my product. How can I control the stereoselectivity of the Wittig reaction?

A2: The stereochemical outcome of the Wittig reaction is largely influenced by the stability of the phosphorus ylide.[5]

  • Non-stabilized Ylides: Ylides with simple alkyl substituents typically react under kinetic control to predominantly form the Z-alkene.[5]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) react reversibly, allowing for thermodynamic equilibration to the more stable E-alkene.[5][6]

  • Semi-stabilized Ylides: Ylides with aryl substituents often result in mixtures of E and Z isomers.[5]

To favor the E-alkene with non-stabilized ylides, the Schlosser modification can be employed. This technique involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene upon the addition of a proton source.[4][5]

Q3: When should I consider using an alternative to the Wittig reaction for my sterically hindered aldehyde?

A3: For sterically demanding aldehydes and ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and often preferred alternative.[1][2] The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig reagents, which often leads to better yields with hindered carbonyl compounds.[3] The HWE reaction typically favors the formation of the thermodynamically more stable E-alkene.[7]

Factors Influencing Wittig Reaction Outcome with Hindered Aldehydes

Wittig_Factors cluster_input Reaction Inputs cluster_output Reaction Outcomes aldehyde Sterically Hindered Aldehyde yield Yield aldehyde->yield stereoselectivity Stereoselectivity (E/Z ratio) aldehyde->stereoselectivity ylide Phosphorus Ylide (Stabilized vs. Non-stabilized) ylide->yield ylide->stereoselectivity conditions Reaction Conditions (Base, Solvent, Temp.) conditions->yield conditions->stereoselectivity side_products Side Products conditions->side_products

Caption: Key factors influencing the success of a Wittig reaction with sterically hindered aldehydes.

Data Presentation

The following tables summarize the general effects of various reaction parameters on the yield and stereoselectivity of the Wittig reaction with sterically hindered aldehydes.

Table 1: Effect of Reaction Parameters on Yield

ParameterConditionExpected Impact on Yield with Hindered AldehydesRationale
Base Stronger Base (e.g., n-BuLi, NaH)IncreaseEnsures complete deprotonation of the phosphonium salt to form the ylide.[3]
Weaker Base (e.g., KOtBu, NaOMe)DecreaseIncomplete ylide formation.[3]
Temperature Higher TemperatureIncrease (to a point)Overcomes the activation energy barrier caused by steric hindrance.[3]
Caution: Higher temperatures can also lead to ylide decomposition and side reactions.
Reaction Time LongerIncreaseAllows more time for the sterically hindered substrates to react.[3]
Solvent Anhydrous Aprotic (e.g., THF, Diethyl Ether)OptimalPrevents quenching of the base and ylide.[3]
Protic or Wet SolventsDrastic DecreaseReactants are consumed by the solvent.[3]

Table 2: General Stereoselectivity Outcomes

Ylide TypeTypical Product with AldehydesConditions to Influence Stereochemistry
Non-stabilized Z-alkene (kinetic control)[5]Schlosser modification for E-alkene.[4][5]
Stabilized E-alkene (thermodynamic control)[5][6]Generally high E-selectivity.
Semi-stabilized Mixture of E and Z isomers[5]Can be difficult to control; may require screening of conditions.

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction with a Sterically Hindered Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.05 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).[5]

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.[5]

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to -78 °C.

    • Add a solution of the sterically hindered aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis indicates consumption of the starting material. For very hindered substrates, gentle heating may be required.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[5]

    • Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The primary byproduct, triphenylphosphine (B44618) oxide (TPPO), can often be difficult to remove.[5] Purification is typically achieved by column chromatography or crystallization.[5]

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction - An Alternative for Hindered Aldehydes

  • Phosphonate Carbanion Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil, then carefully decant the hexane.

    • Add anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add the phosphonate ester (1.1 eq) dropwise.

    • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Reaction with Aldehyde:

    • Cool the solution to 0 °C.

    • Add a solution of the sterically hindered aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether or ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The phosphate (B84403) byproduct from the HWE reaction is typically water-soluble, making the purification of the crude product significantly easier than in the Wittig reaction.[3] Further purification can be achieved by column chromatography if necessary.

References

Technical Support Center: Recrystallization of 2-Isopropylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 2-isopropylbenzaldehyde (B1297908) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound derivatives?

Recrystallization is a purification technique for solid organic compounds based on differences in solubility. The principle is that the target compound and any impurities will have different solubilities in a given solvent at different temperatures.[1][2] For a successful recrystallization of a this compound derivative, the compound should be highly soluble in a hot solvent and have low solubility in the same solvent when cold.[2][3] As the hot, saturated solution cools, the solubility of the derivative decreases, leading to the formation of pure crystals. Impurities ideally remain dissolved in the cold solvent (mother liquor) or are removed beforehand by hot filtration if they are insoluble in the hot solvent.[2][3]

Q2: How do I select a suitable solvent for recrystallizing my this compound derivative?

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures. [3]

  • Be chemically inert, meaning it does not react with the compound.[1]

  • Dissolve impurities readily at all temperatures or not at all, to allow for their separation.[3]

  • Be sufficiently volatile for easy removal from the purified crystals.[1]

  • Be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

For aromatic aldehydes like this compound derivatives, good starting points for solvent screening include ethanol, isopropanol, acetone, ethyl acetate, and hexane, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[2][4] A general rule of thumb is that solvents with similar functional groups to the compound being recrystallized are often good choices.[4]

Q3: What are the essential steps for performing a recrystallization?

A typical recrystallization procedure involves the following steps:

  • Solvent Selection: Choose an appropriate solvent or solvent system based on small-scale solubility tests.

  • Dissolution: Dissolve the impure solid in the minimum amount of near-boiling solvent to create a saturated solution.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to remove any residual solvent.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[6] 2. The solution is supersaturated, and crystallization has not been initiated.[6]1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by: - Scratching the inside of the flask with a glass rod at the solution's surface.[6] - Adding a "seed crystal" of the pure compound.[6]
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high, leading to supersaturation above the compound's melting point.[2] 3. Significant impurities are present, depressing the melting point of the mixture.1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2] Insulating the flask can help slow the cooling rate.
Low yield of recovered crystals. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[7] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent or the solvent was not sufficiently cold.1. If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and re-cooling. 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent during this step, then boil it off before cooling. 3. Use a minimal amount of ice-cold solvent for washing.
Crystals form too quickly. 1. The solution is cooling too rapidly, which can trap impurities within the crystal lattice.[7]1. Reheat the solution and allow it to cool more slowly. Insulate the flask with paper towels or a beaker of warm water. 2. Consider using a slightly larger volume of solvent.[7]
The purified crystals are discolored. 1. Colored impurities are present and are not being removed by this recrystallization solvent.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols

Protocol: Developing a Recrystallization Procedure for a this compound Derivative

  • Solvent Screening:

    • Place approximately 50 mg of the crude derivative into several test tubes.

    • Add a different potential solvent (e.g., ethanol, water, hexane, ethyl acetate, toluene) to each tube, starting with 0.5 mL.

    • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes that showed poor solubility at room temperature. The compound should dissolve completely at the boiling point of the solvent.

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.

    • If no single solvent is ideal, test mixed solvent systems (e.g., ethanol/water). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.[8]

  • Recrystallization:

    • Place the crude this compound derivative into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves at the boiling point.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point analysis).

Data Presentation

Physical Properties of Isopropylbenzaldehyde Isomers

PropertyThis compound4-Isopropylbenzaldehyde (Cuminaldehyde)
Molecular Formula C₁₀H₁₂O[9][10]C₁₀H₁₂O[11]
Molecular Weight 148.20 g/mol [9]148.205 g/mol [11]
Appearance LiquidColorless oil
Boiling Point Not specified235.5 °C[11]
Solubility in Water Not specifiedInsoluble[11]
CAS Number 6502-22-3[10]122-03-2

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound Derivative solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing mother_liquor Mother Liquor (Soluble Impurities) filtration->mother_liquor drying Dry Crystals washing->drying end Pure Crystals drying->end

Caption: A flowchart of the general experimental workflow for recrystallization.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No high_bp_solvent Solvent BP > Compound MP? oiling_out->high_bp_solvent Yes too_concentrated Too Concentrated? oiling_out->too_concentrated No premature_crystallization Premature Crystallization? low_yield->premature_crystallization Yes excess_washing Excessive Washing? low_yield->excess_washing No boil_off Boil Off Solvent too_much_solvent->boil_off induce_crystallization Induce Crystallization (Scratch/Seed) supersaturated->induce_crystallization change_solvent Change Solvent high_bp_solvent->change_solvent add_solvent_cool_slowly Add More Solvent, Cool Slowly too_concentrated->add_solvent_cool_slowly preheat_funnel Pre-heat Funnel premature_crystallization->preheat_funnel minimal_cold_wash Use Minimal Cold Wash excess_washing->minimal_cold_wash

Caption: A decision tree illustrating the logical steps for troubleshooting common recrystallization problems.

References

Technical Support Center: Minimizing Self-Condensation of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the self-condensation of 2-isopropylbenzaldehyde (B1297908) during their experiments. The content is structured in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the self-condensation of this compound?

A1: The primary pathway for the self-condensation of this compound is the Tishchenko reaction . Unlike aldehydes with alpha-hydrogens, this compound cannot enolize and therefore does not undergo a typical aldol (B89426) condensation with itself. Instead, in the presence of a suitable catalyst (typically a base like an alkoxide), two molecules of the aldehyde can disproportionate to form an ester. In this case, the product is 2-isopropylbenzyl 2-isopropylbenzoate.

Q2: Why is this compound susceptible to the Tishchenko reaction?

A2: this compound is susceptible to the Tishchenko reaction precisely because it lacks alpha-hydrogens, preventing the more common aldol condensation pathway. This makes the Tishchenko reaction the primary route for self-condensation, especially under basic or alkoxide-catalyzed conditions.

Q3: How does the steric hindrance from the ortho-isopropyl group affect the self-condensation reaction?

A3: The ortho-isopropyl group provides significant steric hindrance around the carbonyl group. This steric bulk generally reduces the rate of the Tishchenko reaction compared to less hindered aldehydes like benzaldehyde.[1] While this inherent property is advantageous for minimizing self-condensation, the reaction can still occur, particularly at higher temperatures, with prolonged reaction times, or with high catalyst concentrations.

Q4: What are the key factors that promote the self-condensation of this compound?

A4: The key factors that promote the Tishchenko self-condensation reaction are:

  • Presence of a suitable catalyst: Strong bases, particularly alkoxides such as sodium ethoxide or aluminum isopropoxide, are effective catalysts.[2][3][4]

  • Elevated temperatures: Higher temperatures increase the reaction rate.

  • High concentration of the aldehyde: A higher concentration increases the probability of two aldehyde molecules reacting.

  • Prolonged reaction times: Allowing the reaction to proceed for extended periods can lead to an increase in the formation of the self-condensation product.

Troubleshooting Guide

Problem 1: Significant formation of an unexpected, high-molecular-weight byproduct is observed during a reaction involving this compound under basic conditions.

Possible Cause Suggested Solution
Self-condensation via the Tishchenko reaction. The byproduct is likely 2-isopropylbenzyl 2-isopropylbenzoate.1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.[2] 2. Reduce catalyst concentration: Use the minimum effective concentration of the base or alkoxide catalyst.[2] 3. Slow addition of reactants: If this compound is a reactant, add it slowly to the reaction mixture to maintain a low instantaneous concentration. 4. Choose a milder catalyst: If possible, opt for a less reactive base that is sufficient for the primary reaction but less likely to promote the Tishchenko reaction.

Problem 2: The yield of the desired product is low, and analysis indicates the presence of the starting aldehyde and the self-condensation ester.

Possible Cause Suggested Solution
Reaction conditions are favoring the Tishchenko side reaction. 1. Optimize reaction time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the desired product is formed to prevent further conversion to the Tishchenko product. 2. Change the catalyst: Some catalysts have a higher propensity for promoting the Tishchenko reaction. For instance, aluminum alkoxides are classic Tishchenko catalysts.[3] Consider alternative catalysts if your primary reaction allows.

Problem 3: The desired reaction is a crossed-aldol condensation with an enolizable ketone, but the Tishchenko product of this compound is still observed.

Possible Cause Suggested Solution
The rate of the Tishchenko reaction is competitive with the desired crossed-aldol reaction. 1. Pre-form the enolate: To ensure the ketone is ready to react as the nucleophile, pre-form its enolate using a strong, non-nucleophilic base (e.g., LDA) at low temperature before the addition of this compound. 2. Control the stoichiometry: Use the enolizable ketone in slight excess to ensure the this compound is consumed by the desired pathway.

Data Presentation

The following table provides a qualitative and representative summary of how reaction conditions can influence the yield of the self-condensation (Tishchenko) product of a sterically hindered aromatic aldehyde like this compound. Specific quantitative data for this compound is not extensively available in the literature, so this table is based on general principles for the Tishchenko reaction.

Catalyst Temperature (°C) Reaction Time (h) Expected Yield of Tishchenko Product Comments
NaOEt (5 mol%)2524LowMild conditions are less likely to promote the reaction with a sterically hindered substrate.
NaOEt (20 mol%)8012Moderate to HighHigher catalyst concentration and temperature will significantly increase the rate of self-condensation.
Al(OiPr)₃ (10 mol%)2524ModerateAluminum alkoxides are classic and efficient catalysts for the Tishchenko reaction.[3]
Al(OiPr)₃ (10 mol%)806HighThe combination of an effective catalyst and high temperature will strongly favor the Tishchenko product.
K₂CO₃ (20 mol%)2524Very LowA weaker base like potassium carbonate is much less likely to catalyze the Tishchenko reaction effectively.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Self-Condensation in a Crossed-Aldol Reaction

This protocol describes a general method for reacting this compound (as the electrophile) with a ketone (as the nucleophile) while minimizing the Tishchenko side reaction.

  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the ketone (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) to the ketone solution.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Crossed-Aldol Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the this compound solution to the pre-formed enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualization

Below are diagrams illustrating the key chemical pathway and a logical troubleshooting workflow.

Tishchenko_Reaction Tishchenko Reaction Pathway for this compound cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aldehyde_1 This compound Coordination Coordination of Aldehyde 1 to Catalyst Aldehyde_1->Coordination Aldehyde_2 This compound Nucleophilic_Attack Nucleophilic attack by Aldehyde 2 Aldehyde_2->Nucleophilic_Attack Catalyst Alkoxide (e.g., Al(OR)₃) Catalyst->Coordination Coordination->Nucleophilic_Attack Hemiacetal_Intermediate Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal_Intermediate Hydride_Shift Intramolecular Hydride Shift Hemiacetal_Intermediate->Hydride_Shift Rate-determining step Ester_Product 2-Isopropylbenzyl 2-isopropylbenzoate Hydride_Shift->Ester_Product

Caption: Tishchenko reaction pathway for this compound.

Troubleshooting_Workflow Troubleshooting Self-Condensation Start High level of self-condensation product observed Check_Temp Is reaction temperature > 25°C? Start->Check_Temp Lower_Temp Action: Lower temperature (e.g., to 0°C or -78°C) Check_Temp->Lower_Temp Yes Check_Catalyst Is catalyst a strong alkoxide (e.g., Al(OR)₃, NaOR)? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Reduce_Catalyst Action: Reduce catalyst concentration or use a milder base (e.g., K₂CO₃) Check_Catalyst->Reduce_Catalyst Yes Check_Addition Is aldehyde added all at once? Check_Catalyst->Check_Addition No Reduce_Catalyst->Check_Addition Slow_Addition Action: Add aldehyde slowly to the reaction mixture Check_Addition->Slow_Addition Yes Crossed_Aldol Is it a crossed-aldol reaction? Check_Addition->Crossed_Aldol No Slow_Addition->Crossed_Aldol Preform_Enolate Action: Pre-form the enolate of the ketone partner Crossed_Aldol->Preform_Enolate Yes End Self-condensation minimized Crossed_Aldol->End No Preform_Enolate->End

Caption: A logical workflow for troubleshooting self-condensation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Isopropylbenzaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-isopropylbenzaldehyde (B1297908) and benzaldehyde (B42025). The information presented is grounded in established principles of physical organic chemistry and supported by available experimental data to aid researchers in experimental design, reaction optimization, and the development of structure-activity relationships.

Executive Summary

The reactivity of an aromatic aldehyde is fundamentally governed by the electronic and steric environment of the carbonyl group. Benzaldehyde serves as the parent compound for aromatic aldehydes. In this compound, the presence of an isopropyl group at the ortho position significantly influences its reactivity compared to benzaldehyde.

Generally, this compound is less reactive than benzaldehyde towards nucleophilic addition reactions. This reduced reactivity is a consequence of two main factors:

  • Electronic Effect: The isopropyl group is an electron-donating group (EDG) through induction. This effect increases the electron density at the carbonyl carbon, reducing its electrophilicity and making it a less favorable target for nucleophiles.

  • Steric Hindrance: The bulky isopropyl group in the ortho position physically obstructs the approach of nucleophiles to the carbonyl carbon, increasing the activation energy of the reaction. This steric hindrance is a major factor in its reduced reactivity, especially with larger nucleophiles.

This guide will delve into a comparative analysis of their reactivity in key classes of reactions, provide detailed experimental protocols for representative transformations, and visualize the underlying principles governing their chemical behavior.

Data Presentation: A Comparative Overview

While direct quantitative kinetic data for side-by-side comparisons of this compound and benzaldehyde are not extensively available in the literature, the following tables summarize the expected relative reactivities based on established chemical principles and data from analogous substituted benzaldehydes.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions

Reaction TypeReagentBenzaldehyde (Relative Rate)This compound (Predicted Relative Rate)Primary Influencing Factor(s)
Grignard ReactionR-MgX1< 1Steric Hindrance, Electronic Effect
Wittig ReactionPh₃P=CHR1< 1Steric Hindrance
Cyanohydrin FormationHCN1< 1Steric Hindrance, Electronic Effect

Table 2: Predicted Product Yields in Common Reactions

ReactionReagent/ConditionsBenzaldehyde (Typical Yield)This compound (Predicted Yield)Notes
Oxidation to Carboxylic AcidKMnO₄ or CrO₃HighHighLess sensitive to steric hindrance.
Reduction to AlcoholNaBH₄HighHighLess sensitive to steric hindrance.
Cannizzaro ReactionConc. NaOHModerateLow to ModerateSteric hindrance can disfavor the reaction.

Theoretical Framework: Electronic and Steric Effects

The differing reactivity of this compound and benzaldehyde can be rationalized by considering the electronic and steric effects of the ortho-isopropyl group.

Electronic Effects

The isopropyl group is an alkyl group, which is known to be weakly electron-donating through an inductive effect (+I). This effect pushes electron density towards the benzene (B151609) ring and, by extension, to the carbonyl group. This increased electron density on the carbonyl carbon reduces its partial positive charge, making it less electrophilic and therefore less reactive towards nucleophiles compared to the carbonyl carbon in benzaldehyde.

Electronic_Effect cluster_benzaldehyde Benzaldehyde cluster_isopropylbenzaldehyde This compound cluster_reactivity Reactivity towards Nucleophiles B C₆H₅-CHO R1 More Reactive B->R1 No EDG I o-(i-Pr)C₆H₄-CHO R2 Less Reactive I->R2 Inductive Effect (+I) of Isopropyl Group

Caption: Electronic effect on reactivity.

Steric Hindrance

The most significant factor differentiating the reactivity of this compound from benzaldehyde is steric hindrance. The bulky isopropyl group at the ortho position creates a crowded environment around the carbonyl group. This steric bulk impedes the approach of nucleophiles, making it more difficult for them to attack the carbonyl carbon. This effect is particularly pronounced with larger, more sterically demanding nucleophiles.

Steric_Hindrance cluster_benzaldehyde Benzaldehyde cluster_isopropylbenzaldehyde This compound B_struct B_label Unhindered approach of Nu⁻ I_struct I_label Sterically hindered approach of Nu⁻ Nu1 Nu⁻ Nu1->B_struct Nu2 Nu⁻ Nu2->I_struct Hindered

Caption: Steric hindrance at the carbonyl group.

Experimental Protocols

The following are representative experimental protocols for key reactions. While yields for this compound may be lower and reaction times longer than for benzaldehyde, these procedures provide a solid starting point for synthesis.

Grignard Reaction: Synthesis of 1-Phenyl-2-methyl-1-propanol

This protocol details the reaction of benzaldehyde with isopropylmagnesium bromide. A similar procedure can be followed for this compound, though longer reaction times or elevated temperatures may be necessary to achieve a reasonable yield.

Materials:

  • Benzaldehyde (or this compound)

  • Isopropylmagnesium bromide (in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred solution of isopropylmagnesium bromide (1.2 eq) at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress can be monitored by TLC.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Grignard_Workflow start Start reagents Benzaldehyde/2-Isopropylbenzaldehyde + Isopropylmagnesium Bromide start->reagents reaction Reaction in Anhydrous Ether/THF (0°C to RT) reagents->reaction quench Quench with sat. aq. NH₄Cl reaction->quench extraction Workup: Separation & Extraction quench->extraction purification Purification: Column Chromatography extraction->purification product Product: Alcohol purification->product

Caption: Grignard reaction workflow.

Wittig Reaction: Synthesis of 1-Isopropyl-2-styrylbenzene

This protocol describes the Wittig reaction of this compound with benzyltriphenylphosphonium (B107652) ylide. A similar protocol is applicable to benzaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound (or benzaldehyde)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, n-BuLi (1.05 eq) is added dropwise. The mixture is stirred for 1 hour at room temperature to form the ylide.

  • The resulting deep red solution is cooled to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to separate the alkene product from triphenylphosphine (B44618) oxide.

Oxidation: Synthesis of 2-Isopropylbenzoic Acid

This protocol outlines the oxidation of this compound to the corresponding carboxylic acid. This reaction is generally less sensitive to the electronic and steric effects of the isopropyl group.

Materials:

Procedure:

  • A solution of this compound (1.0 eq) and NaOH (1.2 eq) in water is heated to reflux.

  • A solution of KMnO₄ (1.5 eq) in water is added portion-wise to the refluxing mixture.

  • After the addition is complete, the mixture is refluxed until the purple color of the permanganate disappears.

  • The hot solution is filtered to remove manganese dioxide. The filter cake is washed with hot water.

  • The filtrate is cooled and acidified with concentrated HCl until precipitation of the carboxylic acid is complete.

  • The product is collected by vacuum filtration, washed with cold water, and dried.

Conclusion

A Comparative Analysis of Ortho, Meta, and Para Isopropylbenzaldehyde Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, spectroscopic signatures, and chemical reactivity of ortho-, meta-, and para-isopropylbenzaldehyde, complete with experimental protocols and comparative data to aid researchers and professionals in drug development and chemical synthesis.

The positional isomerism of the isopropyl group on the benzaldehyde (B42025) ring significantly influences the physical, chemical, and biological properties of the resulting compound. This guide provides a comprehensive comparative study of ortho-, meta-, and para-isopropylbenzaldehyde, offering a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Physicochemical Properties: A Comparative Overview

The substitution pattern of the isopropyl group on the aromatic ring impacts key physical properties such as boiling point, density, and refractive index. The para-isomer, commonly known as cuminaldehyde, is the most well-characterized of the three. While experimental data for the ortho and meta isomers is less abundant, available information and predicted values provide a basis for comparison.

PropertyOrtho-IsopropylbenzaldehydeMeta-IsopropylbenzaldehydePara-Isopropylbenzaldehyde (Cuminaldehyde)
CAS Number 6502-22-3[1]34246-57-6[2][3]122-03-2[4][5][6][7][8][9][10]
Molecular Formula C₁₀H₁₂O[1]C₁₀H₁₂O[2][3]C₁₀H₁₂O[4][5][9]
Molecular Weight 148.20 g/mol [2][11]148.20 g/mol [2][3][12]148.20 g/mol [13]
Appearance Liquid[14]Colorless to light yellow liquid/solid[12][15]Colorless to pale yellow liquid[13]
Boiling Point Not available95-97 °C[15]235-236 °C at 760 mmHg[8][13][16]
Density Not available0.980 g/cm³ (Predicted)[15]0.977 - 0.981 g/mL at 20-25 °C[13]
Refractive Index Not availableNot available1.527 - 1.534[13]
Solubility Not availableNot availableInsoluble in water; soluble in ethanol (B145695) and ether[13][16]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of these isomers. The following sections detail the key features in their NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within each isomer, respectively. The substitution pattern directly influences the chemical shifts and splitting patterns of the aromatic protons.

¹H NMR Data

IsomerAldehyde Proton (s, 1H)Aromatic Protons (m)Isopropyl CH (septet, 1H)Isopropyl CH₃ (d, 6H)
Ortho ~10.3 ppm~7.3-7.8 ppm~3.4 ppm~1.2 ppm
Meta ~9.9 ppm~7.4-7.8 ppm~3.0 ppm~1.3 ppm
Para ~9.96 ppm~7.42 (d), 7.86 (d) ppm~3.06 ppm~1.24-1.31 ppm

¹³C NMR Data

IsomerC=OAromatic C-CHOAromatic C-isopropylAromatic C-HIsopropyl CHIsopropyl CH₃
Ortho ~193 ppm~134 ppm~150 ppm~126-133 ppm~29 ppm~24 ppm
Meta ~192 ppm~137 ppm~149 ppm~127-134 ppm~34 ppm~24 ppm
Para ~191.9 ppm~134.6 ppm~156.2 ppm~127.1, 129.9 ppm~34.5 ppm~23.6 ppm
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the isomers. All three isomers will exhibit a strong characteristic absorption band for the aldehyde carbonyl (C=O) stretch and C-H stretches for the aldehyde, aromatic, and isopropyl groups.

IsomerC=O Stretch (Aldehyde)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)
Ortho ~1690-1710 cm⁻¹~3000-3100 cm⁻¹~2870-2960 cm⁻¹
Meta ~1690-1710 cm⁻¹~3000-3100 cm⁻¹~2870-2960 cm⁻¹
Para ~1690-1710 cm⁻¹~3000-3100 cm⁻¹~2870-2960 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers will have the same molecular ion peak (M⁺) at m/z 148. The fragmentation patterns may show subtle differences due to the different substitution patterns. A common fragment corresponds to the loss of the isopropyl group (m/z 105) or the formyl group (m/z 119).

Chemical Reactivity

The position of the isopropyl group, an electron-donating group, influences the reactivity of both the aromatic ring and the aldehyde functional group.

  • Electrophilic Aromatic Substitution: The isopropyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. This means that the reactivity of the aromatic ring towards electrophiles will be higher than that of benzaldehyde.

  • Nucleophilic Addition to the Carbonyl Group: The electron-donating nature of the isopropyl group slightly reduces the electrophilicity of the carbonyl carbon, making the isopropylbenzaldehyde isomers slightly less reactive towards nucleophiles than benzaldehyde. Steric hindrance from the ortho-isopropyl group is expected to significantly decrease the rate of nucleophilic attack compared to the meta and para isomers.

  • Oxidation and Reduction: Similar to other benzaldehydes, the aldehyde group in all three isomers can be readily oxidized to the corresponding carboxylic acid or reduced to the corresponding benzyl (B1604629) alcohol.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate research. Below are generalized procedures for the synthesis and analysis of isopropylbenzaldehyde isomers.

Synthesis of Isopropylbenzaldehyde Isomers

A common method for the synthesis of isopropylbenzaldehydes is the formylation of cumene (B47948) (isopropylbenzene). Depending on the reaction conditions and catalysts used, different ratios of the isomers can be obtained.

General Procedure for Formylation of Cumene:

  • To a cooled and stirred solution of cumene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄).

  • Slowly introduce a formylating agent, such as dichloromethyl methyl ether or a mixture of carbon monoxide and HCl (Gattermann-Koch reaction).

  • Maintain the reaction at a controlled temperature for a specified period.

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of isomers using column chromatography or fractional distillation to isolate the desired ortho, meta, or para isomer.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Visualizing Isomeric Structures and Synthetic Workflow

The following diagrams, created using the DOT language, illustrate the structural differences between the isomers and a general workflow for their synthesis and characterization.

Caption: Chemical structures of ortho, meta, and para isopropylbenzaldehyde.

Synthesis_Workflow Start Cumene Formylation Formylation Reaction Start->Formylation Workup Reaction Workup & Extraction Formylation->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Isomers Isolated Isomers (ortho, meta, para) Purification->Isomers Analysis Spectroscopic Characterization (NMR, IR, MS) Isomers->Analysis Final Characterized Isomers Analysis->Final

Caption: General workflow for the synthesis and characterization of isopropylbenzaldehyde isomers.

Conclusion

This comparative guide provides a foundational understanding of the key differences and similarities between ortho-, meta-, and para-isopropylbenzaldehyde. The presented data and experimental protocols are intended to assist researchers in the rational design of experiments, the interpretation of analytical data, and the development of new synthetic methodologies and bioactive molecules. Further experimental investigation into the properties and reactivity of the ortho and meta isomers is warranted to build a more complete and comparative dataset.

References

A Comparative Guide to Spectroscopic Analysis for Product Validation in 2-Isopropylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous product validation is paramount to ensure the identity, purity, and structure of the target molecule. For reactions involving 2-isopropylbenzaldehyde (B1297908), a versatile starting material in organic synthesis, a suite of spectroscopic techniques is routinely employed for comprehensive product characterization. This guide provides a comparative overview of standard spectroscopic methods for validating the product of a representative reaction of this compound—its reductive amination with aniline (B41778) to form N-(2-isopropylbenzyl)aniline. Furthermore, it explores alternative analytical techniques that can offer complementary information for robust product validation.

Representative Reaction: Reductive Amination of this compound

The chosen model reaction is the reductive amination of this compound with aniline, yielding N-(2-isopropylbenzyl)aniline. This reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.

Spectroscopic Validation of Reactant and Product

A thorough spectroscopic analysis involves characterizing both the starting material and the final product to confirm the conversion and ascertain the structure of the newly formed molecule.

Table 1: Spectroscopic Data for this compound (Reactant)
Spectroscopic TechniqueKey Parameters & Expected ValuesInterpretation
¹H NMR (CDCl₃)δ ~10.3 ppm (s, 1H, -CHO), δ ~7.8 ppm (d, 1H, Ar-H), δ ~7.5 ppm (t, 1H, Ar-H), δ ~7.3 ppm (t, 1H, Ar-H), δ ~7.2 ppm (d, 1H, Ar-H), δ ~3.4 ppm (sept, 1H, -CH(CH₃)₂), δ ~1.3 ppm (d, 6H, -CH(CH₃)₂)The downfield singlet at ~10.3 ppm is characteristic of the aldehydic proton. The aromatic protons show distinct splitting patterns. The septet and doublet correspond to the isopropyl group.
¹³C NMR (CDCl₃)δ ~192 ppm (C=O), δ ~155 ppm (Ar-C), δ ~134 ppm (Ar-C), δ ~130 ppm (Ar-C), δ ~127 ppm (Ar-C), δ ~126 ppm (Ar-C), δ ~125 ppm (Ar-C), δ ~29 ppm (-CH(CH₃)₂), δ ~24 ppm (-CH(CH₃)₂)The signal around 192 ppm is indicative of the aldehyde carbonyl carbon. The aromatic carbons appear in the 125-155 ppm range. The two signals in the aliphatic region confirm the isopropyl group.
FT-IR (Neat)~2820 cm⁻¹ & ~2720 cm⁻¹ (C-H stretch of aldehyde), ~1700 cm⁻¹ (C=O stretch of aldehyde), ~1600 & ~1460 cm⁻¹ (C=C stretch of aromatic ring)The pair of peaks around 2820 and 2720 cm⁻¹ (Fermi doublets) and the strong absorption at ~1700 cm⁻¹ are highly characteristic of the aldehyde functional group.
Mass Spec. (EI)m/z 148 [M]⁺, 133 [M-CH₃]⁺, 119 [M-CHO]⁺, 91 [C₇H₇]⁺The molecular ion peak at m/z 148 confirms the molecular weight. Fragmentation patterns involving the loss of a methyl group, the formyl group, and the formation of the tropylium (B1234903) ion are expected.[1]
Table 2: Spectroscopic Data for N-(2-isopropylbenzyl)aniline (Product)
Spectroscopic TechniqueKey Parameters & Expected ValuesInterpretation
¹H NMR (CDCl₃)δ ~7.4-7.1 ppm (m, 4H, Ar-H of isopropylbenzyl), δ ~7.2 ppm (t, 2H, Ar-H of aniline), δ ~6.7 ppm (t, 1H, Ar-H of aniline), δ ~6.6 ppm (d, 2H, Ar-H of aniline), δ ~4.3 ppm (s, 2H, -CH₂-), δ ~4.1 ppm (br s, 1H, -NH-), δ ~3.2 ppm (sept, 1H, -CH(CH₃)₂), δ ~1.3 ppm (d, 6H, -CH(CH₃)₂)Disappearance of the aldehyde proton signal (~10.3 ppm) and appearance of a singlet for the benzylic protons (~4.3 ppm) and a broad singlet for the amine proton (~4.1 ppm) confirm the conversion. The aromatic region becomes more complex due to the presence of two different phenyl rings.
¹³C NMR (CDCl₃)δ ~148 ppm (Ar-C), δ ~139 ppm (Ar-C), δ ~137 ppm (Ar-C), δ ~129 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~127 ppm (Ar-C), δ ~126 ppm (Ar-C), δ ~117 ppm (Ar-C), δ ~113 ppm (Ar-C), δ ~48 ppm (-CH₂-), δ ~29 ppm (-CH(CH₃)₂), δ ~23 ppm (-CH(CH₃)₂)Disappearance of the aldehyde carbonyl carbon signal (~192 ppm) and the appearance of a new aliphatic carbon signal for the benzylic methylene (B1212753) group (~48 ppm) are key indicators of product formation.
FT-IR (Neat)~3400 cm⁻¹ (N-H stretch), ~1600 & ~1500 cm⁻¹ (C=C stretch of aromatic rings), ~1320 cm⁻¹ (C-N stretch)The disappearance of the characteristic aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a distinct N-H stretching band around 3400 cm⁻¹ are definitive evidence of the reductive amination.
Mass Spec. (EI)m/z 225 [M]⁺, 210 [M-CH₃]⁺, 134 [M-C₆H₅NH]⁺, 93 [C₆H₅NH₂]⁺The molecular ion peak at m/z 225 confirms the molecular weight of the product. Fragmentation patterns often show the loss of a methyl group and cleavage at the benzylic C-N bond.

Experimental Protocols

General Procedure for Reductive Amination

To a solution of this compound (1.0 mmol) and aniline (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) is added a reducing agent such as sodium borohydride (B1222165) (1.5 mmol) in portions at 0 °C. The reaction mixture is then stirred at room temperature for a specified time (e.g., 2-4 hours). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : IR spectra are recorded on an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates (neat).

  • Mass Spectrometry (MS) : Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

Alternative Analytical Techniques for Product Validation

While NMR, IR, and MS are the cornerstones of structural elucidation, other techniques can provide valuable, often quantitative, information about the reaction progress and product purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. It is particularly useful for monitoring the progress of a reaction and quantifying the components of a mixture.

  • Performance Comparison : Compared to traditional spectroscopic methods which analyze the bulk sample, HPLC-MS allows for the separation of the reactant, product, and any impurities before detection. This provides a much clearer picture of the reaction's success and the purity of the product. While NMR can be used for quantitative analysis (qNMR), HPLC-MS is often more sensitive for detecting trace impurities.

Table 3: Comparison of Standard Spectroscopy and HPLC-MS
FeatureStandard Spectroscopy (NMR, IR)HPLC-MS
Primary Function Structural elucidation of the main component.Separation and quantification of all components in a mixture.
Quantitative Analysis Possible with qNMR, but can be complex.Highly quantitative and sensitive.
Impurity Detection Can be difficult to detect and identify minor impurities.Excellent for detecting and identifying trace impurities.
Reaction Monitoring Can be done in situ with specialized probes (e.g., IR).Typically requires taking aliquots from the reaction mixture for analysis.

Experimental Protocol for HPLC-MS Analysis: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., acetonitrile/water). The sample is then injected onto an HPLC system equipped with a C18 column. A gradient elution is typically used, for example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. The eluent is directed to a mass spectrometer for detection. The retention times and mass-to-charge ratios of the peaks are used to identify and quantify the reactant, product, and any byproducts.

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy allows for real-time monitoring of a chemical reaction as it occurs. An IR probe is inserted directly into the reaction vessel, and spectra are collected at regular intervals.

  • Performance Comparison : This technique provides a dynamic view of the reaction, allowing for the observation of the disappearance of reactant peaks and the appearance of product peaks over time. This is invaluable for reaction optimization and kinetic studies. Traditional spectroscopic methods, on the other hand, typically analyze the final product after the reaction is complete and worked up.

Experimental Protocol for In-situ FT-IR Monitoring: An FT-IR probe is inserted into the reaction flask containing the solvent and this compound. A background spectrum is collected. Aniline is then added, and spectra are collected at regular intervals as the imine forms (characterized by the appearance of a C=N stretching band around 1640 cm⁻¹ and the disappearance of the C=O band at ~1700 cm⁻¹). Subsequently, the reducing agent is added, and the disappearance of the imine peak and the appearance of the N-H band of the amine product are monitored in real-time.[2][3]

Visualizing the Workflow

Reductive Amination and Analysis Workflow

Workflow for Reductive Amination and Product Validation A This compound + Aniline B Imine Formation A->B C Reduction (e.g., NaBH4) B->C D N-(2-isopropylbenzyl)aniline (Crude Product) C->D E Purification (Column Chromatography) D->E H Alternative Analysis (HPLC-MS, in-situ IR) D->H F Pure Product E->F G Spectroscopic Analysis (NMR, IR, MS) F->G I Product Validated G->I H->I

Caption: A flowchart illustrating the key stages of the reductive amination reaction and subsequent product analysis.

Logical Relationship of Spectroscopic Validation

Logical Flow of Spectroscopic Data Interpretation Start Synthesized Product IR FT-IR (Functional Group Transformation) Start->IR Key functional groups present/absent? MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Correct molecular weight? NMR NMR (¹H & ¹³C) (Detailed Structure Elucidation) IR->NMR Consistent with functional groups? MS->NMR Consistent with molecular formula? Structure Proposed Structure Confirmed NMR->Structure All signals assigned?

Caption: A diagram showing the logical progression of data analysis from different spectroscopic techniques to confirm the final product structure.

References

Validating the Structure of Novel 2-Isopropylbenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is a critical step in the discovery pipeline. This guide provides a comparative overview of standard analytical techniques for validating the structure of novel 2-isopropylbenzaldehyde (B1297908) derivatives. It offers insights into the interpretation of experimental data and presents detailed methodologies for key experiments.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

The structural confirmation of novel this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment and connectivity of atoms, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Single-Crystal X-ray Crystallography offers definitive proof of the three-dimensional atomic arrangement.

Data Presentation

The following tables summarize typical quantitative data obtained for a hypothetical novel this compound derivative compared to the parent compound, this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Assignment This compound Novel Derivative (Example) Key Observations
Aldehydic proton (-CHO)~10.0 ppm (singlet)[1]~9.98 ppm (singlet)The chemical shift of the aldehydic proton is highly characteristic and sensitive to substitution on the aromatic ring.[1][2]
Aromatic protons~7.5-7.9 ppm (multiplet)[1]~7.6-8.1 ppm (multiplet)Substitution patterns on the benzene (B151609) ring will alter the chemical shifts and coupling constants of the aromatic protons.[3]
Isopropyl methine (-CH)~3.3 ppm (septet)~3.4 ppm (septet)The septet arises from coupling with the six equivalent methyl protons.
Isopropyl methyl (-CH₃)~1.2 ppm (doublet)~1.3 ppm (doublet)The doublet is due to coupling with the single methine proton.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment This compound Novel Derivative (Example) Key Observations
Carbonyl carbon (C=O)~192 ppm[4]~191 ppmThe chemical shift of the carbonyl carbon is a key indicator of the aldehyde group.[4]
Aromatic carbons~125-150 ppm~120-160 ppmSubstituent effects can cause significant shifts in the aromatic region.
Isopropyl methine (CH)~30 ppm~32 ppm
Isopropyl methyl (CH₃)~24 ppm~25 ppm

Table 3: Mass Spectrometry Data

Analysis This compound Novel Derivative (Example) Key Observations
Molecular FormulaC₁₀H₁₂O[5][6][7]C₁₁H₁₄O₂High-resolution mass spectrometry (HRMS) provides the exact mass and allows for the determination of the molecular formula.
Molecular Weight148.20 g/mol [5][6][7]178.23 g/mol
Key Fragmentation Ions (m/z)148, 133, 119, 91[7]178, 163, 135, 107The fragmentation pattern offers clues about the structure of the molecule.

Table 4: X-ray Crystallographic Data

Parameter Representative Benzaldehyde (B42025) Derivative 1 [8]Representative Benzaldehyde Derivative 2 [8]Key Observations
Crystal SystemMonoclinicMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cP2₁/cThe space group provides more detailed information about the symmetry elements within the crystal.
a (Å)6.157812.2724Unit cell dimensions.
b (Å)13.24814.5018
c (Å)8.81616.8897
β (°)105.39891.571
Volume (ų)693.41225.71The volume of the unit cell.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[3] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[1] Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition : Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra at room temperature on a 400 MHz or higher field spectrometer. Standard 1D spectra are typically sufficient for initial characterization. 2D techniques like COSY and HSQC can be employed to resolve complex structures and confirm connectivities.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS). Acquire the mass spectrum in a positive or negative ion mode, depending on the nature of the analyte. For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis : Determine the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the structural fragments of the molecule.

Single-Crystal X-ray Crystallography
  • Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection : Mount a suitable single crystal on a goniometer head.[9] Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).[9] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement : Process the collected diffraction data to determine the unit cell parameters and reflection intensities.[9] Solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares on F².[9]

  • Validation : Validate the final refined structure using software like PLATON or checkCIF to ensure the geometric parameters and overall structure are chemically reasonable.[8]

Visualizations

The following diagrams illustrate key workflows and concepts in the structural validation process.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Novel this compound Derivative Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Xray X-ray Crystallography (If single crystals available) Purification->Xray Validation Structure Confirmed NMR->Validation MS->Validation Xray->Validation G Ligand This compound Derivative Receptor Target Receptor Ligand->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression Change) Signaling_Cascade->Cellular_Response Modulation G cluster_info Information Provided cluster_technique Analytical Technique Connectivity Atom Connectivity & Chemical Environment Molecular_Weight Molecular Weight & Formula Spatial_Arrangement 3D Spatial Arrangement NMR NMR NMR->Connectivity MS MS MS->Molecular_Weight Xray X-ray Xray->Spatial_Arrangement

References

A Comparative Guide to the Synthetic Efficiency of 2-Isopropylbenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic aldehydes like 2-isopropylbenzaldehyde (B1297908) is a critical step in the creation of complex molecules. The selection of an optimal synthetic route is paramount, balancing factors such as yield, reaction conditions, scalability, and the availability of starting materials. This guide provides an objective comparison of the most viable synthetic routes to this compound, supported by experimental data from analogous reactions and detailed methodologies.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several primary strategies, each with distinct advantages and disadvantages. The most prominent routes include the oxidation of 2-isopropylbenzyl alcohol, the formylation of an organometallic reagent derived from an ortho-substituted cumene (B47948), and the direct formylation of cumene.

Synthetic Route Starting Material Key Reagents/Catalysts Typical Reaction Conditions Reported Yield (Analogous Reactions) Advantages Disadvantages
Route 1: Oxidation of Alcohol 2-Isopropylbenzyl AlcoholNitric Acid, PCC, PDC, Swern Oxidation reagents, TEMPOVaries with reagent (e.g., room temp. to moderate heating)High (often >90% for benzyl (B1604629) alcohols)[1]High yields, well-established methods, variety of reagents available.Requires the synthesis of the precursor alcohol, some oxidants are toxic or hazardous.
Route 2: Grignard Reaction & Formylation 2-Bromocumene or 2-ChlorocumeneMagnesium (Mg), N,N-Dimethylformamide (DMF)Anhydrous ether or THF, low to room temperature.Good to High (Varies)Direct formation of the aldehyde, readily available starting materials.Requires anhydrous conditions, potential for side reactions if not carefully controlled.
Route 3: Directed ortho-Metalation Cumene with a directing groupStrong base (e.g., n-BuLi), Formylating agent (e.g., DMF)Anhydrous solvent (e.g., THF), very low temperatures (e.g., -78 °C).Good to HighHigh regioselectivity for the ortho position.Requires a directing group, use of pyrophoric reagents, and cryogenic temperatures.
Route 4: Direct Formylation of Cumene CumeneCarbon Monoxide (CO), HF-BF₃Low temperatures (-10 to -35 °C), high pressure.Very Low for ortho-isomer (<2%)[2]Uses an inexpensive and readily available starting material.Extremely low selectivity for the ortho-isomer, hazardous reagents, and specialized equipment required.

Experimental Protocols

Route 1: Oxidation of 2-Isopropylbenzyl Alcohol

This route is often preferred due to its high efficiency, provided the starting alcohol is accessible. The oxidation of benzyl alcohol derivatives to their corresponding aldehydes is a well-established transformation in organic synthesis. A variety of reagents can be employed, with nitric acid being a cost-effective and high-yielding option.[1]

Synthesis of the Precursor: 2-Isopropylbenzyl Alcohol via Grignard Reaction

A reliable method to produce the necessary starting material, 2-isopropylbenzyl alcohol, is through the reaction of a Grignard reagent with formaldehyde (B43269).

  • Materials: 2-Bromocumene, Magnesium turnings, Anhydrous diethyl ether or THF, Formaldehyde (or paraformaldehyde), Hydrochloric acid (for workup).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

    • A solution of 2-bromocumene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (2-isopropylphenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.

    • Once the Grignard reagent has formed, it is cooled in an ice bath, and gaseous formaldehyde (generated by heating paraformaldehyde) is bubbled through the solution, or the Grignard reagent is added to a cooled solution of formaldehyde in THF.[3]

    • The reaction is stirred and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-isopropylbenzyl alcohol, which can be purified by distillation or chromatography.

Oxidation of 2-Isopropylbenzyl Alcohol to this compound

  • Materials: 2-Isopropylbenzyl Alcohol, Dilute Nitric Acid (e.g., 62.5 mol%), Sodium Nitrite (catalytic amount), Water.

  • Procedure:

    • The oxidation can be carried out in a two-phase system of water and the alcohol itself, eliminating the need for an organic solvent.[1]

    • 2-Isopropylbenzyl alcohol is mixed with water and a catalytic amount of sodium nitrite.

    • Dilute nitric acid is added to the mixture, and the reaction is stirred at a controlled temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

    • The reaction progress is monitored by TLC or GC analysis.

    • Upon completion, the organic layer is separated, washed with a solution of sodium bicarbonate and then with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the crude this compound is purified by vacuum distillation. This method is reported to give yields of over 90% for the oxidation of benzyl alcohol.[1]

Route 2: Grignard Reaction and Formylation

This route offers a more direct synthesis of this compound from an ortho-halo-substituted cumene. The formylation of Grignard reagents with N,N-dimethylformamide (DMF) is a widely used method for the preparation of aldehydes.

  • Materials: 2-Bromocumene, Magnesium turnings, Anhydrous THF, N,N-Dimethylformamide (DMF), Hydrochloric acid (for workup).

  • Procedure:

    • The Grignard reagent, 2-isopropylphenylmagnesium bromide, is prepared as described in the precursor synthesis for Route 1.

    • The solution of the Grignard reagent is cooled to a low temperature (e.g., 0 °C or lower), and a solution of anhydrous DMF in anhydrous THF is added dropwise with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

    • The reaction is then carefully quenched with a cold, dilute solution of hydrochloric acid.

    • The product is extracted into an organic solvent (e.g., diethyl ether), and the organic layer is washed with water and brine, dried, and concentrated. The resulting crude this compound is then purified by vacuum distillation.

Comparative Analysis and Logical Relationships

The choice of synthetic route is a critical decision based on a trade-off between efficiency, cost, safety, and available resources. The following diagram illustrates the logical relationship between the primary synthetic pathways to this compound.

G cluster_start Starting Materials cluster_route1 Route 1: Oxidation of Alcohol cluster_route2 Route 2: Grignard & Formylation cluster_route4 Route 4: Direct Formylation cluster_end Final Product Cumene Cumene Direct_Formylation Direct Formylation (CO, HF-BF3) Cumene->Direct_Formylation Bromocumene 2-Bromocumene Grignard_Formation_1 Grignard Formation (Mg, Ether/THF) Bromocumene->Grignard_Formation_1 Grignard_Formation_2 Grignard Formation (Mg, Ether/THF) Bromocumene->Grignard_Formation_2 Formaldehyde_Addition Addition of Formaldehyde Grignard_Formation_1->Formaldehyde_Addition Isopropylbenzyl_Alcohol 2-Isopropylbenzyl Alcohol Formaldehyde_Addition->Isopropylbenzyl_Alcohol Oxidation Oxidation (e.g., Nitric Acid) Isopropylbenzyl_Alcohol->Oxidation Product This compound Oxidation->Product High Yield DMF_Addition Addition of DMF Grignard_Formation_2->DMF_Addition DMF_Addition->Product Good Yield Direct_Formylation->Product Very Low Yield (ortho-isomer)

Caption: Synthetic pathways to this compound.

Conclusion

Based on the available data for analogous reactions, the most efficient and reliable synthetic route to this compound is a two-step process involving the formation of 2-isopropylbenzyl alcohol via a Grignard reaction with formaldehyde, followed by its oxidation. This approach is likely to provide the highest overall yield and is based on well-understood and scalable chemical transformations. The direct formylation of a Grignard reagent derived from 2-bromocumene is also a strong candidate for a more direct, one-pot synthesis, though yields may be more variable. In contrast, the direct formylation of cumene is not a viable method for the selective synthesis of the ortho-isomer. The choice between the primary routes will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available equipment.

References

A Comparative Guide to the Stability of Isopropylbenzaldehyde Isomers: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relative stability of isomers is a critical factor in chemical synthesis, reaction kinetics, and drug design. Understanding the thermodynamic landscape of positional isomers of substituted aromatic compounds like isopropylbenzaldehyde is essential for predicting their behavior and optimizing their applications. This guide provides a comprehensive comparison of the theoretical and experimental stability of ortho-, meta-, and para-isopropylbenzaldehyde, offering insights supported by available data and established scientific principles.

Theoretical Stability Assessment

From a theoretical standpoint, the stability of isopropylbenzaldehyde isomers is governed by a delicate interplay of steric and electronic effects. The bulky isopropyl group and the electron-withdrawing aldehyde group interact differently depending on their relative positions on the benzene (B151609) ring.

Generally, the para isomer is predicted to be the most stable due to the maximal separation between the two substituent groups, which minimizes steric hindrance. The ortho isomer is expected to be the least stable owing to significant steric clash between the adjacent isopropyl and aldehyde groups. The meta isomer's stability is anticipated to be intermediate between the ortho and para isomers.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for quantifying these stability differences. By calculating the ground-state electronic energies of each isomer, their relative stabilities can be precisely determined.

Experimental Stability Determination

Experimental validation of theoretical predictions is paramount in chemical research. The thermodynamic stability of isomers is typically determined by measuring their standard enthalpies of formation (ΔHf°) or Gibbs free energies of formation (ΔGf°). Calorimetry is a primary experimental technique for these measurements, providing direct insight into the energetic properties of molecules.

Comparative Data on Isopropylbenzaldehyde Isomers

The following table summarizes the available quantitative data for the theoretical and experimental stability of isopropylbenzaldehyde isomers. It is important to note that while experimental data for the para isomer is available, experimental values for the ortho and meta isomers are not readily found in the literature. The data for the meta isomer is based on computational estimations.

IsomerStructureTheoretical Relative Stability (Predicted)Experimental Standard Enthalpy of Formation (ΔHf°) (kJ/mol)
ortho-Isopropylbenzaldehyde Least StableData not available
meta-Isopropylbenzaldehyde Intermediate Stability-115.53 (Calculated via Joback method)[1]
para-Isopropylbenzaldehyde Most Stable-156.9 ± 1.5

Experimental Protocols

Determination of Enthalpy of Formation by Calorimetry

A common method to determine the standard enthalpy of formation of a compound is through combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified isopropylbenzaldehyde isomer is placed in a sample holder within a combustion bomb.

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen and placed in a calorimeter, which is a well-insulated container filled with a known mass of water. The initial temperature of the water is recorded.

  • Combustion: The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • Enthalpy of Formation Calculation: Using Hess's law, the standard enthalpy of formation of the isomer is calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Isomer Ratios by Gas Chromatography (GC)

Gas chromatography is a powerful technique to separate and quantify the components of a mixture, which can be used to determine the equilibrium composition of an isomeric mixture.

Methodology:

  • Isomerization Reaction: A mixture of the isopropylbenzaldehyde isomers is allowed to equilibrate under specific conditions (e.g., in the presence of a catalyst at a certain temperature).

  • Sample Injection: A small volume of the equilibrated mixture is injected into the gas chromatograph.

  • Separation: The isomers are separated based on their different boiling points and interactions with the stationary phase of the GC column.

  • Detection: As each isomer elutes from the column, it is detected by a suitable detector (e.g., a flame ionization detector - FID).

  • Quantification: The relative amounts of each isomer are determined by integrating the peak areas in the resulting chromatogram. The isomer with the highest concentration at equilibrium is the most stable under those conditions.

Theoretical vs. Experimental Stability Assessment Workflow

The relationship between theoretical calculations and experimental validation in determining isomer stability follows a logical workflow.

G cluster_theoretical Theoretical Assessment cluster_experimental Experimental Validation Theoretical_Hypothesis Formulate Hypothesis (Steric & Electronic Effects) Computational_Modeling Computational Modeling (e.g., DFT Calculations) Theoretical_Hypothesis->Computational_Modeling Energy_Calculation Calculate Ground-State Energies Computational_Modeling->Energy_Calculation Relative_Stability_Prediction Predict Relative Stabilities Energy_Calculation->Relative_Stability_Prediction Comparison Compare Theoretical Predictions with Experimental Data Relative_Stability_Prediction->Comparison Synthesis_Purification Synthesize & Purify Isomers Calorimetry Calorimetry Experiments (Enthalpy of Formation) Synthesis_Purification->Calorimetry Chromatography Chromatography/Spectroscopy (Equilibrium Mixture Analysis) Synthesis_Purification->Chromatography Experimental_Data Obtain Experimental Stability Data Calorimetry->Experimental_Data Chromatography->Experimental_Data Experimental_Data->Comparison Conclusion Draw Conclusions on Isomer Stability Comparison->Conclusion

Caption: Workflow for comparing theoretical and experimental isomer stability.

Conclusion

The stability of isopropylbenzaldehyde isomers is a key determinant of their chemical behavior. Theoretical predictions, based on fundamental principles of steric and electronic interactions, suggest that the para isomer is the most stable, followed by the meta isomer, with the ortho isomer being the least stable. Experimental data for para-isopropylbenzaldehyde and calculated data for the meta isomer are consistent with this trend. While direct experimental data for the ortho and meta isomers remains to be fully established, the combined theoretical and available experimental evidence provides a robust framework for understanding the relative stabilities of these important chemical compounds. For professionals in drug development and chemical synthesis, this understanding is crucial for designing efficient synthetic routes and predicting the properties of novel molecules.

References

A Comparative Guide to GC-MS Analysis for Purity Assessment of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the Comprehensive Purity Assessment of 2-Isopropylbenzaldehyde (B1297908).

The purity of chemical intermediates is a cornerstone of robust drug development and chemical synthesis. For a compound such as this compound, a key building block in various synthetic pathways, rigorous purity assessment is critical to ensure the quality, safety, and efficacy of the final product. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), a premier technique for volatile and semi-volatile compounds, with High-Performance Liquid Chromatography (HPLC), a versatile and widely used separation technique. This comparison is supported by experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the optimal analytical method for their specific needs.

Introduction to Purity Assessment of this compound

This compound, a substituted aromatic aldehyde, can contain various impurities arising from its synthesis or degradation. Common impurities may include unreacted starting materials, by-products from side reactions, or degradation products such as the corresponding carboxylic acid or alcohol. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API) or fine chemical. Therefore, a highly sensitive and specific analytical method is required for accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1] This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound and its likely impurities. The high resolution of the gas chromatographic separation allows for the detection of closely related impurities, while the mass spectrometer provides definitive identification based on the unique mass spectrum of each compound.

Experimental Protocol: GC-MS

This protocol outlines a general method for the purity assessment of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to create a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

2. Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL with a split ratio of 50:1
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutesRamp: Increase to 280 °C at a rate of 15 °C/minFinal hold: Hold at 280 °C for 5 minutes
MS Interface Temperature 280 °C
MS Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40–350 amu in full scan mode

3. Data Analysis:

  • The identification of this compound and its impurities is achieved by comparing their retention times and mass spectra with those of certified reference standards or by matching the spectra with established libraries such as NIST and Wiley.

  • Purity is calculated based on the peak area percentage from the total ion chromatogram (TIC).

Expected Mass Spectra of this compound and Potential Impurities:
CompoundKey Mass Fragments (m/z)
This compound 148 (M+), 133, 105, 77
2-Isopropylbenzoic Acid 164 (M+), 149, 131, 105, 91, 77[2]
2-Isopropylbenzyl Alcohol 150 (M+), 135, 107, 91, 79, 77

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a powerful and versatile analytical technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound, a reversed-phase HPLC method with UV detection is a common and effective approach. To enhance sensitivity and specificity for aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed.[3][4]

Experimental Protocol: HPLC-UV (with Derivatization)

This protocol describes a reversed-phase HPLC method with UV detection for the purity analysis of this compound following derivatization.

1. Sample Preparation (with Derivatization):

  • Accurately weigh and dissolve a sample of this compound in acetonitrile.

  • Add a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., phosphoric acid in acetonitrile).

  • Gently heat the mixture to ensure complete derivatization to the corresponding hydrazone.

  • Cool the solution and dilute to a known volume with the mobile phase.

2. Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 360 nm (for DNPH derivatives)
Injection Volume 10 µL

3. Data Analysis:

  • Identification is based on the retention time compared to a reference standard.

  • Quantification is performed by creating a calibration curve using standards of known concentrations. Purity is determined by comparing the peak area of the main component to the total area of all peaks.

Performance Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC for the purity assessment of this compound depends on the specific analytical requirements, including the nature of the expected impurities, the desired sensitivity, and the need for definitive identification.

FeatureGC-MSHPLC-UV
Specificity Very High (Mass spectrum provides a unique fingerprint)Moderate to High (Dependent on chromatographic resolution)
Sensitivity High (LODs in the low ng/L to µg/L range)[1]Moderate (LODs typically in the low µg/L range)[4]
Identification Definitive identification of unknown impurities through library searchingTentative identification based on retention time; requires reference standards
Sample Volatility Required (Suitable for volatile and semi-volatile compounds)Not required (Suitable for a wide range of compounds)
Derivatization Generally not required for aldehydesOften required for enhanced UV detection of aldehydes[3]
Throughput ModerateHigh
Cost Higher initial instrument costLower initial instrument cost

Visualizing the Analytical Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for GC-MS and a comparative analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks Detection->MassSpectra Identification Component Identification TIC->Identification MassSpectra->Identification Purity Purity Calculation Identification->Purity

GC-MS workflow for purity assessment.

Comparison_Logic cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method Analyte This compound Purity Assessment GCMS_Adv High Specificity Definitive ID High Sensitivity Analyte->GCMS_Adv Choose for Unknown Impurity ID HPLC_Adv Versatile Higher Throughput Lower Cost Analyte->HPLC_Adv Choose for Routine QC GCMS_Disadv Requires Volatility Higher Cost HPLC_Disadv Lower Specificity Requires Derivatization for Aldehydes

Comparison of GC-MS and HPLC-UV.

Conclusion

Both GC-MS and HPLC are powerful techniques for the purity assessment of this compound.

GC-MS stands out for its superior specificity and ability to definitively identify unknown volatile and semi-volatile impurities without the need for reference standards. This makes it an invaluable tool during process development, for in-depth impurity profiling, and for troubleshooting.

HPLC-UV , on the other hand, offers versatility for a broader range of compounds, higher throughput for routine analysis, and lower operational costs. While it may require derivatization for optimal sensitivity in aldehyde analysis and relies on reference standards for identification, it is an excellent choice for quality control applications where the impurity profile is well-characterized.

Ultimately, the choice of method should be guided by the specific analytical goals, the nature of the sample, and the available resources. For a comprehensive purity assessment, a combination of both techniques can provide a complete picture of the sample's composition.

References

A Comparative Guide to the Structure-Activity Relationship of Isopropylbenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) and its derivatives are a well-established class of organic compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties[1][2]. The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the benzene (B151609) ring[2]. The isopropyl group, a bulky and lipophilic moiety, is of particular interest in medicinal chemistry for its potential to enhance biological activity. This guide focuses on the impact of the isopropyl group's position on the benzaldehyde scaffold and the subsequent effects of further derivatization on the biological activities of the resulting analogs.

Comparative Biological Activity of Isopropylbenzaldehyde Isomers and Derivatives

Antimicrobial Activity

The antimicrobial efficacy of benzaldehyde derivatives is a key area of investigation. Studies have shown that modifications of the aldehyde group, such as the formation of Schiff bases, can significantly enhance antimicrobial activity[4][5].

A study on Schiff bases derived from 5-chloro-2-isopropylbenzaldehyde (B3229541) demonstrated notable antimicrobial activity against various bacterial strains. The introduction of a chlorine atom at the 5-position and the formation of an azomethine group (-CH=N-) from the aldehyde at the 2-position are critical for its biological action.

Table 1: Antimicrobial Activity of 5-Chloro-2-Isopropylbenzaldehyde Schiff Base Derivatives [5]

CompoundGram-Positive Bacteria (MIC in mm)Gram-Negative Bacteria (MIC in mm)Antifungal Activity
2aModerate (11-13)Moderate (11-13)Moderate
2bEffectiveEffectiveModerate
2cEffectiveEffectiveModerate
2dModerate (11-13)Moderate (11-13)Appreciable
2fModerate (11-13)Moderate (11-13)Moderate

Note: The original data was presented as zones of inhibition in mm, which is indicative of the Minimum Inhibitory Concentration (MIC). Higher values indicate greater activity.

In comparison, cuminaldehyde (4-isopropylbenzaldehyde) itself shows some antimicrobial effects, but its Schiff base derivatives exhibit significantly enhanced potency[3]. This suggests that the conversion of the aldehyde to an imine is a crucial step in boosting the antimicrobial properties of isopropylbenzaldehyde isomers.

Cytotoxic and Anticancer Activity

Cuminaldehyde has been investigated for its anticancer properties, demonstrating the ability to inhibit the proliferation of human colon cancer cells and induce apoptosis[6]. The derivatization of cuminaldehyde into Schiff bases has also been shown to yield compounds with notable cytotoxic activities against various cancer cell lines[4]. While specific cytotoxic data for 2-isopropylbenzaldehyde (B1297908) analogs is limited in the reviewed literature, the findings for cuminaldehyde derivatives suggest a promising avenue for future research into the anticancer potential of other isopropylbenzaldehyde isomers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols commonly used in the evaluation of benzaldehyde analogs.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[5]
  • Preparation of Media: A suitable agar (B569324) medium is prepared and sterilized.

  • Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMF), is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship Insights and Future Directions

Key Observations:

  • Aldehyde Derivatization: The conversion of the aldehyde group into a Schiff base is a consistently effective strategy for enhancing the antimicrobial activity of isopropylbenzaldehyde analogs[4][5]. This is likely due to the introduction of the azomethine group, which can participate in various biological interactions.

  • Ring Substitution: The presence of a halogen, such as chlorine, on the benzene ring of this compound appears to contribute positively to its antimicrobial activity[5]. The position and nature of substituents on the aromatic ring are critical determinants of the biological efficacy of benzaldehyde derivatives in general[2].

  • Isomer Comparison: While direct comparative data is lacking, the extensive research on cuminaldehyde (4-isomer) suggests that the position of the isopropyl group significantly influences the compound's biological profile. Systematic studies comparing the 2-, 3-, and 4-isopropylbenzaldehyde (B89865) isomers and their derivatives are warranted to fully elucidate the impact of the isopropyl group's location.

Workflow for Future SAR Studies:

The following diagram illustrates a logical workflow for a comprehensive SAR study of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Synth Synthesize Analogs (e.g., Schiff bases, hydrazones) Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify Antimicrobial Antimicrobial Assays (MIC, MBC) Purify->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Purify->Antioxidant Cytotoxic Cytotoxicity Assays (MTT, etc.) Purify->Cytotoxic SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Antioxidant->SAR Cytotoxic->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Determining the Absolute Configuration of 2-Isopropylbenzaldehyde Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms can dramatically influence a molecule's biological activity. This guide provides a comprehensive comparison of X-ray crystallography, the definitive method for determining absolute stereochemistry, with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of reaction products of 2-isopropylbenzaldehyde (B1297908).

This guide presents a comparative overview of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Method Comparison

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Auxiliaries
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightFormation of diastereomers with distinct NMR signals
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount Micrograms to milligramsMilligramsMilligrams
Data Output 3D molecular structure, bond lengths, angles, absolute configuration (Flack parameter)VCD and IR spectra¹H and ¹³C NMR spectra with chemical shift differences (Δδ)
Key Advantage Unambiguous, "gold standard" determination of absolute configurationNo crystallization required, provides solution-phase conformationNo crystallization required, widely accessible instrumentation
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.Requires a chiral center, interpretation relies on computational modeling.Requires formation of diastereomers, which may not be straightforward.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for the direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1] The method relies on the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a single crystal.[2]

A key parameter in determining the absolute configuration is the Flack parameter, which is derived from the anomalous scattering of X-rays.[3] A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. Conversely, a value close to 1 suggests that the inverted structure is the correct one.[3][4]

Case Study: Crystal Structure of a Menthone Derivative

Table 1: Crystallographic Data for (E)-2-[(2S,5R)-2-isopropyl-5-methylcyclohexylidene]hydrazine-1-carbothioamide

ParameterValue
Chemical FormulaC₁₁H₂₁N₃S
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.2139 (1)
b (Å)11.6117 (2)
c (Å)13.8820 (2)
Volume (ų)1324.03 (3)
Z4
RadiationMo Kα
Temperature (K)123
Flack Parameter 0.05 (5)

Data sourced from a relevant crystallographic study.

Spectroscopic Alternatives: VCD and NMR

For compounds that are difficult to crystallize, spectroscopic methods offer powerful alternatives for determining the absolute configuration in solution.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] Enantiomers produce mirror-image VCD spectra, making this technique highly sensitive to stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.[6]

Table 2: VCD Data for a Chiral Aromatic Aldehyde (Hypothetical Example)

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA for (R)-enantiomer (x 10⁻⁵)
1705+2.8+3.1
1602-1.5-1.8
1455+0.9+1.1
1280-2.1-2.3

This table illustrates the type of data obtained from a VCD experiment and its comparison with theoretical calculations.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by interaction with a chiral solvating agent.[7][8] These diastereomers will have distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be correlated to the absolute configuration of the original enantiomers.[9] Pirkle's alcohol is a well-known chiral solvating agent used for this purpose.[4]

Table 3: ¹H NMR Chemical Shift Differences (Δδ) for Diastereomers of a Chiral Aldehyde with a Chiral Solvating Agent (Hypothetical Example)

Protonδ [(R)-aldehyde-(S)-CSA] (ppm)δ [(S)-aldehyde-(S)-CSA] (ppm)Δδ (δR - δS) (ppm)
Aldehyde-H9.859.82+0.03
Methine-H3.523.58-0.06
Aromatic-H (ortho)7.657.68-0.03

This table demonstrates the principle of using chemical shift differences to distinguish between diastereomers and, by extension, the original enantiomers.

Experimental Protocols

X-ray Crystallography

A generalized protocol for the single-crystal X-ray diffraction analysis of a chiral benzaldehyde (B42025) derivative is as follows:

  • Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data are collected using a diffractometer with a specific X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data and calculating the Flack parameter. A value close to 0 with a small standard uncertainty confirms the assigned stereochemistry.

Vibrational Circular Dichroism (VCD)
  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Data Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Computational Modeling: The VCD spectrum of one enantiomer is calculated using density functional theory (DFT) methods.

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectra for both enantiomers. A good correlation in the signs and relative intensities of the bands allows for the unambiguous assignment of the absolute configuration.[10]

NMR Spectroscopy with a Chiral Solvating Agent
  • Sample Preparation: A solution of the enantiomerically enriched sample is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: A standard ¹H NMR spectrum is recorded.

  • Addition of Chiral Solvating Agent: A molar equivalent of a chiral solvating agent (e.g., (R)-Pirkle's alcohol) is added to the NMR tube.

  • Data Acquisition: A ¹H NMR spectrum of the mixture is acquired. The signals corresponding to the two diastereomeric complexes should be resolved.

  • Analysis: The chemical shift differences (Δδ) between the signals of the two diastereomers are measured and compared to established models or reference data to assign the absolute configuration.

Visualizing the Workflow and Logic

experimental_workflow cluster_xray X-ray Crystallography cluster_vcd Vibrational Circular Dichroism cluster_nmr NMR with Chiral Auxiliary crystal_growth Crystal Growth data_collection_xray Data Collection crystal_growth->data_collection_xray structure_solution Structure Solution & Refinement data_collection_xray->structure_solution abs_config_xray Absolute Configuration (Flack Parameter) structure_solution->abs_config_xray sample_prep_vcd Sample Preparation (Solution) data_acq_vcd VCD/IR Spectra Acquisition sample_prep_vcd->data_acq_vcd comparison_vcd Spectral Comparison data_acq_vcd->comparison_vcd computation DFT Calculation computation->comparison_vcd sample_prep_nmr Sample Preparation add_csa Add Chiral Solvating Agent sample_prep_nmr->add_csa data_acq_nmr NMR Data Acquisition add_csa->data_acq_nmr analysis_nmr Δδ Analysis data_acq_nmr->analysis_nmr logical_relationship cluster_methods Analytical Methods cluster_outcomes Primary Outcomes xray X-ray Crystallography abs_config Absolute Configuration xray->abs_config structure 3D Structure xray->structure vcd Vibrational Circular Dichroism vcd->abs_config conformation Solution Conformation vcd->conformation nmr NMR Spectroscopy nmr->abs_config

References

Safety Operating Guide

Proper Disposal of 2-Isopropylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-isopropylbenzaldehyde (B1297908), ensuring operational integrity and regulatory compliance.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below. This information is essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [2][3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 235-236 °C[4]
Density 0.977 g/mL at 25°C[4]
Flash Point > 93.3 °C (> 200 °F)[4]
Solubility Insoluble in water; Soluble in ethanol (B145695) and ether.[4]

Hazard Summary: this compound is a combustible liquid that is harmful if swallowed. It can cause skin and eye irritation and may lead to respiratory irritation.[4]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[5][6] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[5] For laboratory-scale quantities, chemical neutralization may be a viable option prior to disposal, but this should only be performed by trained personnel with appropriate safety measures in place.

  • Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, irritant).

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong bases.

For laboratories equipped and authorized to perform chemical neutralization of hazardous waste, the following protocol, adapted from general aldehyde neutralization procedures, can be considered. This procedure aims to oxidize the aldehyde to a less hazardous carboxylic acid.

Materials:

  • Waste this compound

  • Potassium permanganate (B83412) (KMnO₄)

  • Water

  • Stir plate and stir bar

  • Large beaker or flask (at least 10 times the volume of the aldehyde waste)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat. All work should be performed in a certified chemical fume hood.

Procedure:

  • In a large beaker within a chemical fume hood, create a dilute aqueous solution of the waste this compound.

  • Slowly, and with constant stirring, add a solution of potassium permanganate to the aldehyde solution. The reaction is exothermic, so the addition should be gradual to control the temperature.

  • Continue adding the potassium permanganate solution until a faint, persistent pink or purple color is observed, indicating that the oxidation is complete.

  • Allow the mixture to stir for an additional 30 minutes to ensure the reaction has gone to completion.

  • The resulting mixture, containing the manganese dioxide byproduct and the potassium salt of the corresponding carboxylic acid, should be collected as hazardous waste.

Note: This neutralization procedure reduces the reactivity and volatility of the waste. However, the final mixture must still be disposed of as hazardous waste through an approved facility.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[5]

  • Collection: Carefully collect the absorbed material into a suitable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials should also be treated as hazardous waste.

  • Disposal: The collected waste from the spill cleanup must be disposed of as hazardous waste in accordance with institutional and local regulations.[5]

Visual Workflow Guides

The following diagrams provide a visual representation of the decision-making process for the disposal of this compound and the general workflow for spill response.

G Disposal Decision Workflow for this compound start Waste this compound Generated decision Is chemical neutralization feasible and permitted? start->decision neutralize Perform Neutralization Protocol (e.g., Oxidation) decision->neutralize Yes collect_direct Collect pure/un-neutralized waste in a labeled container decision->collect_direct No collect_neutralized Collect neutralized waste in a labeled container neutralize->collect_neutralized storage Store in designated Satellite Accumulation Area collect_neutralized->storage collect_direct->storage disposal Arrange for pickup by approved hazardous waste facility storage->disposal end Disposal Complete disposal->end

Caption: Disposal Decision Workflow for this compound

G This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all waste as hazardous waste decontaminate->dispose report Report the incident per institutional policy dispose->report

Caption: this compound Spill Response Workflow

References

Personal protective equipment for handling 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Isopropylbenzaldehyde

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identity and Hazards

PropertyValue
Chemical Name This compound
Synonyms 2-(Propan-2-yl)benzaldehyde
CAS Number 6502-22-3
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Physical State Liquid
GHS Hazard Statements Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage/irritation (H318/H319), May cause respiratory irritation (H335).[1][2]
Signal Word Warning.[1]

Hazard Pictograms

Exclamation Mark and Corrosion Pictograms
Summary of Hazards

This compound is classified as a hazardous chemical that can cause significant irritation to the skin, eyes, and respiratory system.[1][2] Ingestion of this compound is harmful.[1][2] Due to its corrosive nature, appropriate personal protective equipment (PPE) is mandatory to prevent direct contact.

Operational Plan: Safe Handling and Storage

Adherence to the following step-by-step procedures is critical to ensure a safe laboratory environment when working with this compound.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate vapors or aerosols.

  • Eye Wash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield.[3]
Hand Chemically resistant gloves. Based on general data for aldehydes, nitrile or butyl rubber gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture.[4]
Body A flame-retardant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[5]
Footwear Closed-toe shoes made of a chemically resistant material.
Respiratory Under normal use conditions with adequate engineering controls, respiratory protection is not typically required.[3] If vapors cannot be controlled at the source, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Handling Procedures
  • Preparation: Before handling, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE is in good condition and readily available.

  • Dispensing: Handle this compound in a chemical fume hood. Avoid direct contact with skin, eyes, and clothing. Do not inhale vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.[3] The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • PPE: Wear the appropriate PPE, including respiratory protection if necessary, throughout the cleanup process.

Waste Disposal
  • Containerization: Collect all waste containing this compound, including contaminated disposables, in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage: Store the hazardous waste in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash. Some jurisdictions may allow for the deactivation of aldehyde waste to render it non-hazardous; consult your local regulations and EHS office for approved procedures.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound A Preparation - Review SDS - Inspect PPE & Fume Hood B Don PPE - Goggles & Face Shield - Lab Coat - Gloves A->B Proceed to Handling C Handling in Fume Hood - Dispense Chemical - Perform Experiment B->C Enter Work Area D Temporary Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area C->D After Use E Decontamination - Clean Glassware & Surfaces C->E Post-Experiment G Waste Collection - Collect Liquid & Solid Waste C->G Generate Waste F Doff PPE E->F After Cleaning H Waste Labeling - 'Hazardous Waste' - Chemical Name G->H Containerize I Waste Storage - Satellite Accumulation Area H->I Store Securely J Final Disposal - Contact EHS I->J Schedule Pickup

Caption: Workflow for handling this compound.

References

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.